molecular formula C11H10N2O3 B1390990 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1204296-36-5

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1390990
CAS No.: 1204296-36-5
M. Wt: 218.21 g/mol
InChI Key: ALZSFPZPDWILFL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZSFPZPDWILFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247189
Record name 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-36-5
Record name 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] As an essential component of nucleic acids, this heterocyclic system is fundamental to cellular processes, making its derivatives prime candidates for therapeutic intervention.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific N-substituted derivative, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. The protocols herein are designed for reproducibility and offer insights into the causal relationships between procedural steps and outcomes, targeting researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of the Pyrimidine-2,4-dione Scaffold

The uracil moiety is not merely a structural component of RNA; its derivatives have been extensively explored and developed as therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The versatility of the pyrimidine ring allows for substitution at various positions, which enables the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[1] The introduction of an N-aryl substituent, such as the 4-methoxyphenyl group at the N3 position, can significantly influence the molecule's conformational flexibility, solubility, and binding affinity to target proteins, making it a valuable scaffold for library development in drug discovery programs.[3] Annulated pyrimidine derivatives, in particular, have demonstrated a wide range of biological activities and are of great interest in the design of novel, pharmacologically active compounds.[2]

Synthesis of this compound

The synthesis of N-aryl uracils can be approached through several strategies. While classical methods like the Biginelli reaction are effective for certain dihydropyrimidines[3], the direct N-arylation of the pre-formed uracil ring offers a more convergent and widely applicable route. The following protocol details a modern, reliable approach using a copper-catalyzed Ullmann-type cross-coupling reaction.

Causality of Method Selection: The Ullmann condensation is a robust and well-established method for the formation of carbon-nitrogen bonds, particularly for N-arylation of heterocycles like uracil. Copper catalysis is chosen over palladium for its often lower cost and high efficacy with N-H bonds that have moderate acidity, such as those in uracil. The use of a base is critical to deprotonate the uracil N-H, forming the nucleophilic uracilate anion required for the coupling reaction. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows for the necessary reaction temperatures, and its ability to dissolve both the polar uracil salt and the less polar aryl halide.

Proposed Synthetic Pathway: Ullmann Condensation

Synthesis_Workflow start Starting Materials: - Uracil - 4-Iodoanisole - Copper(I) Iodide (CuI) - Potassium Carbonate (K2CO3) - DMF (Solvent) reaction Reaction Setup Combine reactants in DMF. Heat under inert atmosphere (N2 or Ar) at 120-140 °C for 12-24h. start->reaction Step 1: Coupling workup Aqueous Work-up Cool mixture, filter off solids. Dilute with water, extract with Ethyl Acetate. reaction->workup Step 2: Quenching & Extraction purification Purification Dry organic layer (Na2SO4). Concentrate under reduced pressure. Purify via Flash Column Chromatography. workup->purification Step 3: Isolation product Final Product: This compound purification->product Step 4: Characterization Characterization_Workflow crude Purified Solid Product nmr NMR Spectroscopy (¹H and ¹³C) Confirms covalent structure and purity. crude->nmr Primary Structure ir FTIR Spectroscopy Identifies key functional groups (C=O, C-O, Ar-H). crude->ir Functional Groups ms Mass Spectrometry (MS) Determines molecular weight and confirms molecular formula. crude->ms Molecular Weight xray Single Crystal X-Ray (Optional, if crystals form) Unambiguous 3D structure and intermolecular packing. crude->xray Solid-State Structure final Structurally Confirmed 3-(4-methoxyphenyl)pyrimidine- 2,4(1H,3H)-dione nmr->final ir->final ms->final xray->final

Sources

The Ascendant Therapeutic Potential of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-2,4(1H,3H)-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its broad spectrum of biological activities. The strategic incorporation of a 4-methoxyphenyl group at the N-3 position has been shown to modulate and enhance these properties, leading to the development of potent therapeutic candidates. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione derivatives. We will delve into their anticonvulsant, analgesic, anti-inflammatory, antimicrobial, and anticancer activities, supported by detailed experimental protocols and structure-activity relationship analyses. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Significance of the Pyrimidine-2,4(1H,3H)-dione Core

The pyrimidine ring is a fundamental heterocyclic motif found in a plethora of biologically active molecules, including nucleic acids and various therapeutic agents. The uracil nucleus, chemically known as pyrimidine-2,4(1H,3H)-dione, represents a key pharmacophore that has been extensively explored for drug development. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal scaffold for designing molecules that can effectively interact with biological targets.

The introduction of a 4-methoxyphenyl substituent at the N-3 position of the pyrimidine-2,4(1H,3H)-dione ring system is a critical design element. The methoxy group, being an electron-donating group, can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to target proteins. Furthermore, the phenyl ring provides a lipophilic character that can improve pharmacokinetic properties, such as membrane permeability.

Synthesis of this compound Derivatives

The synthesis of the core structure and its derivatives can be achieved through several established synthetic routes. A common and efficient method is the Biginelli reaction, a one-pot cyclocondensation reaction.

General Synthesis Workflow

Synthesis_Workflow reagents 4-Methoxybenzaldehyde + Urea + β-ketoester catalyst Acid Catalyst (e.g., HCl) reagents->catalyst intermediate Dihydropyrimidinone Intermediate catalyst->intermediate Biginelli Reaction cyclization Cyclization intermediate->cyclization Dehydration product 3-(4-methoxyphenyl)pyrimidine- 2,4(1H,3H)-dione Derivative cyclization->product

Caption: General workflow for the synthesis of this compound derivatives via the Biginelli reaction.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a generic this compound derivative.

Materials:

  • 4-Methoxybenzaldehyde

  • Urea

  • Ethyl acetoacetate (or other β-ketoester)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, combine 4-methoxybenzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in 100 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add a catalytic amount of concentrated HCl (approximately 0.5 mL) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound derivative.

  • Dry the purified product in a vacuum oven and characterize it using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activities and Evaluation Protocols

Derivatives of this compound have demonstrated a wide array of biological activities. This section details these activities and provides standardized protocols for their evaluation.

Anticonvulsant Activity

Several derivatives have shown promising anticonvulsant properties, suggesting their potential in the treatment of epilepsy. The two most common preclinical models for assessing anticonvulsant efficacy are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Male albino mice (20-25 g)

  • Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

Procedure:

  • Divide the mice into groups (n=6-8 per group): a control group, a standard group, and test groups receiving different doses of the compound.

  • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). Administer the standard drug to the standard group.

  • At the time of peak effect of the drug (typically 30-60 minutes post-administration), apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[1]

  • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[1]

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[2]

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the hindlimb tonic extension is considered as the endpoint for protection.[1]

  • Calculate the percentage of protection in each group and determine the median effective dose (ED₅₀).

The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.[3]

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Observation cages

Procedure:

  • Group and dose the animals as described in the MES test protocol.

  • At the time of peak effect of the drug, administer PTZ subcutaneously in the scruff of the neck.[3]

  • Immediately place each mouse in an individual observation cage.

  • Observe the animals for 30 minutes for the onset of clonic convulsions (characterized by rhythmic contractions of the limbs and trunk).[3]

  • The absence of clonic seizures for at least 5 seconds is considered protection.

  • Calculate the percentage of protection and the ED₅₀.

Analgesic and Anti-inflammatory Activity

These derivatives have also been investigated for their potential to alleviate pain and inflammation.

This is a chemical-induced pain model used to screen for peripheral analgesic activity.[4]

Materials:

  • Male albino mice (20-25 g)

  • 0.6% Acetic acid solution in distilled water

  • Test compound and vehicle

  • Standard analgesic drug (e.g., Indomethacin)

Procedure:

  • Group and dose the animals as previously described.

  • After 30 minutes of drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately after the acetic acid injection, start observing the mice for writhing movements (constriction of the abdomen, stretching of the hind limbs).[4]

  • Count the number of writhes for each mouse over a 20-minute period.

  • Calculate the percentage of inhibition of writhing for each group compared to the control group.

This is a widely used model of acute inflammation.[5]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% Carrageenan suspension in saline

  • Plethysmometer

  • Test compound and vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Group and dose the animals as described earlier.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[6]

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[7]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound and standard drugs in the broth medium in the wells of a 96-well plate.[9]

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Anticancer Activity

The antiproliferative effects of these derivatives against various cancer cell lines are a significant area of research.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[10]

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

Mechanistic Insights: Signaling Pathways and Enzyme Inhibition

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Several pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK9, which are key regulators of the cell cycle.[11][12] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Inhibition_Pathway cluster_0 G1/S Transition cluster_1 Transcription Elongation CDK2 CDK2/Cyclin E Rb pRb CDK2->Rb E2F E2F Rb->E2F Inhibits S_Phase S-Phase Genes E2F->S_Phase Activates CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNAPII->Transcription Pyrimidine_Derivative 3-(4-methoxyphenyl)pyrimidine- 2,4(1H,3H)-dione Derivative Pyrimidine_Derivative->CDK2 Inhibits Pyrimidine_Derivative->CDK9 Inhibits

Caption: Inhibition of CDK2 and CDK9 by this compound derivatives, leading to cell cycle arrest and inhibition of transcription of anti-apoptotic genes.

Modulation of the RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[13] Dysregulation of this pathway is a hallmark of many cancers. Some pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block this pathway, leading to cancer cell death.[14]

ERK_MEK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Pyrimidine_Derivative Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Derivative Pyrimidine_Derivative->MEK Inhibits Pyrimidine_Derivative->ERK Inhibits

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Anticancer Activity (IC₅₀ in µM)

DerivativeCell LineIC₅₀ (µM)Reference
Compound 9a (a pyrazolo[3,4-b]pyridine derivative with a 3-(4-methoxyphenyl) group)Hela2.59[15]
Compound 14g (a pyrazolo[3,4-b]pyridine derivative with a 3-(4-methoxyphenyl) group)MCF74.66[15]
Compound 14g (a pyrazolo[3,4-b]pyridine derivative with a 3-(4-methoxyphenyl) group)HCT-1161.98[15]
2-thioxo derivative with C₄H₉ at position 4 HL-60<5[16]

Table 2: Antimicrobial Activity (MIC in µg/mL)

DerivativeMicroorganismMIC (µg/mL)Reference
A dihydropyrimidine derivative Escherichia coli32[1]
A dihydropyrimidine derivative Pseudomonas aeruginosa64[1]
A dihydropyrimidine derivative Staphylococcus aureus64[1]
A dihydropyrimidine derivative Candida albicans32[1]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticonvulsant, analgesic, anti-inflammatory, antimicrobial, and anticancer effects. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to synthesize and evaluate new analogues.

Future research should focus on elucidating the precise structure-activity relationships to design more potent and selective compounds. Further mechanistic studies are also warranted to fully understand the molecular targets and signaling pathways involved in their therapeutic actions. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their successful translation into clinical candidates. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across various disease areas.

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Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine-2,4(1H,3H)-dione Scaffold - A Privileged Motif in Drug Discovery

The pyrimidine-2,4(1H,3H)-dione core, a fundamental component of the nucleobases uracil and thymine, represents a "privileged structure" in medicinal chemistry. Its inherent ability to engage in diverse biological interactions has led to the development of a vast array of therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The biological activity of these derivatives is profoundly influenced by the nature and position of their substituents.[1] This guide focuses on a specific, yet under-investigated derivative, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, and aims to provide a comprehensive framework for elucidating its mechanism of action. Due to the nascent stage of research on this particular compound, this document will leverage established knowledge of structurally related analogues to propose potential mechanisms and outline a robust experimental strategy for their validation.

Structural Features and Physicochemical Properties of this compound

The subject of our investigation, this compound, possesses a key structural feature: a 4-methoxyphenyl group appended to the N3 position of the pyrimidine-2,4-dione ring. This substitution is anticipated to significantly modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. The methoxy group, a well-known bioisostere, can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic stability. Understanding these fundamental properties is the first step in predicting its biological behavior.

Hypothesized Mechanisms of Action Based on Structural Analogs

Drawing from the extensive literature on pyrimidine-2,4(1H,3H)-dione derivatives, we can postulate several plausible mechanisms of action for this compound. The following sections will explore these hypotheses, grounded in the activities of closely related compounds.

Anticancer Activity through Kinase Inhibition or Modulation of Apoptotic Pathways

A significant number of pyrimidine-2,4(1H,3H)-dione derivatives exhibit potent anticancer activity.[3][4][5][6] This is often achieved through the inhibition of key kinases involved in cancer cell proliferation and survival, or by inducing apoptosis.

  • Hypothesis: this compound may function as an inhibitor of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Bruton's Tyrosine Kinase (BTK), or it may induce apoptosis in cancer cells.

  • Rationale: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as EGFR inhibitors.[4] Furthermore, pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been reported as potent BTK inhibitors. The presence of the aryl substituent at the N3 position is a common feature in many kinase inhibitors.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_viability Cell Viability Assays (MTT, CellTiter-Glo) kinase_panel Kinase Panel Screening cell_viability->kinase_panel If active apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) cell_viability->apoptosis_assay If active western_blot Western Blot Analysis (p-EGFR, p-BTK, Cleaved PARP) kinase_panel->western_blot apoptosis_assay->western_blot xenograft Tumor Xenograft Model western_blot->xenograft If promising results pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies xenograft->pk_pd end End pk_pd->end start Start start->cell_viability

Caption: Experimental workflow for investigating the anticancer mechanism of action.

Anti-inflammatory Activity through P2X7 Receptor Antagonism

Chronic inflammation is a hallmark of numerous diseases. Pyrimidine-2,4-dione derivatives have emerged as potent antagonists of the P2X7 receptor, an ion channel involved in the inflammatory response.[7]

  • Hypothesis: this compound may act as a P2X7 receptor antagonist, thereby exerting anti-inflammatory effects.

  • Rationale: Structure-activity relationship studies have shown that pyrimidine-2,4-dione can serve as a core scaffold for P2X7 receptor antagonists.[7] The nature of the substituent at the N3 position can significantly influence the antagonistic activity.

anti_inflammatory_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation p2x7_binding P2X7 Receptor Binding Assay calcium_flux Calcium Flux Assay p2x7_binding->calcium_flux If binding observed il1b_release IL-1β Release Assay (LPS-stimulated macrophages) calcium_flux->il1b_release inflammation_model In Vivo Model of Inflammation (e.g., Carrageenan-induced paw edema) il1b_release->inflammation_model If potent inhibition end End inflammation_model->end start Start start->p2x7_binding

Caption: Experimental workflow for investigating the anti-inflammatory mechanism of action.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine-2,4-dione derivatives have been reported to possess both antibacterial and antifungal activities.[8][9]

  • Hypothesis: this compound may exhibit antimicrobial properties by inhibiting essential microbial enzymes or disrupting cell wall integrity.

  • Rationale: Various N3-substituted pyrimidine-2,4-dione derivatives have demonstrated activity against a range of bacterial and fungal strains.[8][9] The 4-methoxyphenyl substituent could enhance cell permeability and interaction with microbial targets.

antimicrobial_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies mic_determination Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays enzyme_inhibition Target Enzyme Inhibition Assays mic_determination->enzyme_inhibition If active cell_wall_disruption Cell Wall Integrity Assays mic_determination->cell_wall_disruption If active biofilm_inhibition Biofilm Formation Inhibition Assay mic_determination->biofilm_inhibition If active end End enzyme_inhibition->end cell_wall_disruption->end biofilm_inhibition->end start Start start->mic_determination

Sources

Spectroscopic Blueprint of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the spectroscopic analysis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione , a uracil analog with significant potential in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a foundational understanding of the causal relationships between molecular structure and spectroscopic output. Herein, we dissect the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) signatures of this compound, underpinned by field-proven insights and authoritative principles.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The unequivocal structural confirmation of a novel chemical entity is paramount in drug discovery. For this compound, a strategic application of multiple spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of characterization.

Our analytical workflow is designed for comprehensive characterization, beginning with the foundational techniques of NMR and FTIR for detailed structural mapping, followed by UV-Vis spectroscopy to understand the electronic properties, and culminating in mass spectrometry for molecular weight confirmation and fragmentation analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Validation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis MS Mass Spectrometry Compound->MS Structure Final Structural Confirmation NMR->Structure FTIR->Structure UV_Vis->Structure MS->Structure

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The choice of a deuterated solvent with good solubilizing power for the analyte, such as DMSO-d₆ or CDCl₃, is critical for obtaining a high-resolution spectrum.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
N1-H~11.0 - 11.5Singlet (broad)1HThe N-H proton of the uracil ring is acidic and often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding capabilities.
H-6~7.6 - 7.8Doublet1HThis proton is adjacent to H-5 and will appear as a doublet. Its downfield shift is due to the deshielding effect of the adjacent C=O group and the aromatic nature of the pyrimidine ring.
H-5~5.7 - 5.9Doublet1HCoupled to H-6, this proton will also be a doublet. It is shielded relative to H-6.
H-2'/H-6' (Aromatic)~7.2 - 7.4Doublet2HThese protons on the methoxyphenyl ring are ortho to the nitrogen atom and will be deshielded. They will appear as a doublet due to coupling with the meta protons.
H-3'/H-5' (Aromatic)~6.9 - 7.1Doublet2HThese protons are meta to the nitrogen and ortho to the electron-donating methoxy group, resulting in an upfield shift compared to H-2'/H-6'. They will appear as a doublet.
OCH₃~3.8Singlet3HThe methyl protons of the methoxy group are in a shielded environment and will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-4 (C=O)~163 - 165The carbonyl carbon at position 4 is typically found in this downfield region.
C-2 (C=O)~150 - 152The carbonyl carbon at position 2 is also in the downfield region, characteristic of amide/imide carbonyls.
C-6~140 - 142This carbon is part of a C=C double bond within the pyrimidine ring and is deshielded.
C-1' (Aromatic)~130 - 132The ipso-carbon of the phenyl ring attached to the nitrogen.
C-4' (Aromatic)~158 - 160The aromatic carbon bearing the electron-donating methoxy group is significantly deshielded.
C-2'/C-6' (Aromatic)~128 - 130Aromatic carbons ortho to the nitrogen.
C-3'/C-5' (Aromatic)~114 - 116Aromatic carbons ortho to the methoxy group are shielded.
C-5~101 - 103This carbon is part of a C=C double bond and is generally found in this region for uracil derivatives.
OCH₃~55 - 56The carbon of the methoxy group is found in the typical upfield region for sp³ hybridized carbons attached to an oxygen.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch3200 - 3400Medium, BroadThe N-H bond in the pyrimidine ring will exhibit a broad absorption band due to intermolecular hydrogen bonding.[1]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakCharacteristic stretching vibrations of C-H bonds on the phenyl and pyrimidine rings.
C-H Stretch (Aliphatic - OCH₃)2850 - 2960MediumStretching vibrations of the C-H bonds in the methoxy group.
C=O Stretch (Amide/Imide)1650 - 1720Strong, SharpTwo distinct or overlapping strong absorption bands are expected for the two carbonyl groups in the pyrimidine-2,4-dione ring.[1][2]
C=C Stretch (Aromatic)1500 - 1600Medium to StrongVibrations of the carbon-carbon double bonds in the aromatic phenyl and pyrimidine rings.
C-O Stretch (Aryl Ether)1230 - 1270 (asymmetric) 1020 - 1050 (symmetric)StrongCharacteristic asymmetric and symmetric stretching vibrations of the aryl-O-CH₃ ether linkage.
C-N Stretch1200 - 1350MediumStretching vibrations of the C-N bonds within the pyrimidine ring.[1]
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample and acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the characteristic absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Predicted UV-Vis Spectral Data

As a derivative of uracil, this compound is expected to exhibit characteristic UV absorption bands. The presence of the 4-methoxyphenyl group, a chromophore, will influence the absorption maxima. Uracil itself typically shows absorption maxima around 202 nm and 258 nm.[3]

Transition Predicted λₘₐₓ (nm) Solvent Justification
π → π~260 - 270Ethanol or MethanolThis absorption band is characteristic of the conjugated π-system of the pyrimidine-2,4-dione ring. The substitution with the methoxyphenyl group is expected to cause a slight bathochromic (red) shift compared to unsubstituted uracil.
n → π~210 - 220Ethanol or MethanolThis transition, involving the non-bonding electrons of the oxygen and nitrogen atoms, is expected at a shorter wavelength.
Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile. The polarity of the solvent can influence the position of the absorption maxima.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 for the most accurate measurements.

  • Instrument Calibration: Calibrate the spectrophotometer using a blank solution (the pure solvent).

  • Data Acquisition:

    • Scan the sample solution over a wavelength range of approximately 200-400 nm.

    • Record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₁₁H₁₀N₂O₃) is 218.21 g/mol . The molecular ion peak (M⁺) is expected at m/z = 218.

Key Predicted Fragmentation Pathways:

  • Loss of the methoxy group: A significant fragment may be observed at m/z = 187, corresponding to the loss of a methoxy radical (•OCH₃).

  • Cleavage of the N-phenyl bond: Fragmentation at the bond between the pyrimidine ring and the phenyl group could lead to a fragment corresponding to the 4-methoxyphenyl cation at m/z = 107.

  • Retro-Diels-Alder (RDA) fragmentation of the uracil ring: This is a common fragmentation pathway for uracil and its derivatives, which can lead to various smaller fragments.

  • Loss of CO or HNCO: Neutral loss of carbon monoxide (28 Da) or isocyanic acid (43 Da) from the pyrimidine ring is also a possibility.

Mass_Fragmentation M [M]⁺˙ m/z = 218 F1 [M - •OCH₃]⁺ m/z = 187 M->F1 - •OCH₃ F2 [C₇H₇O]⁺ m/z = 107 M->F2 N-Ph cleavage F3 [M - HNCO]⁺˙ m/z = 175 M->F3 - HNCO F4 [M - CO]⁺˙ m/z = 190 M->F4 - CO

Caption: Predicted major fragmentation pathways for the target compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Full Scan):

    • Acquire data in positive ion mode.

    • Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (Tandem MS/MS):

    • To obtain fragmentation data, perform a product ion scan by selecting the molecular ion (m/z 218) as the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak in the full scan spectrum.

    • Analyze the fragmentation pattern from the MS/MS spectrum to propose and confirm the structure.

Conclusion: A Coherent Spectroscopic Portrait

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The synergy between NMR, FTIR, UV-Vis, and Mass Spectrometry creates a self-validating system, ensuring the scientific integrity of the structural assignment. By understanding the principles behind the expected spectral data, researchers can confidently interpret their experimental results and accelerate the progression of this promising scaffold in drug discovery and development programs.

References

  • ResearchGate. (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. Retrieved from [Link]

  • PubMed. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal, 4(2), 1-5. Retrieved from [Link]

  • Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

  • CONICET. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Uracil. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000300). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C chemical shifts of uracil. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 3-Aryl-pyrimidine-2,4(1H,3H)-diones: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, transparency is paramount. Extensive searches for the specific crystal structure of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione did not yield a publicly available, validated crystal structure at the time of this guide's compilation. This is not an uncommon scenario in chemical research, where a vast number of synthesized compounds have yet to be crystallographically characterized.

To fulfill the core requirements of this technical guide and provide valuable insights for researchers, scientists, and drug development professionals, we will proceed with a rigorous case study approach. We will utilize the crystal structure of a closely related and structurally significant analogue: [Placeholder for a suitable analogue, e.g., 3-phenylpyrimidine-2,4(1H,3H)-dione or a similar N3-aryl substituted uracil] . The foundational pyrimidine-2,4(1H,3H)-dione (uracil) core is identical, and the substitution at the N3 position with an aryl group provides a relevant platform to discuss the key structural features, intermolecular interactions, and their implications. The principles of synthesis, crystallization, and structural analysis detailed herein are directly applicable to the target molecule.

Introduction & Significance

The Pyrimidine-2,4(1H,3H)-dione Scaffold: A Cornerstone in Medicinal Chemistry

The pyrimidine-2,4(1H,3H)-dione ring system, commonly known as the uracil scaffold, is a privileged structure in medicinal chemistry and chemical biology. As a fundamental component of ribonucleic acid (RNA), its derivatives are central to a myriad of biological processes. This inherent biological relevance has spurred the development of a vast library of synthetic uracil analogues with a wide spectrum of therapeutic applications, including antiviral, anticancer, and antimicrobial agents. The ability of the uracil core to engage in specific hydrogen bonding patterns is a key determinant of its biological activity.

The Influence of N3-Aryl Substitution

The introduction of an aryl substituent at the N3 position of the uracil ring, as in our target molecule this compound, profoundly influences the molecule's physicochemical and pharmacological properties. The aryl group can modulate:

  • Electronic Properties: The electron-donating or -withdrawing nature of substituents on the phenyl ring can alter the electron density of the pyrimidine core, affecting its reactivity and interaction with biological targets. The 4-methoxy group, in our target compound, is an electron-donating group, which can influence the molecule's polarity and hydrogen bonding capabilities.

  • Steric Profile: The size and orientation of the aryl group introduce steric bulk, which can dictate the molecule's preferred conformation and its ability to fit into the binding pockets of enzymes and receptors.

  • Lipophilicity: The addition of a phenyl or substituted phenyl ring generally increases the lipophilicity of the molecule, which can impact its solubility, membrane permeability, and pharmacokinetic profile.

The Imperative of Crystal Structure Analysis in Rational Drug Design

A definitive understanding of the three-dimensional arrangement of a molecule in the solid state, as provided by single-crystal X-ray diffraction, is a cornerstone of modern drug discovery. The crystal structure reveals:

  • Precise Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

  • Conformational Preferences: The preferred orientation of flexible parts of the molecule, such as the rotation of the aryl ring relative to the pyrimidine core.

  • Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other non-covalent interactions that govern how molecules pack together in a crystal lattice. This provides invaluable insight into the potential interactions with a biological target.

This detailed structural information is critical for establishing robust Structure-Activity Relationships (SAR), guiding the rational design of more potent and selective drug candidates, and understanding potential solid-state properties like polymorphism, which can impact drug formulation and bioavailability.

Synthesis and Crystallization

The synthesis of N3-substituted pyrimidine-2,4(1H,3H)-diones is well-established in the chemical literature. A general and reliable method involves the reaction of a primary amine with a suitable pyrimidine precursor.

General Synthetic Pathway

A common route to synthesize this compound would involve the condensation of uracil with a 4-methoxyphenylating agent or the cyclization of a suitably substituted urea derivative. A plausible synthetic scheme is outlined below:

Synthesis of this compound Uracil Uracil Reaction Ullmann Condensation Uracil->Reaction CuI, K2CO3, DMF, Heat Anisole 4-Iodoanisole Anisole->Reaction Product This compound Reaction->Product

Caption: A potential synthetic route to the target compound via Ullmann condensation.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil (1.0 eq.), 4-iodoanisole (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization for X-ray Analysis

Growing single crystals of sufficient quality for X-ray diffraction is a critical and often empirical step.

Experimental Protocol: Single Crystal Growth (General Procedure)

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, acetone, or a solvent mixture).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small open vial inside a larger sealed container that contains a less polar "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them on a goniometer head for X-ray analysis.

Crystal Structure Determination and Analysis of a Representative Analogue

As the crystal structure for this compound is not available, we will now proceed with a detailed analysis of a closely related analogue for which crystallographic data has been published. [This section would be populated with the specific data of the chosen analogue once a suitable one with a publicly available CIF file is identified.]

For the purpose of illustrating the required depth of analysis, let us assume we have obtained the crystal structure of 3-phenylpyrimidine-2,4(1H,3H)-dione .

X-ray Crystallography Workflow

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow:

X-ray Crystallography Workflow Crystal Single Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection Crystal->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction.

Crystallographic Data Summary (Hypothetical for 3-phenyluracil)
ParameterValue (Illustrative)
Chemical FormulaC₁₀H₈N₂O₂
Formula Weight188.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)9.876(2)
β (°)105.45(1)
Volume (ų)823.4(3)
Z4
Density (calculated) (g/cm³)1.518
R-factor (%)4.5
Molecular Structure and Conformation

The crystal structure of 3-phenyluracil would reveal a nearly planar pyrimidine-2,4(1H,3H)-dione ring. The key conformational feature would be the dihedral angle between the plane of the pyrimidine ring and the plane of the N3-phenyl substituent. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl groups of the uracil ring.

In the case of our target molecule, this compound, the presence of the methoxy group is unlikely to significantly alter this dihedral angle compared to the unsubstituted phenyl analogue, as it is located at the para position, which is sterically non-interfering.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of N3-aryl uracils is expected to be dominated by hydrogen bonding and π-π stacking interactions.

  • Hydrogen Bonding: The N1-H of the uracil ring is a hydrogen bond donor, and the C2=O and C4=O carbonyl groups are hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice.

  • π-π Stacking: The aromatic phenyl rings and the electron-rich pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The specific geometry of these interactions (e.g., face-to-face or offset) would be revealed by the crystal structure.

For this compound, the methoxy group could potentially participate in weak C-H···O hydrogen bonds, providing additional stabilization to the crystal packing.

Structure-Property Relationships & Future Directions

Correlation of Crystal Structure with Physicochemical Properties

The way molecules pack in a crystal influences their macroscopic properties. A densely packed crystal with strong intermolecular interactions, such as extensive hydrogen bonding and π-π stacking, would be expected to have a higher melting point and lower solubility compared to a less efficiently packed polymorph.

Implications for Drug Design

The detailed structural information from the crystal structure of a representative N3-aryl uracil can guide the design of new analogues with improved properties. For example, understanding the key hydrogen bonding interactions in the crystal can provide clues about the interactions required for binding to a biological target. The orientation of the aryl group can inform the placement of additional substituents to probe for further interactions within a binding site.

Future Research
  • Co-crystallization Studies: Co-crystallizing this compound or its analogues with target proteins would provide direct experimental evidence of the binding mode and guide further optimization.

  • Polymorphism Screening: A systematic study of different crystallization conditions could reveal the existence of different crystalline forms (polymorphs) of the target compound, which may have different physicochemical properties.

  • Computational Modeling: The experimental crystal structure can be used as a starting point for computational studies, such as molecular docking and molecular dynamics simulations, to further explore the interactions of these compounds with biological targets.

References

[This section will be populated with citations to relevant literature on the synthesis, crystallization, and structural analysis of uracil derivatives, as well as authoritative sources on crystallographic techniques and databases once a suitable analogue's data is secured and used for the detailed analysis.]

"physical and chemical properties of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine-2,4-dione core N-substituted at the 3-position with a 4-methoxyphenyl group. This core structure is also known as uracil, a fundamental nucleobase in RNA, making its derivatives a cornerstone of medicinal chemistry and drug development.[1] The strategic placement of the 4-methoxyphenyl moiety introduces specific electronic and steric properties that can significantly influence the molecule's solubility, reactivity, and biological interactions.

Derivatives of pyrimidine-2,4-dione are widely investigated for a range of therapeutic applications, including as anticancer[1][2], antiviral, and enzyme-inhibiting agents.[3][4] The exploration of N-aryl substituted uracils, such as the topic compound, is driven by the potential for these molecules to act as scaffolds that can be further functionalized to achieve high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, structural elucidation, and chemical reactivity of this compound for researchers and professionals in drug development.

Caption: Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, a reliable profile can be assembled from vendor specifications, computational predictions, and data from structurally analogous compounds.

Table 1: Summary of Physicochemical Data

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compoundStandard Nomenclature
CAS Number 1204296-36-5[5]
Molecular Formula C₁₁H₁₀N₂O₃[5]
Molecular Weight 218.21 g/mol [5]
Appearance White to off-white crystalline solidInferred from related uracil derivatives.
Melting Point Not experimentally reported.-
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in methanol and ethanol.Based on the properties of the uracil core and the lipophilic methoxyphenyl group.[6]
pKa ~11-12 (Predicted for N1-H)The N1-H proton is acidic. This is an estimate based on related dihydropyrimidine structures which have a predicted pKa of ~12.17.[7]

Synthesis and Structural Elucidation

The synthesis and verification of this compound are fundamental steps for any research application. A plausible synthetic route and a standard workflow for its characterization are outlined below.

Proposed Synthetic Strategy

A common and effective method for synthesizing N3-substituted uracils involves the condensation and cyclization of an appropriately substituted urea with a three-carbon synthon.

Protocol: Synthesis via N-(4-methoxyphenyl)urea

  • Step 1: Preparation of N-(4-methoxyphenyl)urea. React 4-methoxyaniline with an isocyanate source, such as potassium isocyanate, in an acidic aqueous solution. The resulting urea derivative precipitates and can be isolated by filtration.

  • Step 2: Cyclocondensation. Combine N-(4-methoxyphenyl)urea with malic acid in the presence of fuming sulfuric acid.

  • Step 3: Reaction Work-up. Heat the mixture, which promotes condensation and cyclization to form the pyrimidine-dione ring.

  • Step 4: Purification. After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is collected. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final compound.

Rationale: This approach is well-established for uracil synthesis. The use of a pre-functionalized urea ensures the regioselective placement of the 4-methoxyphenyl group at the N3 position. Fuming sulfuric acid acts as both a catalyst and a dehydrating agent to drive the cyclization.

Caption: Proposed synthesis workflow for the target compound.

Structural Characterization Workflow

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed. This multi-faceted approach provides a self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the proton environment. Expected signals would include: a singlet for the N1-H proton (typically downfield), distinct signals in the aromatic region for the AA'BB' system of the 1,4-disubstituted benzene ring, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and two doublets for the C5-H and C6-H protons of the uracil ring.

    • ¹³C NMR: This analysis would confirm the carbon skeleton. Key signals would include two distinct carbonyl carbons (C2 and C4), signals for the aromatic carbons (including the ipso, ortho, meta, and para carbons), a signal for the methoxy carbon, and signals for the C5 and C6 carbons of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[8] The spectrum would be expected to show strong characteristic absorption bands for the C=O (carbonyl) stretching vibrations (typically 1650-1750 cm⁻¹), an N-H stretching band (around 3200-3400 cm⁻¹), C-O-C stretching for the ether linkage, and bands corresponding to aromatic C-H and C=C bonds.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), which should correspond to C₁₁H₁₀N₂O₃.

Characterization_Workflow Synth Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR IR IR Spectroscopy Synth->IR MS Mass Spectrometry (HRMS) Synth->MS Confirm Structure Confirmed NMR->Confirm Proton/Carbon Skeleton IR->Confirm Functional Groups MS->Confirm Molecular Formula

Caption: Standard workflow for structural characterization.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the electron-deficient pyrimidine ring, the nucleophilic/basic nitrogen atom at N1, and the attached methoxyphenyl group.

  • Tautomerism and Acidity: The pyrimidine-2,4-dione core exists predominantly in the diketo (lactam) form rather than the hydroxy (lactim) tautomer. The proton at the N1 position is acidic due to the electron-withdrawing effects of the adjacent carbonyl groups. This allows for deprotonation with a suitable base to form an anion, which can then act as a nucleophile.

  • Reactivity at the N1 Position: The N1 position is a primary site for further functionalization. Following deprotonation, it can readily undergo reactions such as N-alkylation or N-arylation, providing a straightforward method for synthesizing a library of related compounds with potentially enhanced biological properties.[8]

  • Reactions of the Carbonyl Groups: The carbonyl groups exhibit typical ketone-like reactivity, though this is tempered by their inclusion in the amide system. A notable reaction is thionation, where one or both oxygen atoms can be replaced with sulfur by treatment with reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅).[9] This conversion to a thiouracil derivative can significantly alter the compound's biological activity.[9]

  • Reactivity of the Pyrimidine Ring: The C5=C6 double bond in the uracil ring is susceptible to electrophilic addition and substitution reactions. Halogenation (e.g., with NBS or NCS) typically occurs at the C5 position. The ring can also participate in various cycloaddition reactions.

Potential Applications and Field Context

The this compound structure is of significant interest to medicinal chemists. The uracil scaffold is a proven pharmacophore, and the 4-methoxyphenyl group provides a vector for exploring specific interactions within biological targets.

  • Scaffold for Drug Discovery: This compound serves as an excellent starting point or scaffold for developing inhibitors of various enzymes. For instance, modified pyrimidine-diones have been successfully developed as inhibitors of PARP-1, a key enzyme in DNA repair, making them attractive targets for cancer therapy.[10][11] The 4-methoxyphenyl group can occupy hydrophobic pockets in an enzyme's active site, while the uracil core can form critical hydrogen bonds.

  • Antiproliferative and Antimicrobial Agents: Dihydropyrimidine derivatives, which are structurally related, have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents.[8] By analogy, N-substituted uracils are actively investigated for similar properties. The specific substitution pattern of the title compound makes it a candidate for screening in antiproliferative assays against various cell lines.

Conclusion

This compound is a molecule with a rich chemical profile defined by its N-substituted uracil core. While specific experimental data is limited, its properties can be reliably inferred from established chemical principles and analysis of related structures. Its plausible synthesis from common starting materials and the multiple sites available for further chemical modification make it a versatile building block. Positioned at the intersection of nucleobase chemistry and aromatic substitution, this compound holds potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious disease. Further investigation into its biological activity is warranted to fully explore its therapeutic potential.

References

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A Comprehensive Technical Guide to 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Among the diverse family of pyrimidine derivatives, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their oxidized counterparts, pyrimidine-2,4(1H,3H)-diones, have garnered significant attention for their broad spectrum of pharmacological activities.[2] This guide focuses on a particularly promising derivative, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, providing an in-depth exploration of its synthesis, chemical properties, and multifaceted biological activities. As a Senior Application Scientist, the aim of this document is to not only present established data but also to offer insights into the causality behind experimental designs and to highlight the therapeutic potential of this compound.

Synthesis and Structural Elucidation

The synthesis of this compound and its dihydrogenated precursor, 3-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-one, is most commonly achieved through the Biginelli reaction. This one-pot, three-component condensation reaction offers an efficient and straightforward route to this class of compounds.

The Biginelli Reaction: A Foundational Approach

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde (4-methoxybenzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3][4]

Conceptual Workflow of the Biginelli Reaction:

Biginelli_Reaction reagents 4-Methoxybenzaldehyde + Ethyl Acetoacetate + Urea catalyst Acid Catalyst (e.g., HCl, DBSA) reagents->catalyst Introduce solvent Solvent (e.g., Ethanol or Solvent-free) catalyst->solvent In heating Heating (e.g., 80°C) solvent->heating Apply product 3-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one heating->product Yields purification Purification (Recrystallization) product->purification Subject to final_product Pure Product purification->final_product

Caption: A generalized workflow for the Biginelli synthesis of the dihydropyrimidine precursor.

Step-by-Step Experimental Protocol (General): [3][4]

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 4-methoxybenzaldehyde and ethyl acetoacetate with a 1.5 molar excess of urea.

  • Catalyst Addition: Introduce a catalytic amount of a suitable acid, such as p-dodecylbenzenesulfonic acid (DBSA) (5 mol%).[3]

  • Reaction Conditions: Heat the mixture, with stirring, at 80°C under solvent-free conditions. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. The resulting solid precipitate is the crude product.

  • Purification: Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent like 95% ethanol or ethyl acetate to obtain the pure 3-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one.[3]

Note: The synthesis of the fully aromatic this compound would require an additional oxidation step from the dihydro- intermediate, or a different synthetic strategy, such as the condensation of substituted amines with 3-substituted-6-chlorouracil.[5]

Structural Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their molecular structure.

Expected Spectral Data:

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (around 1630-1700 cm⁻¹), and C-O stretching from the methoxy group.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Characteristic signals would include those for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the pyrimidine ring protons, and the N-H protons.[4]

    • ¹³C NMR: Resonances for the carbonyl carbons, the aromatic carbons, the methoxy carbon, and the carbons of the pyrimidine ring would be expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the compound would confirm its identity.[4]

Biological Activities and Therapeutic Potential

Derivatives of pyrimidine-2,4(1H,3H)-dione exhibit a remarkable range of biological activities, positioning them as promising scaffolds for drug discovery.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of dihydropyrimidine derivatives.[6]

Mechanism of Action (Postulated): While the exact mechanism for this compound is not fully elucidated, related compounds have shown to act as DNA gyrase inhibitors.[5] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. This mode of action is shared with quinolone antibiotics.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [7]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Quantitative Analysis: The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify antimicrobial activity. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For some dihydropyrimidine derivatives, significant antimicrobial activity has been observed with MIC values as low as 32 and 64 μg/ml against common pathogenic bacteria.[6]

Table 1: Reported Antimicrobial Activity of Dihydropyrimidine Derivatives

Compound ClassTest OrganismMIC (μg/ml)Reference
Dihydropyrimidine derivativesEscherichia coli32, 64[6]
Dihydropyrimidine derivativesPseudomonas aeruginosa32, 64[6]
Dihydropyrimidine derivativesStaphylococcus aureus32, 64[6]
Anticancer Activity

The pyrimidine core is a prevalent feature in many anticancer drugs, and derivatives of pyrimidine-2,4(1H,3H)-dione have shown promising antiproliferative activity against various cancer cell lines.[8][9]

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some dihydropyridine-2(1H)-thione derivatives, structurally related to the title compound, have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[8] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in cancer cells.

  • Kinase Inhibition: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been investigated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a key enzyme in protein synthesis that is often dysregulated in cancer.[10]

  • PARP-1 Inhibition: Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel PARP-1 inhibitors, an important target in cancer therapy, particularly in tumors with BRCA mutations.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[12]

  • Formazan Solubilization: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data for Related Compounds:

  • A dihydropyridine-2(1H)-thione derivative with a thiophene ring at the C5 position showed an IC50 of 1.71 ± 0.58 µM against melanoma A375 cells.[8][13]

  • A pyrazolo[3,4-b]pyridine derivative demonstrated an IC50 of 2.59 µM against HeLa cells.[9]

  • Pyrazolo[3,4-d]pyrimidine derivatives have shown IC50 values in the range of 22.7–40.75 µM against various cancer cell lines.[14]

Anticonvulsant Activity

The structural features of pyrimidine-2,4(1H,3H)-diones have also led to their investigation as potential anticonvulsant agents.

Postulated Mechanism of Action: The anticonvulsant activity of some related heterocyclic compounds is thought to be mediated through GABA-ergic mechanisms.[15] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can suppress neuronal hyperexcitability associated with seizures.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice [15]

  • Animal Model: Use a standardized strain of mice.

  • Compound Administration: Administer the test compound intraperitoneally at various doses.

  • Induction of Seizure: After a specific time, induce a seizure by applying an electrical stimulus through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • ED50 Determination: The median effective dose (ED50) is the dose of the compound that protects 50% of the animals from the tonic hind limb extension.[16][17]

Quantitative Data for a Related Compound: A 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivative showed an ED50 of 23.7 mg/kg in the MES test.[15]

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine-2,4(1H,3H)-dione derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring and its appended groups.

Key SAR Insights:

  • N3-Substitution: The substituent at the N3 position plays a crucial role in modulating the biological activity. The 4-methoxyphenyl group in the title compound is an electron-donating group, which can influence the electronic properties of the entire molecule and its interaction with biological targets.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can dramatically affect the potency and selectivity of the compound. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, compounds with 4-NO₂, 4-Cl, and 4-Br substitutions on the phenyl ring at the 6th position showed enhanced antimicrobial activity.[7]

  • Modifications at other positions: Alterations at other positions of the pyrimidine ring can also lead to significant changes in biological activity, as seen in the development of potent P2X7 receptor antagonists from pyrimidine-2,4-dione derivatives.[18]

Logical Flow of SAR Studies:

SAR_Study start Lead Compound: This compound modification Systematic Structural Modifications start->modification synthesis Synthesis of Analogs modification->synthesis bioassay Biological Evaluation (e.g., IC50, MIC, ED50) synthesis->bioassay sar_analysis Structure-Activity Relationship Analysis bioassay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->modification Iterative Process

Caption: The iterative process of structure-activity relationship studies for lead optimization.

Future Directions and Conclusion

This compound represents a valuable chemical entity with a diverse pharmacological profile. While the broader class of pyrimidine-2,4-diones has been extensively studied, more focused research on this specific derivative is warranted to fully elucidate its therapeutic potential.

Future research should focus on:

  • Detailed Mechanistic Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound for its antimicrobial, anticancer, and anticonvulsant activities.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the in vivo efficacy in relevant animal models and determining its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

  • Lead Optimization: Utilizing the principles of SAR to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

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A Toxicological Investigation of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive toxicological evaluation strategy for the novel compound, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. In the absence of existing toxicological data for this specific molecule, this document serves as a methodological roadmap for researchers and drug development professionals. We will detail a tiered approach, commencing with in silico predictive modeling to forecast potential liabilities, followed by a suite of robust in vitro assays to assess cytotoxicity and genotoxicity, and culminating in foundational in vivo acute toxicity studies. Each protocol is presented with the underlying scientific rationale, emphasizing experimental design and data interpretation to ensure scientific integrity and regulatory compliance. This guide is structured to provide a logical, efficient, and ethically considered pathway for characterizing the safety profile of a new chemical entity.

Introduction: The Need for a Structured Toxicological Assessment

The compound this compound belongs to the pyrimidine-2,4-dione class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and bone anabolic agents[1][2]. Before any potential therapeutic application can be considered, a thorough toxicological assessment is paramount to ensure human safety. This guide provides a foundational framework for such an assessment, structured to move from predictive, high-throughput screening methods to more complex biological systems. This tiered approach allows for early identification of potential hazards, informing decisions to either terminate development or proceed with more extensive safety evaluations[3][4].

Our investigation will be built upon three pillars of toxicological assessment:

  • Computational Toxicology (in silico) : Leveraging computational models to predict the toxicological properties of the compound based on its chemical structure. This is a rapid and cost-effective first step to flag potential areas of concern[5][6].

  • In Vitro Toxicology : Employing cell-based assays to evaluate specific toxicological endpoints such as cytotoxicity and genotoxicity. These assays provide quantitative data on the compound's effects at a cellular level[3][7].

  • In Vivo Toxicology : Utilizing animal models for acute toxicity studies to understand the compound's systemic effects and determine its initial safety profile in a whole organism, in accordance with established regulatory guidelines[8][9].

This structured approach ensures a comprehensive and data-driven evaluation of the safety profile of this compound.

Tier 1: In Silico Toxicological Prediction

The initial phase of our toxicological evaluation will employ computational tools to predict the potential toxicities of this compound. These in silico methods utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to correlate a molecule's structure with known toxicological data from vast chemical libraries[5][10][11]. This approach allows for a rapid and cost-effective preliminary assessment of potential hazards.

Rationale for In Silico Screening

In silico toxicology serves as a critical first-pass filter in the safety assessment of novel compounds[6]. By predicting a range of toxicological endpoints, we can prioritize subsequent experimental assays, focusing on areas of highest predicted risk. This aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing by minimizing the use of animals for compounds with a high probability of toxicity[3].

Recommended In Silico Endpoints and Tools

A variety of endpoints should be assessed using established computational models. The following table outlines key toxicological predictions and suggests publicly available or commercial software for their evaluation.

Toxicological EndpointPredicted EffectRecommended Tools
Mutagenicity Predicts the likelihood of the compound to induce genetic mutations.,
Carcinogenicity Estimates the potential of the compound to cause cancer.,
Hepatotoxicity Predicts the potential for liver damage.,
Cardiotoxicity Assesses the risk of adverse effects on the heart, particularly hERG channel inhibition.,
LD50 Prediction Estimates the median lethal dose for acute oral toxicity.,
Workflow for In Silico Analysis

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Endpoints cluster_analysis Analysis & Decision Compound This compound (SMILES/SDF) QSAR QSAR Models Compound->QSAR ML Machine Learning Algorithms Compound->ML Mutagenicity Mutagenicity QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity Hepatotoxicity Hepatotoxicity QSAR->Hepatotoxicity Cardiotoxicity Cardiotoxicity QSAR->Cardiotoxicity LD50 LD50 QSAR->LD50 ML->Mutagenicity ML->Carcinogenicity ML->Hepatotoxicity ML->Cardiotoxicity ML->LD50 Risk_Assessment Risk Assessment Mutagenicity->Risk_Assessment Carcinogenicity->Risk_Assessment Hepatotoxicity->Risk_Assessment Cardiotoxicity->Risk_Assessment LD50->Risk_Assessment Go_NoGo Go/No-Go Decision for In Vitro Testing Risk_Assessment->Go_NoGo

Figure 1: In Silico Toxicological Prediction Workflow.

The results from these in silico models will provide a preliminary risk profile for this compound, guiding the design of the subsequent in vitro and in vivo studies.

Tier 2: In Vitro Toxicological Assessment

Following the in silico predictions, a series of in vitro assays should be conducted to obtain experimental data on the compound's potential cytotoxicity and genotoxicity. These assays are crucial for verifying the computational predictions and providing quantitative measures of the compound's biological effects at the cellular level[3][7].

General Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[12][13][14]. This assay relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[14][15]. The amount of formazan produced is directly proportional to the number of viable cells[12].

  • Cell Seeding : Seed a human cell line (e.g., HepG2 for liver toxicity screening or HEK293 for general cytotoxicity) in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion[12].

  • Compound Treatment : Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[16].

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[16].

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[14].

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[17][18][19]. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium[17]. The test measures the ability of a chemical to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium[17][19].

  • Strain Preparation : Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537)[17].

  • Metabolic Activation (S9 Mix) : The test should be performed with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism, as some compounds only become mutagenic after being metabolized[17][18].

  • Test Mixture Preparation : In a sterile tube, add the following in order:

    • 2 mL of molten top agar (kept at 45°C).

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound at various concentrations.

    • 0.5 mL of S9 mix or a buffer control[18].

  • Plating : Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Incubation : Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting : Count the number of revertant colonies on each plate.

  • Data Analysis : A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment Compound This compound MTT_Assay MTT Assay Compound->MTT_Assay Ames_Test Ames Test (with and without S9 mix) Compound->Ames_Test IC50 Determine IC50 MTT_Assay->IC50 Final_Analysis Combined In Vitro Risk Profile IC50->Final_Analysis Mutagenic_Potential Assess Mutagenic Potential Ames_Test->Mutagenic_Potential Mutagenic_Potential->Final_Analysis

Figure 2: In Vitro Toxicological Testing Workflow.

Tier 3: In Vivo Acute Oral Toxicity Study

Should the in vitro data not reveal significant cytotoxicity or genotoxicity, a preliminary in vivo study is warranted to assess the compound's acute systemic toxicity. The acute oral toxicity study provides information on the adverse effects that may arise from a single oral dose of a substance[8][20]. The OECD provides several guidelines for conducting such studies, including Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure)[8][9]. The choice of method depends on the expected toxicity of the compound. For a novel compound with unknown toxicity, the Up-and-Down Procedure (OECD 425) is often a good starting point as it allows for the estimation of an LD50 (median lethal dose) with a minimal number of animals[8][21].

Rationale and Principles of the Up-and-Down Procedure (OECD 425)

The Up-and-Down Procedure is a sequential dosing method where single animals are dosed one at a time[21]. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is designed to bracket the LD50 and provide a statistically derived estimate with a confidence interval[8].

Experimental Protocol: Acute Oral Toxicity (OECD 425)
  • Animal Selection : Use a single sex of a standard laboratory rodent strain, typically female rats, as they are often slightly more sensitive[22]. The animals should be young adults and their weight should not vary by more than ±20% of the mean weight[20].

  • Housing and Acclimatization : House the animals in appropriate conditions with a controlled environment for at least 5 days prior to the study to allow for acclimatization[22].

  • Dose Preparation : The test substance should be administered orally by gavage[20]. It is preferable to use an aqueous solution. If the compound is not soluble in water, a solution in oil (e.g., corn oil) or another suitable vehicle can be used. The toxicological properties of the vehicle should be known[20]. The maximum volume administered to rodents should generally not exceed 1 mL/100g of body weight (or 2 mL/100g for aqueous solutions)[20].

  • Dosing Procedure :

    • Fast the animals prior to dosing (food, but not water, should be withheld overnight).

    • Dose the first animal at a level just below the best preliminary estimate of the LD50 (this can be informed by the in silico predictions).

    • Observe the animal for at least 48 hours.

    • If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.

    • The interval between dosing animals is typically 48 hours[21].

    • This process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • Observations : Observe the animals for signs of toxicity shortly after dosing and at least once daily for 14 days[9][22]. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight : Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter[21].

  • Necropsy : At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy. Animals that die during the test are also necropsied[20].

  • Data Analysis : The LD50 is calculated using the maximum likelihood method[21]. The results also allow for classification of the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling[8].

Data Presentation

The results of the acute oral toxicity study should be summarized in a clear and concise table.

Animal IDSexBody Weight (g)Dose (mg/kg)Outcome (Survival/Death)Time of DeathClinical Signs of ToxicityGross Necropsy Findings
1F210e.g., 300SurvivalN/Ae.g., Piloerection, lethargyNo abnormalities detected
2F215e.g., 2000Death6 hourse.g., Tremors, convulsionse.g., Gastric irritation
3F208e.g., 300SurvivalN/ANo significant signsNo abnormalities detected
........................

Conclusion and Future Directions

This technical guide has outlined a systematic and tiered approach for the toxicological evaluation of this compound. By integrating in silico, in vitro, and in vivo methodologies, a comprehensive preliminary safety profile of this novel compound can be established. The data generated from these studies will be critical for making informed decisions regarding the future development of this molecule.

If the compound demonstrates a favorable safety profile in these initial studies, further toxicological assessments will be necessary to support its progression. These may include:

  • Sub-chronic toxicity studies : To evaluate the effects of repeated dosing over a longer period (e.g., 28 or 90 days).

  • Genetic toxicology : More extensive genotoxicity testing, such as the in vitro micronucleus assay or the in vivo comet assay.

  • Developmental and reproductive toxicity (DART) studies : To assess the potential for adverse effects on fertility and embryonic development.

  • Toxicokinetic studies : To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

The methodologies and principles outlined in this guide provide a robust foundation for the initial safety assessment of this compound, ensuring a scientifically sound and ethically responsible approach to drug development and chemical safety.

References

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Methodological & Application

Application Note & Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. Uracil and its analogues are a critical class of bioactive pyrimidine derivatives, known for a wide range of biological activities, including antiviral and antitumor properties.[1] The N-arylation of the uracil scaffold is a key transformation for creating chemical diversity and modulating pharmacological properties.[2] This protocol outlines a robust and reproducible method for the synthesis of the title compound, intended for use by researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Uracil is a fundamental nucleobase found in RNA, and its derivatives are of significant interest due to their diverse biological activities.[1][3] The functionalization of the pyrimidine ring, particularly at the nitrogen atoms, allows for the fine-tuning of the molecule's physicochemical properties, which can lead to enhanced therapeutic potential.[1] The target molecule, this compound, incorporates a methoxyphenyl group, a common moiety in pharmacologically active compounds, which can influence properties such as solubility and receptor binding.

Several methods exist for the N-arylation of nucleobases, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[4] This protocol will focus on a modern and versatile approach that can be adapted from related palladium-catalyzed C-N cross-coupling reactions, which are known for their efficiency and broad substrate scope.[5][6]

Reaction Scheme

The synthesis of this compound can be achieved via a palladium-catalyzed N-arylation of uracil with 4-methoxyphenylboronic acid. This type of reaction, a variation of the Suzuki-Miyaura coupling, is a powerful tool for forming carbon-nitrogen bonds.

Overall Reaction:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Uracil≥99%Sigma-Aldrich
4-Methoxyphenylboronic acid≥98%Combi-Blocks
Palladium(II) acetate (Pd(OAc)2)99.98% trace metals basisAcros Organics
1,4-DioxaneAnhydrous, 99.8%Alfa Aesar
Cesium carbonate (Cs2CO3)99.9% trace metals basisStrem Chemicals
Ethyl acetateACS GradeFisher ScientificFor extraction and chromatography
HexanesACS GradeFisher ScientificFor chromatography
Deionized waterFor workup
Brine (saturated NaCl solution)For workup
Anhydrous magnesium sulfate (MgSO4)For drying
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Detailed Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add uracil (1.0 mmol, 112.1 mg), 4-methoxyphenylboronic acid (1.5 mmol, 227.9 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and cesium carbonate (2.0 mmol, 651.9 mg).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add 10 mL of anhydrous 1,4-dioxane to the flask.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 100 °C with vigorous stirring. Maintain the reaction at this temperature for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • 1H NMR: To confirm the structure and identify characteristic proton signals.

  • 13C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Uracil - 4-Methoxyphenylboronic acid - Pd(OAc)2 - Cs2CO3 solvent Add Anhydrous Dioxane under Inert Atmosphere reagents->solvent heat Heat to 100 °C (12-24 hours) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool If Reaction Complete filter Filter through Celite cool->filter extract Aqueous Workup (Water & Brine) filter->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography concentrate->purify characterize Characterization: - NMR (1H, 13C) - Mass Spectrometry - Melting Point purify->characterize

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Discussion

The choice of a palladium catalyst is crucial for the success of this C-N cross-coupling reaction. Palladium(II) acetate is a common and effective precursor that forms the active Pd(0) catalyst in situ. The use of an anhydrous solvent like 1,4-dioxane is important to prevent the decomposition of the catalyst and reagents. Cesium carbonate is an effective base for this type of transformation, promoting the transmetalation step in the catalytic cycle.

The purification by flash column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts. The progress of the purification can be monitored by TLC to ensure the collection of pure fractions.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Handle all chemicals with caution and consult the Safety Data Sheets (SDS) before use.

References

  • Vulcanchem. 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione.
  • CrystEngComm (RSC Publishing). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity.
  • Semantic Scholar. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications.
  • Thamar University Journal of Natural & Applied Sciences. Synthesis and Characterization of Some New Uracil Derivatives and their Biological Activity.
  • ResearchGate. Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones.
  • ResearchGate. Synthesis and Characterization of Some New Uracil Derivatives and their Biological Activity.
  • ResearchGate. Synthesis of substituted uracil derivatives at N1 and N3 positions.
  • SID. A Highly Efficient Protocol for the Synthesis of N-Aryl Nucleobases Using Zinc Oxide in Ionic Liquids.
  • ResearchGate. A Convenient Method for N-1 Arylation of Uracil Derivatives.
  • ACS Publications. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF.
  • ACS Publications. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF | The Journal of Organic Chemistry.
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Application Note: Acquiring and Interpreting ¹H and ¹³C NMR Spectra of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document outlines a robust methodology based on established principles of NMR spectroscopy and data from structurally related compounds. This application note serves as a practical guide for researchers working on the synthesis and characterization of novel pyrimidine derivatives, offering insights into sample preparation, data acquisition parameters, processing techniques, and spectral interpretation.

Introduction

This compound, a derivative of the uracil scaffold, is a compound of interest in medicinal chemistry due to the diverse biological activities associated with the pyrimidine-2,4-dione core.[1][2] Accurate structural elucidation is paramount in drug discovery and development, with NMR spectroscopy being the cornerstone analytical technique. This guide details the necessary steps to obtain high-quality ¹H and ¹³C NMR data for this compound and provides an expected spectral analysis based on the known chemical shifts of its constituent p-methoxyphenyl and pyrimidine-2,4-dione moieties.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound contains several distinct proton and carbon environments that will give rise to characteristic signals in the NMR spectra.

G cluster_pyrimidine Pyrimidine-2,4(1H,3H)-dione Ring cluster_methoxyphenyl 4-Methoxyphenyl Group N1 N1-H C2 C2=O N1->C2 N3 N3 C2->N3 C4 C4=O N3->C4 C1_prime C1' N3->C1_prime Bond C5 C5-H C4->C5 C6 C6-H C5->C6 C6->N1 C2_prime C2'/C6'-H C6_prime C6_prime C3_prime C3'/C5'-H C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime OCH3 O-CH3 C4_prime->OCH3

Caption: Molecular structure of this compound.

Part 1: Experimental Protocol

This section provides a detailed, step-by-step methodology for preparing the NMR sample and acquiring the ¹H and ¹³C NMR spectra.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. A homogenous solution free of particulate matter is crucial for achieving high-resolution spectra.[3][4]

Materials:

  • This compound (1-5 mg for ¹H NMR, 10-50 mg for ¹³C NMR)[3][5]

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes[6][7]

  • Pasteur pipette and cotton wool or a syringe filter[4][5]

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound. For a standard ¹H NMR spectrum, 1-5 mg is typically sufficient. For a ¹³C NMR spectrum, which is inherently less sensitive, a higher concentration of 10-50 mg is recommended.[3][5]

  • Solvent Selection: Uracil and its derivatives often exhibit good solubility in DMSO-d₆.[8][9] This solvent is also advantageous as its residual proton signal (at ~2.50 ppm) does not typically overlap with the signals of interest.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[7] Use a vortex mixer to ensure complete dissolution. The final sample height in a standard 5 mm NMR tube should be between 4.0 and 5.0 cm.[5][6]

  • Filtration: To remove any suspended impurities that could degrade spectral resolution, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette or by using a syringe fitted with a filter.[4][5]

  • Labeling: Clearly label the NMR tube with the sample identification.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Sequencezg (standard one-pulse)Standard for routine ¹H spectra.
Spectral Width (SW)12-15 ppmTo encompass all expected proton signals.
Acquisition Time (AQ)2-4 secondsProvides good digital resolution.[10][11]
Relaxation Delay (D1)2-5 secondsAllows for nearly complete T1 relaxation, ensuring quantitative integration.
Number of Scans (NS)8-16Sufficient for good signal-to-noise (S/N) on a few milligrams of sample.[12]
Receiver Gain (RG)Auto-adjustTo prevent signal clipping and maximize dynamic range.[11]

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Sequencezgpg30 (power-gated decoupling)Provides proton-decoupled spectra with improved S/N.
Spectral Width (SW)200-220 ppmTo cover the full range of carbon chemical shifts.[13]
Acquisition Time (AQ)0.9-1.5 secondsA balance between resolution and experiment time.[13]
Relaxation Delay (D1)2 secondsAdequate for most carbon nuclei.
Number of Scans (NS)512 or moreNecessary due to the low natural abundance and sensitivity of the ¹³C nucleus.[13]
Receiver Gain (RG)Auto-adjustTo optimize signal detection.[11]
NMR Data Processing

Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final frequency-domain spectrum.[14][15]

Processing Steps:

  • Fourier Transformation (FT): Converts the time-domain FID signal into a frequency-domain spectrum.[14][16]

  • Apodization (Window Function): Application of a mathematical function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio or resolution.[14][16]

  • Phase Correction: Manual or automatic adjustment of the phase of the signals to ensure all peaks are in pure absorption mode (positive and symmetrical).[14][16]

  • Baseline Correction: Correction of any distortions in the baseline of the spectrum.[14][16]

  • Referencing: Calibration of the chemical shift scale. For samples in DMSO-d₆, the residual solvent peak is referenced to 2.50 ppm for ¹H spectra and 39.52 ppm for ¹³C spectra.[17]

  • Integration: Determination of the relative areas of the peaks in the ¹H spectrum, which corresponds to the ratio of the protons giving rise to the signals.

Caption: Workflow for NMR data processing.

Part 2: Spectral Interpretation

This section provides an analysis of the expected chemical shifts and coupling patterns for this compound.

Expected ¹H NMR Spectrum
SignalExpected δ (ppm)MultiplicityIntegrationAssignmentRationale
1~11.0 - 11.5Singlet (broad)1HN1-HThe N-H proton of the uracil ring is expected to be downfield and may be broad due to exchange.[18]
2~7.7 - 7.9Doublet1HC6-HThe proton at the 6-position of the uracil ring is coupled to the proton at the 5-position.[19]
3~7.2 - 7.4Doublet2HC2'/C6'-HAromatic protons ortho to the nitrogen are expected in this region.
4~6.9 - 7.1Doublet2HC3'/C5'-HAromatic protons ortho to the methoxy group are typically more shielded.[20]
5~5.8 - 6.0Doublet1HC5-HThe proton at the 5-position of the uracil ring is coupled to the proton at the 6-position.[19]
6~3.8Singlet3HO-CH₃Methoxy group protons typically appear as a sharp singlet in this region.[21][22]
Expected ¹³C NMR Spectrum
SignalExpected δ (ppm)AssignmentRationale
1~163C4Carbonyl carbons of the uracil ring are highly deshielded.[23]
2~151C2The second carbonyl carbon of the uracil ring.[23]
3~159C4'The aromatic carbon attached to the oxygen of the methoxy group.[24]
4~141C6The C6 carbon of the uracil ring.[23]
5~130C1'The aromatic carbon attached to the nitrogen of the pyrimidine ring.
6~128C2'/C6'Aromatic carbons ortho to the nitrogen.
7~114C3'/C5'Aromatic carbons ortho to the methoxy group are more shielded.[24]
8~102C5The C5 carbon of the uracil ring.[23]
9~55O-CH₃The methoxy carbon is expected in this region.[21][24]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR data. The provided spectral predictions, based on the analysis of related chemical structures, offer a reliable guide for the structural confirmation of this and similar pyrimidine derivatives. This guide is intended to empower researchers in their efforts to synthesize and characterize novel compounds for drug discovery and development.

References

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  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available from: [Link]

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  • ResearchGate. (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. Available from: [Link]

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  • Larive, C. K. & Korir, A. K. (2022-04-25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. Available from: [Link]

  • Step-by-step procedure for NMR data acquisition. Available from: [Link]

  • Kubica, D., Molchanov, S., & Gryff-Keller, A. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841–1848. Available from: [Link]

  • A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. University of Chemistry. Available from: [Link]

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  • Beresnevičiūtė, K., Beresnevičius, Z., Mikulskienė, G., Kihlberg, J., & Broddefalk, J. (1997). 13C NMR Study of Dihydropyrimidinedione and Dihydropyrimidine-2-thione Derivatives. Magnetic Resonance in Chemistry, 35(8), 553–555. Available from: [Link]

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Sources

Application Notes and Protocols for Anticonvulsant Screening of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione using the Maximal Electroshock (MES) Test

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticonvulsants and the Role of the MES Test

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures that can significantly impact a patient's quality of life. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures, highlighting the urgent need for novel and more effective therapeutic agents.[1] The preclinical screening of investigational compounds is a cornerstone of antiepileptic drug discovery, and the Maximal Electroshock (MES) test is a well-validated and widely used model for this purpose.[2]

First introduced by Merritt and Putnam in 1937, the MES test is particularly effective in identifying compounds that are likely to be effective against generalized tonic-clonic seizures in humans.[1] The test involves inducing a maximal seizure in a rodent via an electrical stimulus, with the primary endpoint being the abolition of the tonic hindlimb extension phase of the seizure.[3] This model is a crucial component of the initial screening phase in programs like the National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MES test for screening the anticonvulsant activity of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a derivative of the pyrimidine-2,4(1H,3H)-dione core, which has been a scaffold of interest in the development of new anticonvulsant agents.[6][7]

Scientific Rationale and Mechanistic Insights

The pyrimidine-2,4(1H,3H)-dione (uracil) scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticonvulsant properties. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.[8] While the precise mechanism of this compound is yet to be fully elucidated, related compounds have been shown to interact with these key neurological targets. The MES model is particularly sensitive to compounds that act by blocking voltage-gated sodium channels, a mechanism shared by established AEDs like phenytoin and carbamazepine.[9] Therefore, a positive result in the MES test for our compound of interest would suggest a potential mechanism involving the modulation of neuronal hyperexcitability.

Ethical Considerations in Animal Research

All experimental procedures involving animals must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. It is imperative to minimize any potential pain, distress, or harm to the animals. The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout the study.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines the step-by-step methodology for conducting the MES test to evaluate the anticonvulsant potential of this compound.

Materials and Equipment
  • Animals: Male albino mice (e.g., Swiss albino) weighing 20-25 g are commonly used.[2] The use of a single gender helps to reduce variability.

  • Test Compound: this compound, synthesized and characterized for purity.

  • Vehicle: A suitable vehicle for dissolving or suspending the test compound (e.g., 0.5% carboxymethyl cellulose in saline). The choice of vehicle should be based on the solubility of the test compound and should be non-toxic to the animals.

  • Positive Control: A clinically effective anticonvulsant drug, such as Phenytoin (e.g., 25 mg/kg, i.p.), to validate the experimental setup.

  • Electroshock Apparatus: A device capable of delivering a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through corneal or ear-clip electrodes.[2][3]

  • Corneal Electrodes: Saline-soaked electrodes for stimulus delivery. A drop of topical anesthetic (e.g., 0.5% tetracaine) should be applied to the corneas before electrode placement to minimize discomfort.[3]

  • Animal Cages: Standard laboratory animal cages.

  • Administration Supplies: Syringes, needles, and oral gavage tubes.

Experimental Procedure
  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment, with free access to food and water.

  • Animal Grouping and Dosing:

    • Randomly divide the animals into multiple groups (n=8-10 animals per group is recommended for statistical power).

    • Group 1 (Vehicle Control): Administer the vehicle alone.

    • Group 2 (Positive Control): Administer the standard anticonvulsant drug (e.g., Phenytoin).

    • Groups 3-n (Test Compound): Administer graded doses of this compound. A logarithmic dose spacing is often used for initial screening.

  • Drug Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal injection or oral gavage). The volume of administration should be consistent across all groups (e.g., 10 ml/kg for mice).[2]

  • Pre-treatment Time: The MES test is conducted at the time of peak effect of the test compound. This is typically determined in a preliminary pharmacokinetic study or by testing at various time points after administration (e.g., 30, 60, 120 minutes).[2]

  • Induction of Maximal Electroshock Seizure:

    • At the predetermined time point after drug administration, gently restrain the animal.

    • Apply a drop of topical anesthetic to each cornea.

    • Place the saline-soaked corneal electrodes on the corneas of the animal.

    • Deliver the electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice).[2]

  • Observation and Endpoint: Immediately after the stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic phase with flexion and extension of the limbs, followed by a clonic phase. The abolition of the tonic hindlimb extension phase is considered the endpoint, indicating protection against the seizure.[2][3]

  • Data Collection: Record the number of animals in each group that are protected from the tonic hindlimb extension.

Data Presentation and Analysis

The results of the MES test are typically presented as the percentage of animals protected in each group. This allows for a clear comparison of the efficacy of the test compound at different doses against the vehicle and positive controls.

Illustrative Data: As specific preclinical data for this compound is not publicly available, the following table presents data for a structurally related compound, a 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivative, to provide an example of expected results.[7] This data should be used as a reference for designing experiments.

GroupTreatmentDose (mg/kg)Route of Admin.No. of Animals Protected / TotalProtection (%)
1Vehicle (0.5% CMC)-i.p.0 / 80
2Phenytoin25i.p.8 / 8100
3Compound 7e30i.p.2 / 825
4Compound 7e100i.p.6 / 875
5Compound 7e*300i.p.8 / 8100

*Compound 7e: 3-(2-(diethylamino)ethyl)-6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione, a representative pyrimidine-2,4-dione derivative.

From this data, a dose-response curve can be generated, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.

Visualization of Experimental Workflow and Screening Logic

To further clarify the experimental process and its place in a broader drug discovery context, the following diagrams are provided.

MES_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping & Dosing Plan acclimatization->grouping admin Drug Administration (Vehicle, Positive Control, Test Compound) grouping->admin pretreatment Pre-treatment Time Interval admin->pretreatment stimulus Induction of Maximal Seizure (Corneal Electrodes, Electrical Stimulus) pretreatment->stimulus observation Observation of Seizure Endpoint (Tonic Hindlimb Extension) stimulus->observation data_collection Data Collection (% Protection) observation->data_collection data_analysis Data Analysis (ED50 Calculation) data_collection->data_analysis

Caption: Experimental workflow of the Maximal Electroshock (MES) test.

Screening_Logic start New Chemical Entity (e.g., this compound) mes_test Primary Screening: Maximal Electroshock (MES) Test start->mes_test scptz_test Primary Screening: Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz_test active Active in Primary Screens? mes_test->active scptz_test->active inactive Inactive - Further Derivatization or Discard active->inactive No ed50 Secondary Screening: Dose-Response & ED50 Determination active->ed50 Yes neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) ed50->neurotoxicity mechanism Mechanism of Action Studies neurotoxicity->mechanism lead Lead Compound Optimization mechanism->lead

Caption: Logical flow of an anticonvulsant drug screening program.

Interpretation and Further Steps

A positive result in the MES test, indicated by a dose-dependent increase in the percentage of protected animals, suggests that this compound possesses anticonvulsant activity against generalized tonic-clonic seizures. The calculated ED₅₀ value provides a quantitative measure of its potency.

Following a positive outcome in the MES test, several subsequent steps are recommended:

  • Neurotoxicity Screening: It is crucial to assess the potential for motor impairment or other neurological deficits at effective doses. The rotarod test is commonly used for this purpose.[7] The therapeutic index (TI), calculated as the ratio of the median toxic dose (TD₅₀) to the ED₅₀, is a critical parameter for evaluating the safety margin of the compound.

  • Broader Anticonvulsant Profile: To understand the full spectrum of its activity, the compound should be evaluated in other seizure models, such as the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures.[1]

  • Mechanism of Action Studies: Further in vitro and in vivo studies should be conducted to elucidate the specific molecular targets and pathways through which the compound exerts its anticonvulsant effects.

  • Lead Optimization: If the compound shows a promising efficacy and safety profile, medicinal chemistry efforts can be initiated to synthesize and screen analogs to improve its pharmacological properties.

Conclusion

The Maximal Electroshock test is a robust and indispensable tool in the early-stage screening of potential anticonvulsant drugs. By following the detailed protocol and data analysis guidelines presented in these application notes, researchers can effectively evaluate the anticonvulsant potential of novel compounds like this compound. A positive outcome in this well-validated model provides a strong rationale for further preclinical development and brings us one step closer to identifying new and improved treatments for epilepsy.

References

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82.
  • Carbone, L. (2011).
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  • White, H. S., et al. (2002). The NIH Anticonvulsant Drug Development (ADD) Program: a public-private partnership for the discovery and development of new therapeutic agents for epilepsy. Epilepsy Research, 50(1-2), 1-13.
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  • Stables, J. P., & Kupferberg, H. J. (2001). The NIH anticonvulsant drug development program: preclinical screening. Epilepsia, 42 Suppl 4, 7-12.
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Sources

Application Note: Evaluating the In Vitro Anticancer Efficacy of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione on MCF-7 Human Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for assessing the in vitro anticancer potential of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a novel pyrimidine derivative, against the MCF-7 human breast cancer cell line. We present a suite of validated protocols, including cytotoxicity determination via MTT assay, apoptosis analysis by Annexin V/PI staining, cell cycle profiling using propidium iodide, and mechanistic investigation through Western blot analysis of key apoptotic proteins. The detailed methodologies and underlying scientific principles are elucidated to ensure robust and reproducible results for researchers in oncology and drug development.

Introduction

Pyrimidine derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, with many analogues demonstrating significant anticancer properties.[1][2][3] These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[4][5] The compound of interest, this compound, has been synthesized as a potential therapeutic agent. Its efficacy is evaluated using the MCF-7 cell line, an estrogen receptor-positive human breast adenocarcinoma cell line that is a cornerstone model in breast cancer research.[6] This guide outlines a systematic approach to characterize the cytotoxic and apoptotic effects of this compound, providing insights into its mechanism of action.

Principle of the Assays

A multi-faceted approach is essential to thoroughly evaluate the anticancer properties of a novel compound. This involves not only determining its ability to kill cancer cells but also understanding the underlying molecular mechanisms.

2.1. Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[7][8]

2.2. Apoptosis Detection (Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a key target for anticancer therapies. The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[11]

2.3. Cell Cycle Analysis

Uncontrolled cell proliferation is a hallmark of cancer. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] PI binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[13] This allows for the identification of cell cycle arrest at specific checkpoints, a common mechanism of action for many anticancer drugs.[14]

2.4. Mechanism of Action (Western Blotting)

To delve deeper into the molecular pathways of apoptosis, Western blotting can be employed to measure the expression levels of key regulatory proteins. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[15] This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[15] The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[15] An increase in the Bax/Bcl-2 ratio is a strong indicator of apoptosis induction.[15]

Materials and Methods

Reagents:

  • This compound

  • MCF-7 human breast cancer cell line (ATCC HTB-22)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (70%)

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Inverted microscope

  • 96-well microplates

  • Microplate reader

  • Flow cytometer

  • Centrifuge

  • SDS-PAGE and Western blotting apparatus

  • Chemiluminescence imaging system

Experimental Protocols

4.1. Cell Culture and Maintenance

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

4.2. MTT Assay for Cytotoxicity

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

4.3. Annexin V/PI Apoptosis Assay

  • Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

4.4. Cell Cycle Analysis

  • Treat MCF-7 cells as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.[16]

  • Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

4.5. Western Blot Analysis of Bcl-2 and Bax

  • Treat MCF-7 cells with the IC50 concentration of the compound for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) on a 12% SDS-polyacrylamide gel.[17]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Data Analysis and Expected Results

5.1. IC50 Determination The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of the MTT assay data. This value represents the concentration of the compound that inhibits 50% of cell growth.

Table 1: Example MTT Assay Data and IC50 Calculation

Concentration (µM)% Cell Viability (48h)
0 (Control)100 ± 4.5
1085 ± 3.2
2562 ± 5.1
5048 ± 3.9
10025 ± 2.8
20012 ± 1.9
IC50 ~50 µM

5.2. Quantification of Apoptosis Flow cytometry data from the Annexin V/PI assay will be presented in a quadrant plot, allowing for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

5.3. Cell Cycle Distribution Analysis Flow cytometry histograms of PI-stained cells will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Table 2: Example Apoptosis and Cell Cycle Data

TreatmentEarly Apoptosis (%)Late Apoptosis (%)G2/M Arrest (%)
Control3.2 ± 0.81.5 ± 0.415.6 ± 2.1
Compound (IC50)28.7 ± 3.515.4 ± 2.945.8 ± 4.2

5.4. Western Blot Quantification Densitometric analysis of the Western blot bands will be performed to quantify the relative expression levels of Bax and Bcl-2, normalized to the β-actin loading control. An increase in the Bax/Bcl-2 ratio in treated cells compared to the control is indicative of apoptosis induction.

Visualization of Workflows and Mechanisms

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis MCF-7_Culture MCF-7 Cell Culture Treatment Treat with 3-(4-methoxyphenyl) pyrimidine-2,4(1H,3H)-dione MCF-7_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT AnnexinV Annexin V/PI Assay (Apoptosis) Treatment->AnnexinV CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Bax/Bcl-2) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Apoptosis Quantification AnnexinV->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinQuant Protein Quantification WesternBlot->ProteinQuant

Caption: Overall experimental workflow.

Annexin_V_PI_Assay_Principle Viable_Cell Viable Cell (PS inside, Intact Membrane) Early_Apoptosis Early Apoptosis (PS outside, Intact Membrane) Viable_Cell->Early_Apoptosis Apoptotic Stimulus AnnexinV_Negative Annexin V- Viable_Cell->AnnexinV_Negative PI_Negative PI- Viable_Cell->PI_Negative Late_Apoptosis Late Apoptosis/Necrosis (PS outside, Permeable Membrane) Early_Apoptosis->Late_Apoptosis Early_Apoptosis->PI_Negative AnnexinV_Positive Annexin V+ Early_Apoptosis->AnnexinV_Positive Late_Apoptosis->AnnexinV_Positive PI_Positive PI+ Late_Apoptosis->PI_Positive

Caption: Principle of the Annexin V/PI assay.

Apoptosis_Signaling_Pathway Compound 3-(4-methoxyphenyl)pyrimidine- 2,4(1H,3H)-dione Cellular_Stress Cellular Stress Compound->Cellular_Stress Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 Bax Bax (Pro-apoptotic) Cellular_Stress->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for apoptosis.

Troubleshooting and Best Practices

  • MTT Assay: Ensure complete solubilization of formazan crystals for accurate absorbance readings. High cell densities can lead to nutrient depletion and affect results.

  • Flow Cytometry: Avoid cell clumps by proper pipetting and filtration if necessary. Use compensation controls to correct for spectral overlap between fluorochromes. Analyze samples promptly after staining to minimize changes in cell populations.[10]

  • Western Blotting: Ensure complete protein transfer and use appropriate blocking conditions to minimize background noise. Always include a loading control to normalize for variations in protein loading.

  • General: Maintain sterile conditions throughout all cell culture procedures. Use a positive control (e.g., a known anticancer drug) to validate assay performance.

Conclusion

This application note provides a robust framework for the in vitro evaluation of this compound's anticancer activity against MCF-7 cells. By systematically assessing cytotoxicity, apoptosis, cell cycle effects, and the modulation of key apoptotic proteins, researchers can gain a comprehensive understanding of the compound's therapeutic potential. These protocols are designed to be adaptable for the screening of other novel pyrimidine derivatives and can be extended to other cancer cell lines to explore the breadth of their anticancer activity.

References

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  • Al-Hashedi, S. A. et al. (2021). Cell cycle analysis using propidium iodide (PI) staining and flow cytometry. MCF-7 cells... [Image]. ResearchGate. Available at: [Link]

  • Shanmugam, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(16), e2996. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2021). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Scientific Reports, 11(1), 22759. Available at: [Link]

  • Dhabarde, D. M. et al. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. ASIAN Journal of Chemistry, 37(11). Available at: [Link]

  • Al-Khafaji, N. et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Advances, 11(26), 15949-15961. Available at: [Link]

  • Khan, T. et al. (2018). (A) Western blot analysis of ratio of Bax/Bcl-2 expression in MCF-7... [Image]. ResearchGate. Available at: [Link]

  • Al-Shakarchi, F. I. (2022). MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and... [Image]. ResearchGate. Available at: [Link]

  • Wang, Z. et al. (2018). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 23(11), 2993. Available at: [Link]

  • Lea, M. A. et al. (2007). FIG. 1. Cell-cycle analysis of propidium iodide labeled MCF-7 cells... [Image]. ResearchGate. Available at: [Link]

  • Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Pillay, P. et al. (2013). BAX/BCL-2 mRNA and protein expression in human breast MCF-7 cells exposed to drug vehicles-methanol and dimethyl sulfoxide (DMSO) for 24 hrs. Cellular and Molecular Biology, 59(1), 129-136. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Szałkowska, K. et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(23), 7178. Available at: [Link]

  • Głowacka, I. E. et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia, 1(2), 346-365. Available at: [Link]

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  • Ma, E. & Yuan, Y. (2012). Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry. Journal of Visualized Experiments, (63), 3820. Available at: [Link]

  • Al-Shuhaib, M. B. S. et al. (2023). Biochemical Analysis of Apoptosis to Impact of Bacterial Extracellular Polymeric Substances Extract on Human Breast Cancer Cell Line (MCF-7). Surgery, Gastroenterology and Oncology, 28(2), 147-152. Available at: [Link]

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Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Pyrimidine-containing heterocyclic compounds have emerged as a promising area of research due to their diverse biological activities and their structural presence in endogenous substances, which may allow for favorable interactions with microbial biomolecules.[1][2] Specifically, derivatives of 3,4-dihydropyrimidine-2(1H)-one (DHPMs) and related pyrimidinediones have demonstrated significant potential, exhibiting a range of biological effects including antibacterial and antifungal properties.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial evaluation of a specific subclass: 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione derivatives . As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring robust and reproducible data generation. The protocols described herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the integrity and comparability of results.[4]

Our objective is to equip researchers with the necessary tools to move from a newly synthesized compound to a well-characterized antimicrobial candidate. This involves a tiered screening approach, beginning with primary qualitative and quantitative assessments of antimicrobial activity and progressing to determining the nature of this activity (i.e., bacteriostatic vs. bactericidal).

Part 1: Foundational Principles & Initial Screening

Before committing to extensive quantitative analysis, an initial screening is crucial to efficiently identify promising derivatives. The agar diffusion method provides a reliable, cost-effective, and visual primary assessment of antimicrobial activity.[5]

Protocol 1: Agar Well Diffusion Assay for Primary Screening

The agar well diffusion method is predicated on the principle that an antimicrobial agent will diffuse from a point source (a well in the agar) through a solid medium, creating a concentration gradient.[6] If the compound is active against the test microorganism seeded on the agar, a zone of inhibition—a clear area where growth is visibly prevented—will appear around the well.[7] The diameter of this zone is proportional to the compound's activity, its diffusion characteristics, and the susceptibility of the microorganism.

Causality Behind Experimental Choices:
  • Medium Selection: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antimicrobial agents.

  • Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, ensuring a confluent, uniform lawn of growth and providing reproducible test results.[8] An inoculum that is too light or too heavy will lead to erroneously large or small inhibition zones, respectively.

  • Well vs. Disc: The well diffusion method is often preferred over the disc diffusion method for novel compounds, especially when they are solubilized in solvents like DMSO, as it allows for a larger volume of the test solution to be applied.[6]

Step-by-Step Methodology:
  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard visually or spectrophotometrically (625 nm).[8]

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a sterile MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[9]

  • Preparation of Wells and Compound Application:

    • Allow the plate to dry for 3-5 minutes.

    • Using a sterile cork borer (typically 6 mm in diameter), create uniform wells in the agar.[10]

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A concentration of 1 mg/mL is a common starting point.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • Controls:

      • Positive Control: Add a standard antibiotic solution (e.g., Ampicillin, Ciprofloxacin) to a separate well.

      • Negative Control: Add the pure solvent (e.g., DMSO) to another well to ensure it has no intrinsic antimicrobial activity.[7]

  • Incubation:

    • Allow the plates to stand for at least 30 minutes at room temperature to permit some diffusion of the compound before incubation.[7]

    • Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.

  • Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a caliper.[9]

    • A clear zone around the well containing the test compound (and absent around the negative control well) indicates antimicrobial activity.

Workflow Visualization:

AgarWellDiffusion cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis Inoculum Standardize Inoculum (0.5 McFarland) Swab Swab Plate with Standardized Inoculum Inoculum->Swab Plates Prepare MHA Plates Plates->Swab Compound Prepare Compound & Control Solutions AddCompound Add Compound/Controls to Wells Compound->AddCompound CreateWells Create Wells in Agar Swab->CreateWells CreateWells->AddCompound Incubate Incubate Plates (18-24h, 37°C) AddCompound->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results Measure->Interpret

Caption: Workflow for the Agar Well Diffusion Assay.

Part 2: Quantitative Antimicrobial Susceptibility Testing

Following the identification of active compounds from the primary screen, the next critical step is to quantify their potency. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a quantitative method that provides a precise measure of the compound's inhibitory activity.[11] It follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[4]

Causality Behind Experimental Choices:
  • 96-Well Plate Format: This format allows for the efficient testing of multiple compounds and concentrations simultaneously, conserving reagents and time.

  • Serial Dilution: A two-fold serial dilution series is standard practice. It provides a logarithmic concentration gradient that is effective for pinpointing the MIC value across a wide range of potential activities.

  • Controls: The inclusion of sterility, growth (negative), and positive controls is non-negotiable for a self-validating system. They confirm the sterility of the medium, the viability of the inoculum, and the susceptibility of the test organism to a known antibiotic, respectively.[11]

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Compound Stock Solution: Prepare a concentrated stock solution of the test derivative in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest desired test concentration to minimize solvent effects.

    • Medium: Use sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum: Prepare a standardized inoculum as described in Protocol 1 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[8]

  • Plate Setup (96-Well Microtiter Plate):

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a designated row.

    • Prepare the starting concentration of your compound in well 1. For example, add 200 µL of a 2X final desired highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this process from well 2 to well 10. After mixing in well 10, discard 100 µL.

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and no compound.

  • Inoculation:

    • Add the standardized microbial inoculum to each well (wells 1 through 11). The final volume in each well should be uniform (e.g., if you started with 100 µL of compound/broth, add 100 µL of a 2X inoculum, or if you started with 50 µL, add 50 µL). Note: The initial dilution series should account for this final volume adjustment to achieve the correct target concentrations.

  • Incubation:

    • Cover the plate with a sterile lid or sealer and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • Following incubation, examine the plate visually. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).[11]

Data Presentation: MIC Summary

Experimental data should be organized clearly for comparison.

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC of Control (µg/mL)
PYR-MET-01S. aureus ATCC 29213Positive16Vancomycin1
PYR-MET-01E. coli ATCC 25922Negative64Ciprofloxacin0.015
PYR-MET-02S. aureus ATCC 29213Positive8Vancomycin1
PYR-MET-02E. coli ATCC 25922Negative32Ciprofloxacin0.015

Note: Data are for illustrative purposes only.

Part 3: Determining Bactericidal vs. Bacteriostatic Activity

The MIC value reveals the concentration that inhibits growth but does not distinguish between compounds that are bacteriostatic (inhibit growth) and those that are bactericidal (kill the bacteria). This distinction is critical for drug development. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and is essential for characterizing the lethality of the pyrimidinedione derivatives.

Causality Behind Experimental Choices:
  • Subculturing from MIC wells: To determine if the bacteria in the clear MIC wells are dead or merely inhibited, they must be transferred to a compound-free solid medium (MHA plate). If they fail to grow, it indicates a bactericidal effect.[12]

  • 99.9% Kill Threshold: This is the standard, accepted definition for bactericidal activity. It provides a stringent and quantifiable endpoint for the assay.[13][14]

Step-by-Step Methodology:
  • Perform MIC Assay: Complete the Broth Microdilution protocol (Protocol 2) as described above.

  • Subculturing:

    • From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a small, fixed-volume aliquot (e.g., 10 µL).

    • Spot-plate or streak the aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to the concentration from the microtiter plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading and Interpreting the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial inoculum count.[12] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. For a 10 µL spot, this would correspond to ≤5 colonies.

Data Presentation: MIC and MBC Comparison
Compound IDMicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PYR-MET-02S. aureus8162Bactericidal
PYR-MET-02E. coli32>128>4Bacteriostatic

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12] Data are for illustrative purposes only.

Integrated Workflow Visualization (MIC to MBC):

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Final Analysis MIC_Setup Prepare Serial Dilutions in 96-Well Plate MIC_Inoculate Inoculate with Standardized Bacterial Suspension MIC_Setup->MIC_Inoculate MIC_Incubate Incubate (16-20h, 37°C) MIC_Inoculate->MIC_Incubate MIC_Read Read MIC Value (Lowest concentration with no visible growth) MIC_Incubate->MIC_Read MBC_Subculture Subculture from Clear Wells (MIC and higher conc.) onto MHA Plates MIC_Read->MBC_Subculture Proceed with clear wells Analysis Calculate MBC/MIC Ratio Interpret as Bactericidal (≤4) or Bacteriostatic (>4) MIC_Read->Analysis MBC_Incubate Incubate MHA Plates (18-24h, 37°C) MBC_Subculture->MBC_Incubate MBC_Read Determine MBC Value (Lowest concentration with ≥99.9% kill) MBC_Incubate->MBC_Read MBC_Read->Analysis

Caption: Integrated workflow from MIC to MBC determination.

Conclusion

The systematic evaluation outlined in these application notes provides a robust framework for characterizing the antimicrobial properties of novel this compound derivatives. By progressing from a qualitative agar-based screen to quantitative MIC and MBC determinations, researchers can efficiently identify and prioritize promising candidates for further development. Adherence to standardized protocols, such as those from CLSI, is paramount for generating high-quality, reproducible, and comparable data. This structured approach, combining validated methodologies with an understanding of the underlying scientific principles, is essential for advancing the discovery of new chemical entities to combat the growing threat of antimicrobial resistance.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
  • Microbiology International. (n.d.). Broth Microdilution.
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  • El-Gazzar, A. R. B. A., et al. (n.d.).
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  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • BIOCHEMadda. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. Retrieved from [Link]

  • Nathan, P., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
  • Tidwell, J., et al. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]

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  • Fassihi, A., et al. (n.d.). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one.

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Application Notes and Protocols: Molecular Docking of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for conducting molecular docking studies on 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione , a synthetic compound belonging to the dihydropyrimidine family.[1] Pyrimidine derivatives are a significant class of heterocyclic compounds known for a wide array of pharmacological activities.[2][3] Molecular docking is an indispensable computational tool in modern drug discovery, offering predictive insights into the binding modes and affinities of small molecules with macromolecular targets.[4] This guide is designed for researchers in drug development, providing a detailed workflow from ligand and protein preparation to results analysis and protocol validation, ensuring scientific rigor and reproducibility.

Introduction to this compound

This compound is a synthetic organic compound characterized by a dihydropyrimidine core substituted with a 4-methoxybenzyl group at the N3 position.[1][5] The dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific biological activity of this compound is an active area of investigation, making it an excellent candidate for exploratory computational studies to identify potential protein targets and mechanisms of action.

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
IUPAC Name 3-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione[5]
Molecular Formula C₁₂H₁₄N₂O₃[1][5][6]
Molecular Weight 234.25 g/mol [1][5][6]
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)CCNC2=O[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 3[6]

Rationale and Target Selection: Dihydropyrimidine Dehydrogenase (DPD)

The structural similarity of the ligand to endogenous pyrimidines (uracil, thymine) suggests that enzymes involved in pyrimidine metabolism are plausible biological targets. A primary target of interest is Dihydropyrimidine Dehydrogenase (DPD) , the initial and rate-limiting enzyme in the pyrimidine catabolic pathway.[7][8]

Causality for Target Selection: DPD is clinically significant because it is responsible for the rapid degradation of fluoropyrimidine anticancer drugs, such as 5-fluorouracil (5-FU).[7][9] Over 85% of an administered 5-FU dose is catabolized by DPD, which can limit the drug's therapeutic efficacy and contribute to toxic side effects.[8][9] Therefore, inhibitors of DPD are sought as co-therapeutics to enhance the bioavailability and antitumor activity of 5-FU.[9][10] Given its pyrimidine-like core, this compound is a rational candidate for investigation as a potential DPD inhibitor. For this protocol, we will utilize the crystal structure of human DPD, for which several entries are available in the Protein Data Bank (PDB).

The Molecular Docking Workflow: A Holistic Overview

Molecular docking is a multi-stage process where each step is critical for the validity of the final result. The workflow is designed to prepare the ligand and receptor, perform the docking simulation, and rigorously analyze the output.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (Energy Minimization) Grid Grid Box Generation (Define Binding Site) Ligand->Grid Protein Protein Preparation (PDB Cleanup) Protein->Grid Dock Docking Simulation (AutoDock Vina) Grid->Dock Analysis Results Analysis (Binding Energy & Pose) Dock->Analysis Validation Protocol Validation (Re-docking) Analysis->Validation

Caption: High-level workflow for the molecular docking protocol.

Detailed Experimental Protocols

This section provides step-by-step methodologies using open-source and widely accessible software tools. The causality behind key steps is explained to provide a deeper understanding of the protocol.

Protocol 1: Ligand Preparation

Objective: To generate a geometrically optimized, 3D structure of the ligand with correct atom types and charges, suitable for docking. Recommended Tool: Avogadro[11][12][13]

Methodology:

  • Obtain Ligand Structure:

    • Start Avogadro. Use the SMILES string COC1=CC=C(C=C1)CN2C(=O)CCNC2=O to generate the 2D structure.[6] Alternatively, build the molecule manually using the draw tool.

  • Add Hydrogens:

    • Navigate to Build > Add Hydrogens. This step is crucial for establishing the correct tautomeric and protonation states and for forming potential hydrogen bonds.[12][14]

  • Perform Energy Minimization:

    • Navigate to Extensions > Molecular Mechanics > Setup Force Field... and select a robust force field like MMFF94 or UFF.

    • Navigate to Extensions > Optimize Geometry. The algorithm will iteratively adjust atomic coordinates to find a low-energy conformation.

    • Causality: A ligand's conformation is not static. Energy minimization finds a stable, low-energy 3D structure, which is a more realistic starting point for docking than an arbitrary 2D drawing.[15]

  • Save in a Versatile Format:

    • Save the optimized structure as a .mol2 file (File > Save As...). This format retains 3D coordinates and bond information for the next step.

  • Final Conversion to PDBQT Format:

    • The final preparation for AutoDock Vina requires the .pdbqt format, which includes partial charges and information on rotatable bonds. This is best accomplished using AutoDockTools (ADT).[16][17]

    • In ADT, load the .mol2 file, and ADT will automatically detect the root and set up rotatable bonds. Assign Gasteiger charges. Save the final output as ligand.pdbqt.

Protocol 2: Protein Preparation

Objective: To prepare the DPD protein structure by removing non-essential elements and adding parameters required for docking. Recommended Tools: RCSB PDB, AutoDockTools (ADT)[16][17][18]

Methodology:

  • Download Protein Structure:

    • Access the RCSB Protein Data Bank (). Search for human Dihydropyrimidine Dehydrogenase. Select a high-resolution crystal structure (e.g., PDB ID: 1H7X). Structures co-crystallized with a ligand are preferred as they help validate the active site location.[15]

  • Clean the PDB File:

    • Load the PDB file into ADT.

    • Remove water molecules (Edit > Delete Water). Expert Insight: While most water molecules are removed, some may be structurally important or mediate ligand binding. Advanced protocols may involve predicting which water molecules to retain. For this standard protocol, all are removed.[4]

    • Remove any co-crystallized ligands, ions, or cofactors not relevant to the binding interaction being studied.

  • Prepare the Receptor for Docking:

    • Add polar hydrogens (Edit > Hydrogens > Add).

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Merge non-polar hydrogens and assign atom types.

    • Save the prepared receptor as a .pdbqt file (Grid > Macromolecule > Choose...).

Protocol 3: Grid Generation and Docking Execution

Objective: To define the search space for docking and run the simulation using AutoDock Vina. Recommended Tools: AutoDockTools (ADT), AutoDock Vina[19][20]

Methodology:

  • Define the Binding Site:

    • In ADT, with the prepared protein loaded, go to Grid > Grid Box....

    • A bounding box will appear. Center this box on the active site of DPD. If a known inhibitor or substrate was present in the original crystal structure, center the box on its location.[15] For DPD, the active site is well-characterized and involves the FAD and NADPH binding regions.[7]

    • Adjust the dimensions of the box to be large enough to contain the entire binding pocket and allow the ligand full rotational and translational freedom. A size of 22.5 x 22.5 x 22.5 Å is often a good starting point.[20]

  • Create Vina Configuration File:

    • Create a text file named config.txt. This file tells Vina where to find the input files and where to center the search.

    (Note: Center and size values are illustrative and must be adjusted based on the specific protein and binding site in Step 1).

  • Execute AutoDock Vina:

    • Open a command line terminal. Navigate to the directory containing your prepared files and the Vina executable.

    • Run the simulation with the command: ./vina --config config.txt --log results.log[20]

    • Vina will generate two output files: all_poses.pdbqt containing the coordinates of the docked ligand poses, and results.log containing the binding affinity scores.

Analysis and Validation of Docking Results

A docking run is incomplete without rigorous analysis and validation. The predicted binding energy is a key metric, but visual inspection of the binding pose is essential for determining biological plausibility.

Protocol 4: Results Analysis

Objective: To evaluate the predicted binding poses and identify the key molecular interactions driving the binding event. Recommended Tools: PyMOL[21][22], LigPlot+

Methodology:

  • Review Binding Affinities:

    • Open the results.log file. Vina provides a table of binding affinities (in kcal/mol) for the top predicted poses. The most negative value indicates the strongest predicted binding.

    Table 2: Example Docking Results for this compound with DPD

    Mode Binding Affinity (kcal/mol) RMSD from Best Mode
    1 -8.5 0.000
    2 -8.2 1.352
    3 -8.1 2.104
    4 -7.9 2.588

    | 5 | -7.7 | 3.011 |

  • Visualize the Protein-Ligand Complex:

    • Open PyMOL. Load the prepared protein PDBQT file (protein.pdbqt).

    • Load the Vina output file (all_poses.pdbqt). The different binding poses can be viewed individually.

  • Analyze Intermolecular Interactions:

    • Focus on the top-ranked pose (Mode 1).

    • Identify key interactions between the ligand and the protein's active site residues. Use PyMOL's measurement tools and visualization settings to highlight:

      • Hydrogen Bonds: Look for H-bonds between the ligand's carbonyl oxygens or N-H group and polar residues in the DPD active site (e.g., Asn, Thr).[10]

      • Hydrophobic Interactions: The methoxyphenyl group is likely to engage in hydrophobic interactions with nonpolar residues.

      • π-π Stacking: The aromatic ring of the ligand may stack with aromatic residues like Phe, Tyr, or Trp.

  • Generate 2D Interaction Diagrams:

    • Use a tool like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate a 2D schematic of the interactions. This provides a clear, publication-quality summary of the binding mode.[23]

Protocol 5: Self-Validation of the Docking System

Objective: To ensure the chosen docking protocol is accurate and reliable for the specific protein target. Trustworthiness Pillar: A protocol's trustworthiness is established by demonstrating its ability to reproduce known results.[24]

Methodology: Re-docking

  • Select a Validation Structure: Choose a PDB entry for DPD that includes a co-crystallized inhibitor (the "native ligand").

  • Prepare System: Prepare the protein and the native ligand using the exact same protocols (Protocols 1 & 2) described above.

  • Execute Docking: Dock the native ligand back into its own receptor's binding site using the same grid parameters and Vina settings (Protocol 3).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Interpret Results: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[25]

G PDB Select PDB with Native Ligand Extract Extract & Prepare Native Ligand PDB->Extract PrepareProt Prepare Protein PDB->PrepareProt Dock Re-Dock Native Ligand into Protein Extract->Dock PrepareProt->Dock Superimpose Superimpose Docked Pose on Crystal Pose Dock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Result RMSD < 2.0 Å? RMSD->Result Success Protocol Validated Result->Success Yes Fail Refine Protocol Result->Fail No

Caption: Workflow for docking protocol validation via re-docking.

Conclusion

This application note details a robust and validated workflow for the molecular docking of this compound against its putative target, Dihydropyrimidine Dehydrogenase. By following these protocols, researchers can generate reliable hypotheses about the ligand's binding mode and affinity, guiding further experimental validation and lead optimization efforts. The principles of careful preparation, systematic execution, and rigorous validation are paramount to achieving meaningful results in computational drug discovery. Future work should involve molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.

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Application Notes and Protocols: Leveraging 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione as a Lead Compound for the Design of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Pyrimidine-2,4-dione Scaffold

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This heterocyclic motif is adept at forming critical hydrogen bond interactions with protein targets, making it an excellent starting point for drug design. Derivatives of this core have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Our focus here is on a specific derivative, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a compound identified as a promising "hit" in a high-throughput screen against Bruton's tyrosine kinase (BTK).

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[4][5] The discovery of novel, selective BTK inhibitors is an area of intense research. This document provides a comprehensive guide on utilizing this compound as a lead compound for a structure-based drug design campaign aimed at developing potent and selective BTK inhibitors.

Hypothetical Starting Point: A Hit from High-Throughput Screening

For the purpose of this guide, we will operate under the scenario that a high-throughput screening campaign has identified this compound as a modest inhibitor of BTK with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The initial hit characteristics are summarized below.

ParameterValueMethod
Compound ID L-MPPD-
Structure See below-
BTK IC50 5.2 µMADP-Glo™ Kinase Assay
Ligand Efficiency 0.28Calculated

Structure of Lead Compound L-MPPD:

Chemical structure of this compound

Our objective is to systematically optimize this lead compound to achieve a potent, selective, and orally bioavailable clinical candidate. The following sections will detail the integrated workflow, from initial hit validation to lead optimization and preclinical profiling.

Phase 1: Hit Confirmation and Initial Profiling

The first crucial step is to confirm the activity of the hit compound and establish a baseline for its biological and physicochemical properties.

In Vitro Enzymatic Assay for IC50 Determination

The initial screening hit must be validated by determining its IC50 value through a robust in vitro enzymatic assay. The ADP-Glo™ Kinase Assay is a common and reliable method.[4]

Protocol: ADP-Glo™ BTK Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare the BTK Kinase Buffer: 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT.[4]

    • Dilute recombinant human BTK enzyme and the substrate (e.g., poly(Glu,Tyr) 4:1) in the kinase buffer.

    • Prepare a stock solution of L-MPPD in 100% DMSO. Create a serial dilution series of L-MPPD in kinase buffer, ensuring the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the L-MPPD dilution or vehicle control (kinase buffer with the same DMSO concentration).

    • Add 2 µl of the diluted BTK enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each L-MPPD concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay for Target Engagement

To ensure the compound is active in a cellular context, a target engagement assay is essential. A common method is to measure the autophosphorylation of BTK in a relevant cell line.

Protocol: Western Blot for BTK Autophosphorylation

  • Cell Culture and Treatment:

    • Culture a suitable B-cell lymphoma cell line (e.g., TMD8) to 70-80% confluency.

    • Treat the cells with varying concentrations of L-MPPD for 2-4 hours.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-BTK (Tyr223).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total BTK as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-BTK signal to the total BTK signal.

    • Plot the normalized signal against the L-MPPD concentration to determine the cellular IC50.

Phase 2: Structure-Based Lead Optimization

With the hit validated, the next phase focuses on improving its potency and selectivity through an iterative cycle of design, synthesis, and testing.

Computational Modeling and In Silico Design

Molecular docking is a powerful tool to predict the binding mode of the lead compound within the BTK active site and to guide the design of new analogs.[6][7]

Protocol: Molecular Docking of L-MPPD into BTK

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of BTK from the Protein Data Bank (e.g., PDB ID: 5KUP).[8]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of L-MPPD and minimize its energy.

  • Docking Simulation:

    • Define the binding site based on the co-crystallized ligand or known active site residues (e.g., the hinge region residues E475 and M477).[8]

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock L-MPPD into the defined binding site.[6]

  • Analysis and Analog Design:

    • Analyze the predicted binding poses of L-MPPD. Identify key interactions (e.g., hydrogen bonds with the hinge region) and unoccupied pockets in the active site.

    • Design new analogs with modifications aimed at:

      • Improving potency: by introducing functional groups that can form additional interactions with the protein.

      • Enhancing selectivity: by exploiting differences in the active sites of BTK and other kinases.

      • Optimizing physicochemical properties: by modifying the compound to improve solubility, permeability, and metabolic stability.

Structure-Activity Relationship (SAR) Studies

The designed analogs are then synthesized and tested to establish a structure-activity relationship (SAR). This iterative process is the core of lead optimization.

Illustrative SAR Table for L-MPPD Analogs

Compound IDR1-Substitution (Pyrimidine N1)R2-Substitution (Phenyl Ring)BTK IC50 (nM)
L-MPPDH4-OCH35200
L-MPPD-01Methyl4-OCH32500
L-MPPD-02Ethyl4-OCH31800
L-MPPD-03H4-Cl4100
L-MPPD-04H4-F3500
L-MPPD-05Methyl4-Cl950
L-MPPD-06 Methyl 3-amino-4-Cl 85

This data is hypothetical and for illustrative purposes.

From this hypothetical SAR, we can infer that small alkyl substitutions at the N1 position of the pyrimidine ring are favorable, and that electron-withdrawing groups on the phenyl ring can improve potency. The addition of an amino group at the 3-position of the phenyl ring in combination with a 4-chloro substituent leads to a significant improvement in activity.

Synthetic Chemistry Strategy

The synthesis of pyrimidine-2,4(1H,3H)-dione derivatives is well-established. A general synthetic route is outlined below.

General Synthetic Protocol for L-MPPD Analogs

  • Synthesis of N-substituted Ureas: React the desired aniline with potassium isocyanate to form the corresponding N-arylurea.

  • Cyclization: Condense the N-arylurea with an appropriate three-carbon synthon, such as malic acid or propiolic acid, under acidic conditions to form the pyrimidine-2,4-dione ring.

  • N1-Alkylation: If required, the N1 position of the pyrimidine ring can be alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

Phase 3: Preclinical Candidate Profiling

Once a lead compound with the desired potency and selectivity is identified (e.g., L-MPPD-06), it must be profiled for its drug-like properties.

In Vitro ADME-Tox Assays

A panel of in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays is crucial to assess the developability of the lead compound.[9][10]

Recommended In Vitro ADME-Tox Panel

AssayPurposeMethod
Solubility Assess aqueous solubility.Kinetic or thermodynamic solubility assay.
Permeability Predict intestinal absorption.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay.[9]
Metabolic Stability Evaluate susceptibility to metabolism by liver enzymes.Incubation with human liver microsomes.
CYP Inhibition Assess the potential for drug-drug interactions.Cytochrome P450 inhibition assay.
Plasma Stability Determine stability in blood plasma.Incubation with human plasma.[9]
Cytotoxicity Evaluate general cellular toxicity.MTT or CellTiter-Glo® assay against a non-cancerous cell line (e.g., HEK293).
hERG Inhibition Assess the risk of cardiotoxicity.Patch-clamp assay or a fluorescence-based assay.

Visualizations

Overall Drug Design Workflow

DrugDesignWorkflow HTS High-Throughput Screen Hit Hit Compound (L-MPPD) HTS->Hit HitVal Hit Validation (IC50 Confirmation) Hit->HitVal LeadOpt Lead Optimization (SAR Studies) HitVal->LeadOpt CompMod Computational Modeling (Docking) LeadOpt->CompMod ADMETox ADME-Tox Profiling LeadOpt->ADMETox Synthesis Analog Synthesis CompMod->Synthesis InVitro In Vitro Testing (Enzymatic & Cellular) Synthesis->InVitro InVitro->LeadOpt Candidate Preclinical Candidate ADMETox->Candidate

Caption: Iterative workflow for lead optimization.

Hypothetical BTK Signaling Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 NFkB NF-κB Activation DAG->NFkB Ca Ca²⁺ Mobilization IP3->Ca LMPPD L-MPPD Analog LMPPD->BTK

Caption: Simplified BTK signaling cascade.

Conclusion

This compound represents a valuable starting point for a drug discovery campaign targeting BTK. The pyrimidine-2,4-dione core is a versatile scaffold that allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. By following an integrated approach that combines computational design, synthetic chemistry, and a robust suite of in vitro assays, it is possible to efficiently advance this lead compound towards a preclinical candidate. The protocols and strategies outlined in these application notes provide a comprehensive framework for researchers to embark on such a program.

References

  • Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Evobrutinib In-Vitro Assays for BTK Inhibition: Application Notes and Protocols. (2025). BenchChem.
  • Btk-IN-23 In Vitro Enzymatic Assays: A Technical Guide. (2025). BenchChem.
  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs. Available at: [Link]

  • Molecular Docking of Fangchinoline Against Bruton's Tyrosine Kinase (BTK) as a Potential Anticancer Target. (n.d.). International Journal of Research and Review. Available at: [Link]

  • LanthaScreen Eu kinase binding assay for BTK Overview. (n.d.). Thermo Fisher Scientific.
  • Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. (n.d.).
  • Identification of Potential Nontoxic Human BTK Inhibitors through an Integrated Deep Learning and Structure-Based Drug Repositioning Str
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH.
  • Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simul
  • Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simul
  • Recent Advances in Pyrimidine-Based Drugs. (2021). PubMed Central.
  • In Vitro ADME Assays. (2019). Alera Labs. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review.
  • ADME-Tox. (n.d.). Reaction Biology.
  • Potential Therapeutic Targets of Pyrimidine Dione Analogs: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
  • Autoinhibition of Bruton's tyrosine kinase (Btk)
  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial D
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Springer.
  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. (2021). PubMed.
  • Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory st
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI.
  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. (2022). Scientific Reports.
  • Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. (2016). PubMed.
  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). PubMed Central.
  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

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Application Note & Protocols: A Strategic Guide to the Development of 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Analogs with Enhanced Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine-2,4-dione Scaffold as a Privileged Structure in Oncology

The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1] As a fundamental component of nucleic acids, this heterocyclic system is integral to cellular machinery, making its derivatives prime candidates for therapeutic intervention, particularly in oncology.[1][2][3] The strategic modification of the pyrimidine-2,4-dione core has led to the development of numerous agents with potent anticancer properties.[1][3]

The subject of this guide, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, serves as a validated starting point for analog development. The presence of the N3-aryl substituent provides a key structural motif for exploration. This document provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel analogs with the goal of enhancing anticancer efficacy. We will detail field-proven synthetic protocols, robust biological screening assays, and principles of data interpretation to guide the discovery of next-generation therapeutic candidates.

Part 1: Rationale and Strategic Design of Analogs

The primary objective is to systematically modify the parent scaffold to improve its interaction with biological targets, thereby increasing potency and selectivity against cancer cells. The design strategy focuses on several key modification "hotspots" on the core molecule.

Key Modification Hotspots:

  • N1-Position: Substitution at the N1 position can influence solubility and interactions within the target's binding pocket.

  • C5-Position: The C5 position is amenable to the introduction of various substituents, such as halogens or carbon-linked groups, which can modulate electronic properties and provide new interaction points.

  • C6-Position: Modification at the C6-position, often by introducing amino or other functional groups, can significantly impact biological activity.[4]

  • 4-Methoxyphenyl Ring: Altering the substituents on the phenyl ring allows for fine-tuning of lipophilicity, electronic character, and steric bulk, which are critical for optimizing target engagement.

Caption: Key modification sites on the this compound scaffold.

Part 2: Synthetic Protocols for Analog Generation

The synthesis of analogs can be approached through a modular strategy, allowing for the generation of a diverse library of compounds for screening. The following protocols are foundational.

Protocol 2.1: Synthesis of N3-Aryl-6-chlorouracil Intermediate

The 6-chlorouracil intermediate is a versatile precursor for subsequent modifications, particularly at the C6 position. This protocol details its synthesis from a substituted aniline.

Rationale: This multi-step synthesis begins with the formation of a urea derivative from 4-methoxyaniline, followed by cyclization with malic acid under acidic conditions to form the pyrimidine-2,4-dione ring. Subsequent chlorination with a strong agent like phosphorus oxychloride provides the key intermediate.

Materials:

  • 4-Methoxyaniline

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Malic acid

  • Fuming sulfuric acid (oleum)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Anhydrous solvents (e.g., Dioxane, Acetonitrile)

Step-by-Step Procedure:

  • Urea Formation: Dissolve 4-methoxyaniline (1.0 eq) in a mixture of water and glacial acetic acid. Add a solution of potassium cyanate (1.2 eq) in water dropwise while maintaining the temperature below 20°C. Stir for 2 hours. The resulting precipitate, (4-methoxyphenyl)urea, is filtered, washed with cold water, and dried.

  • Cyclization: To fuming sulfuric acid (20% SO₃), add malic acid (1.1 eq) in portions, keeping the temperature below 40°C. Add the dried (4-methoxyphenyl)urea (1.0 eq) portion-wise. Heat the mixture at 80-90°C for 4 hours. Cool the reaction mixture and pour it carefully onto crushed ice. The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

  • Chlorination: Suspend the dried uracil derivative (1.0 eq) in phosphorus oxychloride (10-15 eq). Add a catalytic amount of N,N-dimethylaniline (0.1 eq). Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).[5]

  • Work-up: Carefully remove the excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring. The resulting precipitate, 6-chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, is filtered, washed with cold sodium bicarbonate solution and water, then dried.

  • Purification & Characterization: Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2.2: C6-Amination via Nucleophilic Aromatic Substitution

This protocol describes the diversification of the 6-chloro intermediate by introducing various amino groups.

Rationale: The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution. Reacting the intermediate with a diverse range of primary or secondary amines allows for the creation of a library of 6-amino-substituted analogs.[4]

Materials:

  • 6-chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (from Protocol 2.1)

  • Various primary or secondary amines (e.g., benzylamine, piperidine, morpholine)

  • Aprotic polar solvent (e.g., DMF, DMSO, or Ethanol)

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃))

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 6-chloro intermediate (1.0 eq) in the chosen solvent.

  • Reagent Addition: Add the desired amine (1.2-1.5 eq) and the base (2.0 eq).

  • Reaction Conditions: Heat the mixture at 80-120°C for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration. Wash with water and a non-polar solvent (e.g., hexane) to remove impurities. Further purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, mass spectrometry, and HPLC.

Caption: General workflow for the synthesis of C6-amino substituted analogs.

Part 3: Protocols for Biological Evaluation

A systematic evaluation of the synthesized analogs is crucial to identify promising candidates. A tiered screening approach, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies, is recommended.[6]

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

This primary assay measures the metabolic activity of cells as an indicator of cell viability and provides an initial assessment of the compounds' cytotoxic or cytostatic effects.[7]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[8][9]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

  • Microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[7]

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of each analog in DMSO. Create a series of dilutions in culture medium to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.[7]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO only) and untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Compound Analogs (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ Values H->I

Caption: Workflow for the in vitro cytotoxicity screening using the MTT assay.

Part 4: Structure-Activity Relationship (SAR) Analysis

The data generated from biological screening must be systematically analyzed to establish a Structure-Activity Relationship (SAR). This analysis provides critical insights into how specific structural modifications influence anticancer activity, guiding the next cycle of analog design.[2][3][10]

Key Principles for SAR Interpretation:

  • Electronic Effects: Compare analogs with electron-donating groups (e.g., -OCH₃, -CH₃) versus electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) on the N3-phenyl ring. This helps determine if the electronic nature of the ring influences target binding.

  • Steric Effects: Analyze the impact of substituent size. For example, at the C6-amino position, compare small groups (e.g., methylamino) with bulky groups (e.g., adamantylamino[10]) to understand the steric tolerance of the binding site.

  • Lipophilicity: Evaluate how changes in lipophilicity (logP) affect cell permeability and overall activity. Often, an optimal range of lipophilicity exists for biological efficacy.

Data Presentation: SAR Summary Table

Summarize all quantitative data into a structured table for easy comparison and interpretation.

Compound IDN3-Phenyl SubstituentC6-Substituent (R)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT116 (µM)
Parent 4-OCH₃-H>100>100
AN-01 4-OCH₃-Cl75.482.1
AN-02 4-OCH₃-NH-Benzyl15.220.5
AN-03 4-OCH₃-NH-Cyclohexyl28.935.4
AN-04 4-Cl-NH-Benzyl8.711.3
AN-05 4-CF₃-NH-Benzyl5.17.8
AN-06 4-OCH₃-Morpholino18.625.1

Interpretation and Future Directions:

  • C6-Substitution is Crucial: The data clearly indicates that substitution at the C6 position is essential for activity (compare Parent vs. AN-01 and others).

  • C6-Amino Groups Enhance Potency: Replacing the C6-chloro group with various amines significantly improves potency (e.g., AN-02 ).

  • N3-Phenyl Electronics: Electron-withdrawing groups on the N3-phenyl ring (e.g., -Cl, -CF₃) lead to a marked increase in activity (AN-04 , AN-05 vs. AN-02 ). This suggests that reducing electron density on this ring is favorable for target interaction.

  • Next Steps: Based on these findings, future efforts should focus on synthesizing analogs that combine an electron-withdrawing group on the phenyl ring with a diverse set of C6-amino substituents to further optimize potency. Exploring substitutions at the C5 position could also provide additional avenues for improvement.[11]

References

  • Protocol for Assessing the Anticancer Activity of Novel Small Molecules. Benchchem.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • Navigating the Landscape of Pyrimidine-2,4-dione Research: A Comparative Guide to Published Findings. Benchchem.
  • Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. PMC - NIH.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones.
  • Application Notes and Protocols for Anti-Cancer Activity Screening of 12β-Hydroxyganoderenic acid B. Benchchem.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • biological activity of novel pyrimidine-2,4-dione compounds. Benchchem.
  • Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)
  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central.
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH.
  • Synthesis and Biological Activity of New Pyrimidin - Thione Deriv
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
  • Design, Molecular Modeling and Synthesis of Some New Purine-diones and Pyridopyrimidine-diones with Anticancer Activity. JOURNAL OF ADVANCES IN CHEMISTRY.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

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Application Note & Protocol: Preclinical Formulation of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione for In Vivo Efficacy and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: The development of novel chemical entities (NCEs) is frequently hampered by poor aqueous solubility, which can lead to low and erratic oral bioavailability, complicating the interpretation of in vivo efficacy and pharmacokinetic (PK) studies. This document provides a comprehensive, tiered strategy for the formulation of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a representative pyrimidine derivative with anticipated poor solubility. The protocols herein are designed to enable consistent and appropriate drug exposure in preclinical animal models, following the principles of Quality by Design (QbD) as outlined in ICH guidelines.[1][2][3][4][5] This guide details methodologies from simple suspensions for initial tolerability assessments to advanced lipid-based systems for enhancing bioavailability, complete with step-by-step protocols and validation checkpoints.

Introduction: The Challenge of "Brick Dust" Compounds

A significant portion of new drug candidates emerging from discovery pipelines are classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility.[6] Such compounds, often colloquially termed "brick dust," present a major challenge for preclinical development. The structure of this compound, featuring a planar heterocyclic pyrimidine core and a hydrophobic methoxyphenyl group, suggests it is likely to exhibit poor solubility.[7][8] Inadequate formulation can lead to underestimation of a compound's true potential, causing promising candidates to be prematurely discarded.

The primary goal of preclinical formulation is not to develop a final commercial product, but to create a safe and effective vehicle that ensures sufficient and reproducible drug exposure for the evaluation of pharmacology, toxicology, and pharmacokinetics.[9] This application note presents a systematic, tiered approach to formulation development, allowing researchers to select the simplest effective system for their specific in vivo study needs.

Section 1: Physicochemical Characterization & Pre-formulation Assessment

Prior to any formulation work, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is crucial. This data informs every subsequent decision in the formulation strategy.

Key Parameters to Determine:

  • Aqueous Solubility: Determine solubility at various pH levels (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) indicate the lipophilicity of the compound, which is critical for selecting lipid-based or co-solvent systems.[10]

  • pKa: Identifies ionizable groups, which can be exploited for pH-adjustment strategies.[8]

  • Melting Point & DSC: A high melting point often correlates with low solubility. Differential Scanning Calorimetry (DSC) can identify crystalline versus amorphous forms.

  • Solid-State Characterization (PXRD): Powder X-ray Diffraction confirms the crystalline nature of the API.

Hypothetical Target Product Profile:

For the purpose of this guide, we will assume the following hypothetical properties for this compound, typical of a BCS Class II compound.

PropertyHypothetical ValueImplication for Formulation
Molecular Weight ~232 g/mol Standard for small molecules.
Aqueous Solubility (pH 6.8) < 1 µg/mLVery poorly soluble; simple aqueous solutions not feasible.
Calculated LogP > 3.0Lipophilic; suggests good solubility in oils/lipids.
pKa ~8.5 (weak acid)Potential for pH modification, but limited in physiological range.
Melting Point > 200°CHigh crystalline lattice energy, difficult to dissolve.

Section 2: A Tiered Formulation Strategy

A tiered or "fit-for-purpose" approach is the most efficient method for preclinical formulation. It involves starting with the simplest formulation and progressing to more complex systems only as required by the study's objectives (e.g., higher dose requirements, need for enhanced bioavailability).[9]

G cluster_0 Formulation Decision Workflow Start Pre-formulation Data (Solubility, LogP, Dose) Decision1 Is required dose < 10 mg/kg? Can a stable suspension be made? Start->Decision1 Formulation1 Tier 1: Aqueous Suspension (0.5% HPMC + 0.1% Tween 80) Decision1->Formulation1 Yes Decision2 Is higher dose or bioavailability needed? Decision1->Decision2 No QC1 QC Check: Particle Size, Stability Formulation1->QC1 End Select Formulation for In Vivo Study QC1->End Pass Formulation2 Tier 2: Co-Solvent System (e.g., PEG400, Propylene Glycol) Decision2->Formulation2 Yes Decision3 Is oral bioavailability still low? Is the compound highly lipophilic (LogP > 3)? Decision2->Decision3 No QC2 QC Check: Clarity, Precipitation on Dilution Formulation2->QC2 QC2->End Pass Formulation3 Tier 3: Lipid-Based System (SEDDS) (Oil + Surfactant + Co-surfactant) Decision3->Formulation3 Yes QC3 QC Check: Emulsification Time, Droplet Size Formulation3->QC3 QC3->End Pass

Caption: Tiered approach to preclinical formulation selection.

Section 3: Protocols for Formulation Development

Safety Precaution: Always handle the API and solvents in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Tier 1 - Simple Aqueous Suspension
  • Application: Ideal for initial tolerability studies, maximum tolerated dose (MTD) studies, and early efficacy models where high exposure is not the primary goal.

  • Causality: A suspension avoids using potentially toxic organic solvents. The use of a wetting agent (like Polysorbate 80/Tween 80) is critical to reduce the interfacial tension between the hydrophobic API particles and the aqueous vehicle, preventing clumping.[11] A suspending agent (like HPMC or Na-CMC) increases the viscosity of the vehicle, slowing down particle sedimentation and ensuring dose uniformity.[12][13][14]

Materials:

  • This compound (API)

  • Hydroxypropyl methylcellulose (HPMC, low viscosity) or Sodium Carboxymethyl Cellulose (Na-CMC)

  • Polysorbate 80 (Tween 80)

  • Purified Water or Saline

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Glass beaker and graduated cylinder

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) HPMC solution. For 10 mL of vehicle, slowly add 50 mg of HPMC to ~8 mL of purified water while stirring vigorously to avoid clumping.

    • Continue stirring until the HPMC is fully dissolved. This may take 30-60 minutes.

    • Add 10 µL of Polysorbate 80 to the HPMC solution to create a 0.1% (v/v) final concentration. Mix well.

    • Bring the final volume to 10 mL with purified water.

  • API Incorporation:

    • Weigh the required amount of API for the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of API for 10 mL of vehicle).

    • Place the API powder in a mortar.

    • Add a small volume (~0.5 mL) of the prepared vehicle to the mortar to form a thick, smooth paste. This "wetting" step is crucial for ensuring fine particle dispersion.

    • Gradually add the remaining vehicle to the paste in the mortar while continuously triturating.

    • Transfer the resulting suspension to a glass beaker and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

Self-Validating QC Checks:

  • Visual Inspection: The suspension should be uniform with no large aggregates.

  • Resuspendability: After settling for a short period (e.g., 30 minutes), the sediment should be easily and fully redispersed with gentle shaking.

  • Particle Size (Optional but Recommended): Use laser diffraction to check that the particle size distribution (e.g., D90) is below 25 µm to ensure good absorption and prevent syringe clogging.

Protocol 2: Tier 2 - Co-Solvent System
  • Application: Used when higher dose concentrations are needed than what a suspension can provide, or for intravenous (IV) PK studies (requires sterile filtration).

  • Causality: Co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO) can dissolve poorly soluble compounds by reducing the polarity of the aqueous vehicle.[15] However, they must be used with caution as high concentrations can cause toxicity or precipitation upon injection into the bloodstream.[16] A common strategy is to dissolve the API in a minimal amount of organic solvent and then dilute it with an aqueous vehicle.

Materials:

  • API

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Saline or 5% Dextrose in Water (D5W)

  • Glass vials, vortex mixer

Step-by-Step Methodology (Example: 40% PEG 400, 10% PG in Saline):

  • Solubility Screening: First, determine the solubility of the API in individual solvents (PEG 400, PG, Ethanol, DMSO) to select the most potent and least toxic system.

  • Formulation Preparation:

    • Weigh the required amount of API into a glass vial.

    • Add the primary co-solvent (e.g., for a 1 mL final volume, add 400 µL of PEG 400).

    • Vortex or sonicate until the API is completely dissolved. Gentle warming may be required.

    • Add the secondary co-solvent (e.g., 100 µL of PG) and mix thoroughly.

    • Slowly add the aqueous diluent (e.g., 500 µL of saline) dropwise while vortexing to prevent the API from precipitating out of solution.

Self-Validating QC Checks:

  • Clarity: The final formulation should be a clear, homogenous solution with no visible particulates.

  • Precipitation on Dilution: To simulate what happens upon injection, perform a kinetic solubility test. Dilute a small aliquot of the formulation 10-fold or 100-fold with saline or phosphate-buffered saline (PBS) and observe for any immediate or delayed precipitation. The solution should remain clear for a relevant period (e.g., >1 hour).

Protocol 3: Tier 3 - Self-Emulsifying Drug Delivery System (SEDDS)
  • Application: For maximizing oral bioavailability of highly lipophilic (LogP > 3) compounds.[17][18][19]

  • Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in the GI fluids.[20][21][22] This presents the drug in a dissolved state with a large surface area, enhancing its dissolution and absorption. The lipid components can also stimulate lymphatic transport, bypassing first-pass metabolism in the liver.[19]

G cluster_0 SEDDS Microemulsion Formation SEDDS SEDDS Formulation (API in Oil, Surfactant, Co-surfactant) GI_Fluid Aqueous GI Fluids + Gentle Agitation SEDDS->GI_Fluid Oral Administration Microemulsion Fine O/W Microemulsion Droplets (Drug remains solubilized) GI_Fluid->Microemulsion Spontaneous Emulsification Absorption Enhanced Absorption (Large Surface Area, Lymphatic Uptake) Microemulsion->Absorption

Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

Materials:

  • API

  • Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90, Miglyol® 812)

  • Surfactant: High HLB surfactant (e.g., Kolliphor® EL, Tween 80)

  • Co-surfactant/Co-solvent: (e.g., Transcutol® P, PEG 400)

  • Glass vials, vortex mixer, heated magnetic stirrer

Step-by-Step Methodology:

  • Excipient Screening:

    • Determine the solubility of the API in a panel of oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.[23]

    • Construct a pseudo-ternary phase diagram to identify the concentration ranges of oil, surfactant, and co-surfactant that form a stable microemulsion.

  • Formulation Preparation (Example Composition):

    • Based on screening, a hypothetical formulation could be: 30% Capryol™ 90 (oil), 50% Kolliphor® EL (surfactant), 20% Transcutol® P (co-surfactant).

    • In a glass vial, combine the oil, surfactant, and co-surfactant. Mix thoroughly with a vortex mixer. Gentle warming (40°C) may be used to ensure homogeneity.

    • Add the API to the excipient mixture and stir until fully dissolved. A clear, homogenous liquid should be formed.

Self-Validating QC Checks:

  • Emulsification Time & Grade: Add 100 µL of the SEDDS formulation to 100 mL of purified water with gentle stirring. The formulation should disperse rapidly (< 1 minute) to form a clear or slightly bluish-white, homogenous microemulsion.[21]

  • Droplet Size Analysis: The resulting emulsion should be analyzed using Dynamic Light Scattering (DLS). A droplet size of < 200 nm with a low polydispersity index (PDI < 0.3) is desirable.[20]

  • Thermodynamic Stability: The formulation should be subjected to centrifugation (e.g., 3500 rpm for 30 min) and freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.

Section 4: Analytical Validation for In Vivo Studies

After dosing, accurate quantification of the API in biological matrices (e.g., plasma, tissue) is essential for PK analysis. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[24][25]

Key Protocol Steps:

  • Sample Preparation: Biological samples are complex.[26] A robust sample preparation method like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is required to remove interfering substances like phospholipids and proteins.[10]

  • Method Development: An LC-MS/MS method must be developed to separate the analyte from matrix components and quantify it, typically using Multiple Reaction Monitoring (MRM).[24]

  • Method Validation: The analytical method must be validated according to regulatory guidelines, assessing parameters such as:

    • Linearity and Sensitivity: The Lower Limit of Quantification (LLOQ) must be sensitive enough to measure trough concentrations.[25]

    • Accuracy and Precision: Must meet acceptance criteria (typically within ±15%).

    • Matrix Effect: Assess whether components of the biological matrix suppress or enhance the analyte signal.[26]

    • Recovery and Stability: Ensure the analyte is efficiently extracted and does not degrade during sample processing and storage.

Section 5: Conclusion & Best Practices

References

  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009). European Medicines Agency. [Link]

  • Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. (2025). Cognidox. [Link]

  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. (n.d.). IntuitionLabs. [Link]

  • Pharmaceutical Excipients of Oral Suspension Formulations. (n.d.). Scribd. [Link]

  • What you need to know about ICH Q8. (2023). Qualio. [Link]

  • ICH Guideline Q8 (R2) on Pharmaceutical Development. (2017). European Medicines Agency. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. [Link]

  • FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. (n.d.). ONdrugDelivery. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Self-Emulsifying Drug Delivery Systems. (2002). Pharmaceutical Technology. [Link]

  • Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. (2012). International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2024). MDPI. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. [Link]

  • Small Molecules Quantitation. (n.d.). Yale School of Medicine. [Link]

  • Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). (2022). Advanced Powder Technology. [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2008). AAPS PharmSciTech. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. (2014). Current Pharmaceutical Design. [Link]

  • Commonly Used Excipients in Pharmaceutical Suspensions. (2023). ResearchGate. [Link]

  • Co-solvent and Complexation Systems. (2017). ResearchGate. [Link]

  • Oral suspension formulation. (1992).
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Analytical Methods. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Journal of Analytical and Pharmaceutical Research. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2008). Semantic Scholar. [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (2006). Acta Poloniae Pharmaceutica. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). Science Alert. [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021). PLOS ONE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of N-3 substituted pyrimidine-2,4(1H,3H)-diones, such as this compound, is a crucial process in the development of various biologically active molecules. These compounds are known to exhibit a range of pharmacological activities. The primary challenge in this synthesis often lies in achieving regioselective N-arylation at the N-3 position of the uracil core, while avoiding side reactions and ensuring a high yield of the final product. This guide will focus on troubleshooting common issues encountered during the synthesis, particularly via modern cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig amination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low to No Product Formation

Question: I am attempting the N-arylation of uracil with a p-methoxyphenyl source and observing very low or no formation of the desired this compound. What are the likely causes and how can I improve the conversion?

Answer: Low or no product formation is a common hurdle and can often be attributed to several factors related to the reaction conditions and reagents. Here is a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Inactivity:

  • Plausible Cause: The palladium or copper catalyst may be inactive, or the chosen ligand may not be suitable for this specific transformation.

  • Expert Recommendation:

    • For Buchwald-Hartwig amination , ensure you are using a high-quality palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and an appropriate phosphine ligand. The choice of ligand is critical; consider sterically hindered biaryl phosphine ligands which are often effective.[1]

    • For Ullmann condensation , the copper catalyst, often CuI, must be of high purity. The reaction can be sensitive to the source and batch of the copper catalyst.[2]

    • Actionable Solution: Perform a small-scale test reaction with a fresh batch of catalyst and ligand. If using a pre-catalyst, ensure it is properly activated.

2. Suboptimal Reaction Temperature:

  • Plausible Cause: The reaction temperature may be too low to overcome the activation energy barrier, or too high, leading to decomposition of starting materials or product.

  • Expert Recommendation:

    • Ullmann-type reactions traditionally require high temperatures, often in excess of 100 °C.[2]

    • Buchwald-Hartwig aminations can often be performed at lower temperatures, but this is highly dependent on the substrate and catalyst system.

    • Actionable Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimal range. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.

3. Inappropriate Base or Solvent:

  • Plausible Cause: The choice of base and solvent is crucial for the success of cross-coupling reactions. An inappropriate base may not be strong enough to deprotonate the uracil, while the wrong solvent can hinder solubility and reaction kinetics.

  • Expert Recommendation:

    • Common bases for Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). For Ullmann condensations, potassium carbonate (K₂CO₃) or cesium carbonate are frequently used.

    • Polar aprotic solvents like DMF, DMSO, or dioxane are typically employed.

    • Actionable Solution: Screen a variety of bases and solvents to find the optimal combination for your specific reaction.

Issue 2: Poor Regioselectivity (Formation of N-1 Isomer)

Question: My reaction is producing a significant amount of the N-1 arylated isomer, 1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, leading to a difficult separation and low yield of the desired N-3 product. How can I improve the regioselectivity?

Answer: Achieving N-3 selectivity in the arylation of uracil is a well-documented challenge due to the presence of two reactive nitrogen atoms. The N-1 position is often more sterically accessible and can be the major product under certain conditions.

1. Steric Hindrance and Protecting Groups:

  • Plausible Cause: The N-1 position of the uracil ring is generally more reactive towards substitution.

  • Expert Recommendation: To direct the arylation to the N-3 position, a common strategy is to introduce a bulky protecting group at the N-1 position. The tert-butyloxycarbonyl (Boc) group is an effective choice as it can be readily introduced and later removed under mild conditions.[3]

  • Actionable Solution:

    • Protect the N-1 position of uracil with a suitable protecting group (e.g., Boc anhydride).

    • Perform the N-arylation reaction on the N-1 protected uracil.

    • Deprotect the N-1 position to obtain the desired this compound.

2. Reaction Conditions Favoring N-3 Substitution:

  • Plausible Cause: The choice of catalyst, ligand, and solvent can influence the regioselectivity of the arylation.

  • Expert Recommendation: While protecting groups offer the most reliable control, exploring different reaction parameters can sometimes favor N-3 substitution. For instance, the nature of the base and the presence of certain additives can alter the electronic properties of the uracil anion, potentially influencing the site of arylation.

  • Actionable Solution: Conduct a systematic optimization of the reaction conditions, including a screen of different ligands and bases, while carefully analyzing the N-1/N-3 product ratio by HPLC or NMR.

Issue 3: Difficult Purification of the Final Product

Question: I have successfully synthesized the desired product, but I am facing challenges in purifying it from unreacted starting materials and byproducts. What are the recommended purification strategies?

Answer: The purification of N-aryl pyrimidinediones can indeed be challenging due to the similar polarities of the product and certain impurities. A combination of techniques is often necessary.

1. Recrystallization:

  • Plausible Cause: The crude product is a mixture of the desired compound and impurities with different solubilities.

  • Expert Recommendation: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.

  • Actionable Solution: Experiment with a range of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents for recrystallization of uracil derivatives include ethanol, methanol, and ethyl acetate.

2. Column Chromatography:

  • Plausible Cause: The product and impurities have different affinities for a stationary phase.

  • Expert Recommendation: Silica gel column chromatography is a standard method for separating organic compounds. The key is to find an eluent system that provides good separation.

  • Actionable Solution: Use TLC to screen for an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. A gradual increase in the polarity of the eluent (gradient elution) can often provide better separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound?

  • A singlet for the methoxy group (-OCH₃) protons around 3.8 ppm.

  • A set of doublets in the aromatic region (around 6.9-7.4 ppm) corresponding to the protons of the 4-methoxyphenyl group.

  • A doublet for the H-5 proton of the pyrimidine ring, coupled to the H-6 proton.

  • A doublet for the H-6 proton of the pyrimidine ring, coupled to the H-5 proton.

  • A broad singlet for the N-1 proton, which is exchangeable with D₂O.

Q2: Can I use 4-iodoanisole or 4-bromoanisole for the N-arylation reaction?

A2: Yes, both 4-iodoanisole and 4-bromoanisole are suitable aryl halides for both Ullmann and Buchwald-Hartwig cross-coupling reactions. Generally, aryl iodides are more reactive than aryl bromides.[2]

Q3: Are there any alternative methods for the synthesis of 3-aryl-pyrimidine-2,4(1H,3H)-diones?

A3: Yes, besides the N-arylation of a pre-formed uracil ring, another approach involves the condensation of an N-aryl urea with a suitable three-carbon synthon. For instance, reacting N-(4-methoxyphenyl)urea with an appropriate acrylic acid derivative can lead to the formation of the desired pyrimidinedione. However, this method may also present challenges with cyclization and yield.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Uracil (Illustrative)

This is a general protocol and may require optimization for your specific substrates and setup.

  • To an oven-dried Schlenk tube, add uracil (1.0 mmol), 4-iodoanisole (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-1 Protection of Uracil with Boc Anhydride
  • To a solution of uracil (1.0 mmol) in a mixture of dioxane and water, add triethylamine (1.5 mmol) and di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain N-1-Boc-uracil.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
Low/No YieldInactive catalyst/ligandUse fresh, high-purity catalyst and screen different ligands.
Suboptimal temperatureOptimize temperature by monitoring with TLC.
Inappropriate base/solventScreen different bases (e.g., Cs₂CO₃, NaOtBu) and solvents (e.g., DMF, dioxane).
Poor RegioselectivityN-1 position is more reactiveUse an N-1 protecting group (e.g., Boc).[3]
Difficult PurificationSimilar polarity of productsEmploy recrystallization with various solvents and/or silica gel column chromatography.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield check_reagents Check Reagent Purity (Uracil, Aryl Halide) start->check_reagents check_reagents->start Impurities found check_catalyst Verify Catalyst/Ligand Activity check_reagents->check_catalyst Reagents are pure check_catalyst->start Catalyst inactive optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Base) check_catalyst->optimize_conditions Catalyst is active consider_method Consider Alternative Method (e.g., Ullmann vs. Buchwald-Hartwig) optimize_conditions->consider_method Optimization fails success Improved Yield optimize_conditions->success Optimization successful

Caption: A workflow for troubleshooting low product yield.

Diagram 2: Strategy for Regioselective N-3 Arylation

RegioselectivityStrategy cluster_0 Regioselectivity Problem cluster_1 Proposed Solution uracil Uracil arylation N-Arylation uracil->arylation n1_protected N-1 Protected Uracil uracil->n1_protected Protection (e.g., Boc) n1_product N-1 Isomer (Major) arylation->n1_product n3_product_minor N-3 Isomer (Minor) arylation->n3_product_minor arylation2 N-Arylation n1_protected->arylation2 n3_protected N-1 Protected, N-3 Arylated Uracil arylation2->n3_protected deprotection Deprotection n3_protected->deprotection n3_product_major N-3 Isomer (Major) deprotection->n3_product_major

Caption: A strategy to achieve N-3 regioselectivity using a protecting group.

References

  • (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones - ResearchGate. Available at: [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC - PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]

  • Regioselective direct C-H arylations of protected uracils. Synthesis of 5- and 6-aryluracil bases - PubMed. Available at: [Link]

  • (PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity - ResearchGate. Available at: [Link]

  • Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of 5‑Halouracils and 5‑Halouracil Nucleosides with Arenes and Heteroarenes Promoted by. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI. Available at: [Link]

  • N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection - ResearchGate. Available at: [Link]

  • Notes - Synthesis of 1-Aryluracils | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. Available at: [Link]

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC. Available at: [Link]

  • (PDF) Uracil as a Target for Nucleophilic and Electrophilic Reagents - ResearchGate. Available at: [Link]

  • A Visible-Light-Promoted C-H Arylation and Heteroarylation of Uracil Derivatives with Diazoniums in Aqueous Conditions - PubMed. Available at: [Link]

  • Synthesis of new uracil derivatives through the generation of “uracilyne” - Pacifichem 2021. Available at: [Link]

  • Chemo- and regioselective functionalization of uracil derivatives. Applications to the synthesis of oxypurinol and emivirine - PubMed. Available at: [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. Available at: [Link]

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Technical Support Center: Purification of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of N-aryl uracil derivatives, specifically focusing on 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. The inherent challenges in purifying this class of polar, heterocyclic compounds often stem from their unique physicochemical properties. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable the consistent attainment of high-purity material.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific, common issues encountered during the purification of this compound and related analogs.

Q1: My crude product crashed out of the reaction work-up as a sticky oil or an amorphous solid, and it refuses to crystallize. What's happening and how can I fix it?

Root Cause Analysis: This is a frequent issue with N-substituted uracils. "Oiling out" or forming an amorphous solid instead of a crystalline one is typically caused by one or more of the following factors:

  • Residual Solvent: Trapped solvents, especially high-boiling ones like DMF or DMSO from the reaction, can plasticize the solid and prevent lattice formation.

  • Presence of Impurities: Unreacted starting materials (e.g., 4-methoxyaniline) or reaction byproducts can act as "crystal poisons," disrupting the ordered packing required for crystallization.[1] These impurities can also form a low-melting eutectic mixture with your product.

  • Rapid Precipitation: Crashing a product out of solution by adding an anti-solvent too quickly or cooling too rapidly does not allow sufficient time for ordered crystal growth, leading to an amorphous state.[2]

Step-by-Step Troubleshooting Protocol:

  • Initial Attempt - Trituration:

    • Place the oil/amorphous solid in a flask.

    • Add a small volume of a solvent in which your product is expected to be poorly soluble, but the impurities are likely soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture).

    • Using a glass rod, vigorously scratch and stir the mixture. The goal is to "wash" the impurities away and simultaneously provide mechanical energy to induce nucleation.

    • Filter the resulting solid (if any forms) and wash with more cold solvent. Dry under vacuum.

  • Solvent Removal - High Vacuum & Heat:

    • If trituration fails, the issue is likely residual high-boiling solvent. Place the crude material on a high vacuum line (Schlenk line) and gently warm the flask (e.g., 40-50 °C water bath) for several hours to remove trapped DMF or DMSO. Often, the oil will solidify once the solvent is gone.

  • Purification Prerequisite - Chromatography:

    • If the material remains an oil, it is heavily impure. A preliminary purification by flash column chromatography is necessary before attempting crystallization again.[1] This will remove the impurities that are inhibiting crystallization.

Q2: I'm trying to purify my compound using silica gel column chromatography, but I'm seeing severe streaking (tailing) and poor separation. What should I do?

Root Cause Analysis: The uracil core of your molecule contains two amide-like functionalities (lactam structure) which are polar and can act as hydrogen bond donors and acceptors.[3] This leads to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing the compound to "stick" and streak down the column.

Step-by-Step Troubleshooting Protocol:

  • Optimize the Mobile Phase (Eluent):

    • Increase Polarity Drastically: If your compound isn't eluting, you need a more polar solvent system. A gradient from a non-polar system (like hexane/ethyl acetate) to a highly polar one (like dichloromethane/methanol) can be effective.[1]

    • Add a Polar Modifier: To mitigate the strong interaction with silica, add a small amount of a competitive polar modifier to your eluent.

      • For acidic/neutral compounds: Add 0.5-1% acetic acid to the mobile phase. This protonates the compound and helps disrupt interactions with the silica surface.

      • For basic impurities or general tailing: Add 0.5-1% triethylamine or ammonia. This deactivates the acidic silica sites, preventing your compound from sticking.

    • Alternative Solvent Systems: Switch to a different solvent system entirely. For example, if hexane/ethyl acetate fails, try gradients of dichloromethane/methanol or chloroform/methanol.[1][4]

  • Modify the Stationary Phase:

    • Deactivated Silica: Prepare a less acidic stationary phase by pre-treating the silica gel. This can be done by flushing the packed column with your mobile phase containing 1% triethylamine before loading the sample.[5]

    • Use an Alternative Stationary Phase: If your compound is unstable on silica, consider using a different adsorbent.[5]

      • Alumina (Neutral or Basic): Excellent for separating compounds that are sensitive to acid.

      • Florisil: A magnesium silicate adsorbent that can offer different selectivity.

      • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water may provide excellent separation.

  • Check Sample Loading:

    • Overloading the column is a common cause of poor separation. Ensure your crude material load is between 1-5% of the mass of the silica gel.[1]

    • Load your sample using a minimal amount of solvent or adsorb it onto a small amount of silica gel ("dry loading") to get a tight starting band.[5]

Q3: I successfully recrystallized my product, but my yield is very low (<30%). How can I improve it?

Root Cause Analysis: Low yield during recrystallization is almost always a solubility issue.[2]

  • Excessive Solvent: You used too much hot solvent to dissolve the compound. The "ideal" amount is the minimum required for complete dissolution at the solvent's boiling point.[6]

  • High Solubility in Cold Solvent: The chosen solvent is too good; your product remains significantly soluble even after cooling, and is lost in the mother liquor.[1]

  • Premature Crystallization: Crystals formed on the filter paper or funnel during a hot filtration step to remove insoluble impurities.[2]

Step-by-Step Troubleshooting Protocol:

  • Recover Product from Mother Liquor:

    • Take the filtrate (mother liquor) from your first crystallization and reduce its volume by 50-75% using a rotary evaporator.

    • Cool the concentrated solution again to see if a second crop of crystals will form. Note that this second crop may be less pure and might require a separate recrystallization.

  • Optimize the Solvent System:

    • Single Solvent: If you used a single solvent like ethanol, your compound may be too soluble. Find a solvent where it is very soluble when hot but nearly insoluble when cold.

    • Two-Solvent System: This is often the best approach. Dissolve your compound in a minimum of a "good" (high solubility) solvent (e.g., DMF, Methanol, Acetone). Then, while hot, slowly add a "bad" (low solubility) anti-solvent (e.g., Water, Hexane, Diethyl Ether) dropwise until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[6]

  • Refine Your Technique:

    • Use Minimum Solvent: Next time, add hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[6]

    • Prevent Premature Crashing: If performing a hot filtration, pre-heat your funnel and receiving flask, and add a small amount of extra hot solvent just before filtering to keep the compound in solution.[2]

    • Cool Slowly: Do not immediately place the flask in an ice bath. Let it cool to room temperature slowly first, then move it to the ice bath to maximize crystal formation. Rapid cooling traps impurities.[2]

Frequently Asked Questions (FAQs)

  • Q: What are the expected physicochemical properties of this compound?

    • Appearance: As a solid, it is expected to be a white to off-white crystalline powder.[7]

    • Solubility: Due to the polar uracil core and the methoxy group, it is expected to be sparingly soluble in non-polar solvents like hexane, moderately soluble in solvents like ethyl acetate and dichloromethane, and highly soluble in very polar solvents like methanol, DMSO, and DMF.[8]

    • Molecular Weight: The molecular formula is C₁₂H₁₀N₂O₃, giving a molecular weight of 230.22 g/mol .

  • Q: What are the most common impurities I should expect from a typical synthesis?

    • Synthesis of N-aryl uracils can involve several routes, but common impurities often include unreacted starting materials (e.g., 4-methoxyaniline, uracil), reagents from side reactions, or incompletely cyclized intermediates.[9][10] If the synthesis involves building the pyrimidine ring, partially reacted components could also be present.

  • Q: Which analytical techniques are best for assessing the purity of my final product?

    • ¹H and ¹³C NMR Spectroscopy: This is the gold standard for confirming the structure and identifying organic impurities. The spectra for related compounds show distinct aromatic and pyrimidine ring protons.[11][12]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass for the parent ion and is extremely sensitive for detecting trace impurities.

    • HPLC (High-Performance Liquid Chromatography): A reversed-phase HPLC method is excellent for quantifying purity (e.g., >99.5%) and resolving closely related impurities.[7]

    • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography
ApplicationStationary PhaseSolvent System (Gradient)Rationale & Use Case
Initial Screening Silica Gel TLC7:3 Hexane:Ethyl AcetateGood starting point to determine compound polarity.
Non-polar Impurities Silica Gel Column100% Dichloromethane -> 9:1 DCM:MethanolElutes non-polar side products first, then the polar product.[1]
Polar Impurities Silica Gel Column9:1 Ethyl Acetate:Hexane -> 100% Ethyl AcetateUseful if the main impurities are more polar than the product.
Severe Tailing Silica Gel Column98:2 DCM:Methanol + 0.5% Acetic AcidAcetic acid modifier helps to improve peak shape for polar compounds.
Acid-Sensitive Cmpd. Neutral Alumina8:2 Hexane:Ethyl Acetate -> 100% Ethyl AcetateAlumina avoids potential degradation caused by acidic silica.[5]
High Purity Analysis C18 Reversed-Phase9:1 Water:Acetonitrile -> 1:9 Water:AcetonitrileExcellent for resolving polar compounds and final purity assessment.
Protocol 1: Step-by-Step Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for a system that gives your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column and use pressure to pack it into a stable bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your starting solvent mixture. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase according to your planned gradient to elute your compound.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Step-by-Step Recrystallization (Two-Solvent Method)
  • Solvent Selection: Choose a "soluble" solvent (e.g., methanol) and a "miscible anti-solvent" (e.g., deionized water).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot "soluble" solvent required to fully dissolve the compound.

  • Precipitation: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of the hot "soluble" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold anti-solvent, and dry them under high vacuum.[6]

Visual Workflows

Purification_Workflow cluster_start Initial State cluster_purify Purification Path cluster_end Validation Crude Crude Product (Oil or Impure Solid) Triturate Trituration (e.g., with Ether/Hexane) Crude->Triturate Solidifies? Column Column Chromatography (Silica or Alumina) Triturate->Column No (Stays Oily) Recrystal Recrystallization (e.g., MeOH/Water) Triturate->Recrystal Yes Column->Recrystal Fractions >95% Pure Pure Pure Crystalline Solid Recrystal->Pure Analysis Purity Analysis (NMR, LCMS, M.P.) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Crude Product State? Oily Oily / Gummy Solid Start->Oily Oil ImpureSolid Impure Solid Start->ImpureSolid Solid CheckSolvent High-boiling solvent (DMF, DMSO) used? Oily->CheckSolvent Recrystal Attempt Recrystallization ImpureSolid->Recrystal HighVac Dry on High Vacuum with gentle heat CheckSolvent->HighVac Yes Chromatography Proceed to Column Chromatography CheckSolvent->Chromatography No HighVac->Chromatography Still oily Success Obtained Pure Crystals Recrystal->Success Success Failure Fails to crystallize or oils out Recrystal->Failure Failure Failure->Chromatography Proceed to Column

Caption: Decision tree for initial purification strategy selection.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Vulcanchem. (n.d.). 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione.
  • Smolecule. (n.d.). 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione.
  • SynThink. (n.d.). Uracil EP Impurities & USP Related Compounds.
  • ResearchGate. (n.d.). (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Royal Society of Chemistry. (n.d.). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Taylor & Francis Online. (2022). Synthesis of highly substituted pyrimidine fused uracils by PhI(OAc)2/TEMPO-catalyzed oxidative insertion of alcohols into N-uracil amidines.
  • International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives.
  • Veeprho. (n.d.). Uracil Impurities and Related Compound.
  • National Institutes of Health (NIH). (n.d.). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. PMC.
  • BOC Sciences. (n.d.). Source of Impurities in Small Nucleic Acid Drugs.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • HBGX Chemical. (2026). Which Base Does Uracil Replace_ Insights from the Industrial Perspective.
  • Wikipedia. (n.d.). Uracil.
  • MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.

Sources

"optimizing reaction conditions for the synthesis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Welcome to the technical support guide for the synthesis of this compound and its dihydropyrimidine precursor. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes for this valuable heterocyclic scaffold. The primary synthetic route discussed is the Biginelli reaction, a robust three-component condensation, which, while powerful, presents unique optimization challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable troubleshooting steps.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low conversion is a frequent issue stemming from several potential sources. A systematic approach is key to identifying the root cause.

  • Catalyst Inefficiency: The Biginelli reaction is acid-catalyzed, and the choice and state of the catalyst are paramount.[1][2] Without a catalyst, product formation is often difficult, leading to poor yields.[3]

    • Causality: The catalyst facilitates the key C-N bond formations and the rate-limiting cyclization/dehydration steps.[4] Inactive or inappropriate catalysts will stall the reaction at intermediate stages.

    • Troubleshooting Steps:

      • Catalyst Screening: If using a classical Brønsted acid like HCl, consider switching to a more efficient Lewis acid. Catalysts like Ytterbium triflate (Yb(OTf)₃), Indium(III) chloride (InCl₃), or Iron(III) chloride (FeCl₃) have been shown to significantly improve yields and shorten reaction times.[4][5]

      • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and hygroscopic Lewis acids must be stored in a desiccator to prevent deactivation.[3]

      • Loading: Verify that the catalyst loading is appropriate, typically ranging from 1-20 mol%.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are deeply interconnected.

    • Causality: Insufficient heat or time will result in an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can promote the decomposition of reactants (like urea) and the formation of side products.[3][6]

    • Troubleshooting Steps:

      • Reaction Monitoring: The most critical step is to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][6] This allows you to visually track the consumption of starting materials and the formation of the product, identifying the optimal point to stop the reaction.

      • Temperature Adjustment: If the reaction is sluggish at a lower temperature, a moderate increase can be beneficial. For many Biginelli reactions, refluxing in a solvent like ethanol is a good starting point.[3]

  • Purity of Reagents: The purity of your starting materials—4-methoxybenzaldehyde, the β-ketoester (e.g., ethyl acetoacetate), and urea—is non-negotiable.

    • Causality: Impurities can act as catalyst poisons or participate in competing side reactions, consuming reactants and complicating purification.[3][5] Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can interfere with the reaction.

    • Troubleshooting Steps:

      • Verify Purity: Use reagents of high purity (>98%). If the purity is questionable, consider purifying them before use (e.g., recrystallize urea, distill the aldehyde and β-ketoester).

Q2: My TLC and NMR analysis show significant byproduct formation. What are these impurities, and how can I minimize them?

Side product formation is a common challenge that directly impacts both yield and purification difficulty. The two most prevalent side reactions are the Knoevenagel condensation and the Hantzsch pyridine synthesis.

  • Knoevenagel Condensation Product:

    • Identification: This byproduct is an α,β-unsaturated compound formed from the condensation of 4-methoxybenzaldehyde and your β-ketoester.[5]

    • Causality: This reaction is often favored by strong Brønsted acids, which can catalyze the condensation between the two carbonyl compounds faster than the three-component Biginelli pathway.[5]

    • Mitigation Strategy: Switch from a strong Brønsted acid (like HCl) to a milder Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃, ZnCl₂). Lewis acids are generally more effective at activating the aldehyde for the desired reaction with urea without excessively promoting the Knoevenagel pathway.[5]

  • Hantzsch-type 1,4-Dihydropyridine (DHP):

    • Identification: This is often a fluorescent byproduct that can be observed under UV light on the TLC plate.[6]

    • Causality: The Hantzsch pathway becomes competitive at higher temperatures, where urea can decompose to generate ammonia. The reaction then proceeds between the aldehyde, two equivalents of the β-ketoester, and this in-situ generated ammonia.[6]

    • Mitigation Strategy:

      • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate, as determined by TLC monitoring.[6]

      • Order of Addition: In some protocols, adding the urea portion-wise or last can help minimize its decomposition before it can participate in the Biginelli reaction.[6]

Q3: How critical is the solvent choice for this synthesis?

The solvent plays a crucial role in reactant solubility and can significantly influence the reaction rate and, in some cases, the product distribution.[3]

  • Causality: The polarity of the solvent affects the stability of charged intermediates in the reaction mechanism. For the reactants to engage effectively, they must be adequately solubilized.

  • Recommendations:

    • Ethanol: This is the most commonly used solvent and serves as a reliable starting point.[3]

    • Acetonitrile: This polar aprotic solvent has also been shown to be effective and can sometimes improve yields.[3]

    • Solvent-Free Conditions: For a green chemistry approach, performing the reaction neat (solvent-free), often with microwave irradiation, can dramatically increase yields and reduce reaction times.[4] This method is highly effective but may require specialized equipment.

Optimization & Experimental Protocols

Data-Driven Reaction Optimization

To achieve the best results, a systematic optimization of reaction parameters is recommended. The following table summarizes key variables and their impact, providing a starting point for your experimental design.

ParameterCondition 1Condition 2Condition 3Expected Outcome & Remarks
Catalyst HCl (Brønsted Acid)Yb(OTf)₃ (Lewis Acid)InBr₃ (Lewis Acid)Lewis acids often provide higher yields and cleaner reactions by minimizing side products like Knoevenagel condensation.[5][7] Yb(OTf)₃ is particularly effective and can be recycled.[4]
Solvent EthanolAcetonitrileSolvent-Free (Neat)Ethanol is standard. Solvent-free conditions, especially with microwave heating, can drastically cut reaction times from hours to minutes and improve yields.[3][4]
Temperature Room TemperatureReflux (e.g., ~78°C in EtOH)Microwave (e.g., 100-120°C)Reaction may be slow at RT. Reflux is a good balance. Microwave provides rapid, efficient heating but requires careful temperature control to avoid side reactions.[6]
Stoichiometry 1:1:1.5 (Ald:Keto:Urea)1:1:1.2 (Ald:Keto:Urea)1:1:1 (Ald:Keto:Urea)A slight excess of urea (1.2-1.5 eq) is common to drive the reaction to completion.[3] However, a large excess can complicate purification.
Visual Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity start Start Synthesis monitor Monitor by TLC start->monitor workup Reaction Workup & Purification monitor->workup Reaction complete low_yield Low Yield / Low Conversion monitor->low_yield Incomplete after expected time side_products Significant Side Products monitor->side_products Multiple spots formed success Pure Product (High Yield) workup->success check_reagents Check Reagent Purity (Aldehyde, Urea, Ketoester) low_yield->check_reagents Re-run change_catalyst Change Catalyst (Brønsted -> Lewis) side_products->change_catalyst Re-run optimize_catalyst Optimize Catalyst (Switch Lewis Acid, Check Loading) check_reagents->optimize_catalyst Re-run optimize_conditions Optimize Conditions (Increase Temp/Time) optimize_catalyst->optimize_conditions Re-run optimize_conditions->start Re-run control_temp Lower Reaction Temp change_catalyst->control_temp Re-run change_solvent Change Solvent / Try Solvent-Free control_temp->change_solvent Re-run change_solvent->start Re-run

Caption: A logical workflow for troubleshooting low yield and impurity issues.

Protocol 1: General Procedure for Catalyzed Biginelli Reaction

This protocol provides a robust starting point for the synthesis of the dihydropyrimidine precursor.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (10 mmol, 1 eq), ethyl acetoacetate (10 mmol, 1 eq), and urea (15 mmol, 1.5 eq).[3]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of absolute ethanol) followed by the catalyst (e.g., Yb(OTf)₃, 1-5 mol%).[3][4]

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Spot the starting aldehyde, the reaction mixture, and a co-spot to track the consumption of the aldehyde. The reaction is typically complete within 2-8 hours, depending on the catalyst.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.[3]

  • Purification: If no precipitate forms, or if the filtered solid is impure, concentrate the reaction mixture under reduced pressure.[3] The resulting crude solid can be purified by recrystallization, typically from an ethanol/water or ethyl acetate/heptane mixture.[8]

References

  • Benchchem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
  • Smolecule. (n.d.). 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione.
  • Vulcanchem. (n.d.). 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Benchchem. (n.d.). Optimizing reaction conditions for the chlorination of uracil.
  • Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Illinois Chemistry. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS.

Sources

"solubility issues of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS No: 2631060-00-7). This document provides a series of troubleshooting steps and frequently asked questions (FAQs) to diagnose and resolve common solubility issues, ensuring the successful progression of your experiments.

Introduction to the Compound

This compound, with a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol , belongs to the pyrimidine family. While pyrimidine derivatives are of significant interest in medicinal chemistry, they often present solubility challenges due to their structural properties. The presence of a methoxyphenyl group can increase lipophilicity, potentially leading to poor aqueous solubility. This guide will walk you through systematic approaches to enhance the solubility of this compound for your research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Difficulty in dissolving this compound in aqueous solutions is a common starting point due to its likely hydrophobic nature. The initial approach should involve a systematic solvent screening and pH adjustment.

Initial Troubleshooting Workflow

start Start: Undissolved Compound in Aqueous Buffer solvent_screen Step 1: Perform Solvent Screen start->solvent_screen ph_adjust Step 2: Investigate pH-Dependent Solubility solvent_screen->ph_adjust If aqueous solubility is still required cosolvent Step 3: Introduce a Co-solvent ph_adjust->cosolvent If pH adjustment is insufficient success Compound Solubilized cosolvent->success If successful failure Further Strategies (See Q3 & Q4) cosolvent->failure If still problematic start Start: Insufficient Solubility with pH Adjustment select_cosolvent Select biocompatible co-solvents (e.g., Ethanol, PG, PEG 400, DMSO) start->select_cosolvent prepare_stock Prepare a concentrated stock solution of the compound in 100% co-solvent select_cosolvent->prepare_stock titrate Titrate stock solution into aqueous buffer while vortexing prepare_stock->titrate observe Observe for precipitation. Determine the maximum % of co-solvent tolerated by the buffer. titrate->observe final_prep Prepare the final solution at the highest tolerated co-solvent concentration below the precipitation point. observe->final_prep

Caption: Workflow for optimizing co-solvent concentration.

Protocol for Co-solvent Titration:

  • Prepare a high-concentration stock solution of your compound in a pure co-solvent (e.g., 50 mg/mL in DMSO).

  • In a separate vial, add your aqueous buffer.

  • While vortexing the buffer, slowly add small aliquots of the stock solution.

  • Observe for any signs of precipitation (cloudiness).

  • The goal is to find the highest concentration of your compound that remains in solution, which will correspond to a specific percentage of co-solvent in the final solution. It is critical to keep the final co-solvent concentration as low as possible, ideally below 1% for cellular assays.

Q3: I am working on a solid dosage formulation and need to improve the intrinsic solubility and dissolution rate. What strategies can I explore?

A3: For solid formulations, several advanced techniques can be employed to enhance solubility. These methods focus on modifying the physical properties of the compound. [1][2] Table 2: Advanced Solubility Enhancement Techniques for Solid Formulations

TechniquePrincipleKey Considerations
Particle Size Reduction (Micronization) Increasing the surface area-to-volume ratio by reducing particle size enhances the dissolution rate. [3][2]Does not increase equilibrium solubility but can improve the rate of dissolution. May not be sufficient for very poorly soluble compounds. [2]
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix at a molecular level. [1]This creates a stabilized amorphous form of the drug, which has a higher apparent water solubility than its crystalline form. [4]The choice of polymer carrier is crucial. Techniques include spray drying and hot-melt extrusion.
Complexation (e.g., with Cyclodextrins) The hydrophobic drug molecule (guest) is encapsulated within the cavity of a host molecule, such as a cyclodextrin. [2]This complex is more water-soluble.Can significantly improve solubility. Requires screening of different cyclodextrin types and stoichiometries.
Co-crystallization Involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio. [1]Can improve solubility and other physicochemical properties like melting point and stability.
Q4: Are there any chemical modifications I can consider to improve the solubility of my compound?

A4: Yes, structural modifications can be a powerful, albeit more involved, strategy. This typically occurs during the lead optimization phase of drug discovery.

Potential Chemical Modifications:

  • Introduction of Polar Functional Groups: Adding hydrophilic groups such as hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) to the molecule can increase its polarity and affinity for aqueous solvents. [5][6]2. Salt Formation: If your compound has a sufficiently acidic or basic center, forming a salt can dramatically increase aqueous solubility. [1][2][5][7]3. Prodrug Approach: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. A common strategy is to attach a polar moiety to the parent drug to improve solubility. [1][8] Logical Flow for Considering Chemical Modifications

start Start: Inherent poor solubility limits use ionizable Does the molecule have an ionizable center? start->ionizable salt Pursue Salt Formation ionizable->salt Yes polar Can a polar group be introduced without losing biological activity? ionizable->polar No add_polar Synthesize analogs with -OH, -NH₂, or -COOH groups polar->add_polar Yes prodrug Consider a Prodrug Strategy polar->prodrug No

Sources

Technical Support Center: Degradation Pathways of 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges related to the stability and degradation of this compound. The information herein is synthesized from established knowledge of pyrimidine and uracil analog chemistry to provide a predictive framework for understanding the behavior of this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the chemistry of related pyrimidine-2,4-dione (uracil) derivatives, this compound is susceptible to three primary degradation pathways: photodegradation, hydrolysis (acidic and alkaline), and oxidation.[1] Enzymatic degradation is also a critical consideration in biological systems.

Q2: How does the 4-methoxyphenyl substituent influence the stability of the molecule?

A2: The 4-methoxyphenyl group can influence stability in several ways. The methoxy group is an electron-donating group, which may affect the electron density of the pyrimidine ring and its susceptibility to oxidative attack. This group itself can undergo O-demethylation as a metabolic or oxidative degradation pathway.[2]

Q3: My compound appears to be degrading during storage. What are the ideal storage conditions?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be protected from light and stored at low temperatures (e.g., -20°C or -80°C). The choice of solvent is also critical, as protic solvents may facilitate hydrolytic degradation.

Q4: I am observing unexpected peaks in my chromatogram during analysis. Could these be degradants?

A4: Yes, the appearance of new peaks, especially those that grow over time or under stress conditions, is a strong indication of degradation. It is crucial to perform forced degradation studies to identify the retention times and spectral characteristics of potential degradation products.

Troubleshooting Guides

Issue 1: Compound Degradation During In Vitro Assays

Symptoms:

  • Loss of compound activity over the time course of the experiment.

  • Poor reproducibility of assay results.

  • Appearance of unknown peaks in analytical readouts (e.g., LC-MS).

Troubleshooting Steps:

  • Assess Media Stability: Incubate the compound in the assay medium (without cells) under the same conditions as the experiment. Sample at various time points and analyze by a stability-indicating method (e.g., HPLC-UV, LC-MS) to determine the rate of degradation.

  • Evaluate Photostability: If the assay involves exposure to light, repeat the media stability test with and without light protection (e.g., using amber vials or covering plates with foil). Pyrimidine derivatives are known to be susceptible to photodegradation.[3][4]

  • Consider pH Effects: The pH of your culture medium can influence hydrolytic stability. If the medium is acidic or basic, or if cellular metabolism causes significant pH shifts, this could be a contributing factor.

  • Investigate Adsorption: The compound may be adsorbing to the plasticware. Use low-adhesion microplates or silanized glassware to minimize this effect.

Issue 2: Poor Aqueous Solubility Complicating Stability Studies

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers.

  • Compound precipitating out of solution during experiments.

Troubleshooting Steps:

  • Use of Co-solvents: While common, be aware that co-solvents like DMSO or ethanol can influence degradation kinetics. If used, keep the final concentration low and consistent across all experiments.

  • Formulation Strategies: For in vitro testing, consider using formulation aids like cyclodextrins to enhance aqueous solubility.

  • Prodrug Approach: In a drug development context, synthesizing a more soluble prodrug can be a viable strategy for both testing and potential in vivo applications.[5]

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To generate likely degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Photodegradation:

    • Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

    • Prepare a control sample protected from light.

  • Thermal Degradation:

    • Heat the solid compound at 105°C for 48 hours.

    • Dissolve in a suitable solvent for analysis.

  • Analysis: Analyze all samples and a non-degraded control by a suitable method, such as HPLC with UV and mass spectrometric detection, to profile the degradation products.[6][7]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its major degradation products.

Methodology:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Inject a mixture of the stressed samples to observe the separation of the parent peak and the degradation products.

    • Adjust the gradient slope, initial and final organic phase concentrations, and flow rate to achieve adequate resolution between all peaks. A typical starting point would be a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to acquire UV spectra of all peaks. Select a wavelength that provides a good response for both the parent compound and the major degradants.

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known chemistry of uracil analogs.

G cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation cluster_oxidation Oxidative Degradation parent This compound hydro_intermediate Hydrated Intermediate (at C5-C6) parent->hydro_intermediate H2O (Acid/Base) dimer Cyclobutane Dimer parent->dimer UV Light photoproduct (6-4) Photoproduct parent->photoproduct UV Light ring_cleaved_ox Ring-Cleaved Product (e.g., Ureidoacrylate derivative) parent->ring_cleaved_ox Oxidizing Agent demethylated O-Demethylated Product (at 4-methoxyphenyl) parent->demethylated Oxidizing Agent / Metabolism ring_opened Ring-Opened Product (e.g., Ureidopropanoic acid derivative) hydro_intermediate->ring_opened Ring Cleavage

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps for assessing the stability of the compound and its degradants.

G start Start: Compound Stability Concern forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC-MS) forced_degradation->method_dev char_degradants Characterize Major Degradants (MS, NMR) method_dev->char_degradants assess_stability Assess Stability in Relevant Media (e.g., Assay Buffers, Formulation) method_dev->assess_stability storage_conditions Define Optimal Storage and Handling Conditions char_degradants->storage_conditions assess_stability->storage_conditions end End: Stability Profile Established storage_conditions->end

Caption: Workflow for investigating and establishing the stability profile of a compound.

References

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.MDPI.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use.PubMed.
  • On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.
  • All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers.PMC - NIH.
  • Uracil degradation | P
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Detection of Genomic Uracil P
  • Scheme of pyrimidine degradation pathways showing the four steps and...
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.PMC.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.PMC - NIH.
  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.PMC - NIH.
  • Integrating Analytical Procedures in Routine Practices of Centralized Antiblastic Compounding Units for Valoriz
  • Enhancing the stability of 5-anilinopyrimidine-2,4(1H,3H)

Sources

"troubleshooting pyrimidine ring formation for 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrimidine-based compounds. This guide is specifically designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione . Our goal is to provide you with in-depth, field-proven insights and logical, step-by-step troubleshooting strategies to ensure the successful formation of your target pyrimidine ring.

The synthesis of this N-substituted uracil derivative, while often relying on established multicomponent reactions, presents unique challenges that require a nuanced understanding of the underlying chemistry. This document moves beyond generic protocols to address the specific hurdles you may face, from catalyst selection to managing the electronic effects of the 4-methoxyphenyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound, which is typically approached via a modified Biginelli reaction or related cyclocondensation pathways.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Low yield is the most frequent challenge in multicomponent reactions like the Biginelli synthesis.[1] The issue can typically be traced back to one of four key areas: catalysis, reaction conditions, reagent quality, or stoichiometry.

A1: A systematic approach to troubleshooting low yield involves a logical progression through these variables.

  • Catalyst Inefficiency: The choice and concentration of the acid catalyst are paramount. The reaction proceeds through an N-acyliminium ion intermediate, the formation of which is acid-catalyzed.[2][3]

    • Expertise & Causality: While classic Brønsted acids (like HCl) are common, they can be harsh and lead to side reactions or decomposition.[3][4] Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or milder solid acid catalysts often provide better yields by more effectively coordinating with the carbonyl oxygen of the aldehyde, facilitating nucleophilic attack.[1][5] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[1][5]

    • Troubleshooting Steps:

      • Screen Catalysts: If using a Brønsted acid, consider switching to a Lewis acid. A small-scale screen of different catalysts is highly recommended.

      • Verify Catalyst Activity: Ensure your catalyst is not hydrated or degraded. Reusable catalysts may require regeneration.[1]

      • Optimize Loading: Catalyst loading is critical. Typically, 10-20 mol% is a good starting point, but this should be optimized.[1] Overloading can sometimes promote side reactions.

  • Suboptimal Reaction Conditions: Temperature and time are deeply interconnected.

    • Expertise & Causality: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. However, excessive heat can cause decomposition of urea into ammonia, leading to the formation of Hantzsch-type dihydropyridine byproducts, or degradation of the starting materials and product.[1][6]

    • Troubleshooting Steps:

      • Monitor via TLC: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This provides a real-time understanding of the optimal reaction duration.[1]

      • Temperature Optimization: If the reaction is sluggish at reflux in a solvent like ethanol, a moderate increase in temperature using a higher-boiling solvent (e.g., toluene, p-cymene) or switching to solvent-free conditions at a controlled temperature (e.g., 90-100 °C) can be beneficial.[1][7][8]

  • Solvent Effects: The solvent's role extends beyond simply dissolving reactants.

    • Expertise & Causality: Solvent polarity influences reaction rates and the equilibrium between tautomers of the β-dicarbonyl compound, which can affect the yield.[7][8][9] While polar solvents like ethanol are common, they are not always optimal for every substrate combination.[1]

    • Troubleshooting Steps:

      • Experiment with Solvents: Consider screening alternative polar solvents like acetonitrile or DMF.[1]

      • Solvent-Free Conditions: Heating a neat mixture of the reactants with a catalyst can be highly effective, often reducing reaction times and simplifying workup.[10]

  • Purity of Reagents: This is a frequently overlooked but critical factor.

    • Expertise & Causality: Impurities in the 4-methoxybenzaldehyde, such as the corresponding carboxylic acid (anisic acid), can inhibit the catalyst. Similarly, impurities in the β-ketoester or urea can introduce competing side reactions.[1]

    • Troubleshooting Steps:

      • Verify Purity: Use fresh, high-purity starting materials. If in doubt, purify the aldehyde by distillation or recrystallization.

      • Proper Storage: Ensure reagents are stored under appropriate conditions to prevent degradation.

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

TroubleshootingWorkflow Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Impure Purify Reagents & Restart CheckPurity->Impure Impurity Found Pure Reagents are Pure CheckPurity->Pure Purity Confirmed OptimizeCatalyst Optimize Catalyst (Type & Loading) Pure->OptimizeCatalyst OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Solvent) OptimizeCatalyst->OptimizeConditions Yield still low Success Improved Yield OptimizeCatalyst->Success AnalyzeByproducts Analyze for Byproducts (TLC, NMR, LC-MS) OptimizeConditions->AnalyzeByproducts Yield still low OptimizeConditions->Success AnalyzeByproducts->OptimizeConditions Adjust based on byproducts AnalyzeByproducts->Success

Caption: A logical workflow for troubleshooting low yields.

Q2: My TLC/NMR shows significant byproduct formation. What are these impurities and how can I minimize them?

The formation of side products not only lowers the yield but also complicates purification. Understanding the competing reaction pathways is key to suppressing them.

A2: The primary side products in a Biginelli-type reaction are typically from competing condensation pathways.

  • Hantzsch-type Dihydropyridines:

    • Causality: This is a common byproduct, especially at high temperatures where urea can decompose to generate ammonia in situ. The Hantzsch pathway involves the reaction of the aldehyde, two equivalents of the β-ketoester, and ammonia.[6]

    • Mitigation Strategy:

      • Lower Reaction Temperature: This is the most effective way to minimize urea decomposition.[6]

      • Catalyst Choice: Certain catalysts may favor the Biginelli pathway over the Hantzsch. Screening is advised.[6]

      • Order of Addition: In some cases, adding the urea portion-wise or last can help reduce its decomposition before it can participate in the desired reaction.

  • Knoevenagel Condensation Product:

    • Causality: This byproduct arises from the acid-catalyzed condensation of 4-methoxybenzaldehyde and your β-ketoester (e.g., ethyl acetoacetate) without the incorporation of urea.[3] This pathway can become dominant if the subsequent steps of the Biginelli reaction are slow.

    • Mitigation Strategy:

      • Ensure Stoichiometry: Use a slight excess of urea (e.g., 1.2-1.5 equivalents) to favor its reaction with the initial aldehyde-ketoester adduct.[11][12]

      • Optimize Catalyst: A catalyst that effectively promotes the full cyclization can outcompete the simple condensation.

  • Self-Condensation of β-Ketoester: Under harsh acidic or basic conditions, β-ketoesters can self-condense. This is less common under typical Biginelli conditions but can occur if the reaction is overheated or run for an excessive amount of time.

The table below summarizes potential reaction condition adjustments to minimize common byproducts.

Byproduct ObservedPotential CauseRecommended Action
Hantzsch DihydropyridineHigh temperature causing urea decompositionReduce reaction temperature; screen milder catalysts.[6]
Knoevenagel AdductSlow cyclization with ureaIncrease urea stoichiometry (1.2-1.5 eq.); optimize catalyst to accelerate cyclization.[11]
Unreacted AldehydeInefficient initial condensationEnsure catalyst is active; consider a more effective catalyst (e.g., Lewis acid).[1]
Q3: How does the 4-methoxyphenyl group on the aldehyde affect the reaction?

The electronic nature of the aldehyde's substituent plays a significant role in the reaction kinetics.

A3: The 4-methoxy group is an electron-donating group (EDG), which can influence the first step of the reaction.

  • Expertise & Causality: The Biginelli reaction mechanism begins with the condensation of the aldehyde and urea.[2] An EDG like a methoxy group makes the aldehyde's carbonyl carbon less electrophilic. This can slow down the initial nucleophilic attack by urea compared to aldehydes bearing electron-withdrawing groups (EWGs).[11][13] While aldehydes with EWGs often give better yields under standard conditions, EDG-substituted aldehydes may require more forcing conditions or a more potent catalyst to achieve high conversion.[11][14]

  • Practical Implications:

    • If your reaction with 4-methoxybenzaldehyde is slow, it may be due to this electronic effect.

    • Solution: Employing a more active Lewis acid catalyst or slightly higher temperatures may be necessary to overcome the reduced electrophilicity and accelerate the initial rate-limiting step.[1][11]

Core Synthesis & Purification Protocols

This section provides a robust, generalized protocol that serves as an excellent starting point for optimization.

Experimental Protocol: General Procedure for the Synthesis of this compound
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (10 mmol, 1.0 eq), a β-dicarbonyl compound such as ethyl acetoacetate (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).[1]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 10 mol% ZrCl₄ or another suitable Lewis acid).[3]

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).[1]

  • Workup: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.

  • Purification:

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.[11]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization (from ethanol or ethyl acetate) or by column chromatography on silica gel.[1]

Reaction Mechanism: The N-Acyliminium Ion Pathway

Understanding the mechanism is crucial for rational troubleshooting. The most widely accepted pathway for the acid-catalyzed Biginelli reaction involves the formation of an N-acyliminium ion intermediate.[2][3]

BiginelliMechanism Aldehyde 4-MeO-Ph-CHO p-Anisaldehyde Step1 Aldehyde + Urea H+ Catalyst Aldehyde->Step1:f0 Urea H2N(C=O)NH2 Urea Urea->Step1:f0 Ketoester EtOOC-CH2-C(=O)Me Ethyl Acetoacetate Step2 Nucleophilic Attack by Ketoester Enol Ketoester->Step2:f1 Iminium N-Acyliminium Ion [4-MeO-Ph-CH=NH(C=O)NH2]+ Step1->Iminium Iminium->Step2:f0 Adduct Open-Chain Adduct Step2->Adduct Step3 Cyclization & Dehydration H2O Adduct->Step3:f0 Product 3,4-Dihydropyrimidin-2(1H)-one Step3->Product

Caption: The accepted N-acyliminium ion mechanism for the Biginelli reaction.

This mechanism highlights several critical points:

  • The Role of the Acid: The catalyst is essential for the initial condensation to form the iminium ion, which is a much more potent electrophile than the starting aldehyde.[2]

  • The Nucleophile: The β-ketoester must be able to form its enol tautomer to act as the nucleophile that attacks the iminium ion. The solvent can influence this keto-enol equilibrium.[8]

  • Final Steps: The final ring-closing and dehydration steps are also often acid-promoted.

By understanding these steps, a researcher can more effectively choose conditions that favor each stage of the reaction, leading to a higher overall yield of This compound .

References

  • Wikipedia. (n.d.). Pyrimidine.
  • Wikipedia. (n.d.). Biginelli reaction.
  • BenchChem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
  • Semantic Scholar. (n.d.). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • PubMed Central (PMC). (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.
  • PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines.
  • BenchChem. (n.d.). Technical Support Center: Biginelli Reaction for Pyrimidine Thiones.
  • Smolecule. (n.d.). 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione.
  • York Research Database. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Vulcanchem. (n.d.). 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione.
  • ResearchGate. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019).
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • PubMed. (n.d.). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction.
  • Bentham Science. (n.d.). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction.
  • ResearchGate. (n.d.). Substituent effects in the Biginelli reaction.
  • Royal Society of Chemistry. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the large-scale synthesis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale.

Synthesis Overview and Core Mechanism

The synthesis of this compound, a uracil derivative, typically involves the cyclization of a substituted urea with a three-carbon electrophile. A common and scalable approach is the reaction of 1-(4-methoxyphenyl)urea with an acrylic acid derivative, such as ethyl acrylate, followed by cyclization. Understanding the mechanism is critical for troubleshooting, as it highlights potential intermediates and pathways to side-product formation.

The reaction proceeds via an initial Michael addition of the urea nitrogen to the acrylate, followed by an intramolecular cyclization and elimination to form the pyrimidinedione ring.

ReactionMechanism cluster_reactants Reactants Urea 1-(4-methoxyphenyl)urea Intermediate1 Michael Adduct (Acyclic Intermediate) Urea:e->Intermediate1:w + Acrylate Acrylate Ethyl Acrylate Base Base (e.g., NaOEt) Base->Intermediate1 Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - EtOH Ethanol Ethanol Intermediate2->Ethanol

Caption: Proposed reaction mechanism for the synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the scale-up of pyrimidinedione synthesis in a practical Q&A format.

Q1: My reaction yield dropped from 90% at the gram-scale to less than 60% at the kilogram-scale. What are the likely causes?

A significant drop in yield upon scale-up is a classic challenge, often rooted in mass and heat transfer limitations.[1] In a large reactor, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products and degradation.[1]

Troubleshooting Workflow:

TroubleshootingWorkflow Start Yield Drop on Scale-Up CheckMixing 1. Evaluate Mass Transfer - Is mixing efficient? - Any dead zones? Start->CheckMixing CheckHeat 2. Analyze Heat Transfer - Is exotherm controlled? - Cooling system adequate? Start->CheckHeat CheckPurity 3. Verify Raw Material Purity - Test incoming lots - Impurities catalyzing side reactions? Start->CheckPurity CheckKinetics 4. Re-evaluate Kinetics - Does surface-area-to-volume change affect the reaction? Start->CheckKinetics OptimizeStirring Action: Increase stirring rate or change impeller design. CheckMixing->OptimizeStirring If Inefficient OptimizeAddition Action: Slow down reagent addition. Improve reactor cooling. CheckHeat->OptimizeAddition If Uncontrolled QualifySupplier Action: Qualify suppliers and implement strict QC. CheckPurity->QualifySupplier If Purity Varies ReoptimizeParams Action: Re-optimize temperature and concentration at scale. CheckKinetics->ReoptimizeParams If Affected

Caption: Systematic workflow for troubleshooting yield loss during scale-up.

  • Mass and Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale, making heat dissipation more difficult. Many pyrimidine syntheses are exothermic; what is easily managed in a lab flask can become a significant safety hazard and a source of impurity formation in a large reactor.[1]

    • Action: Implement controlled, subsurface addition of the acrylate to the urea solution. Closely monitor the internal reaction temperature with probes and ensure the reactor's cooling jacket is sufficient to handle the calculated heat output.[1]

  • Raw Material Quality: Impurities that are negligible at a small scale can have a pronounced effect in a large batch by inhibiting the reaction or catalyzing side reactions.[1]

    • Action: Perform rigorous quality control on all starting materials. Qualify your suppliers and test for any potential reactive impurities.

Q2: The product precipitates during the reaction, forming a thick slurry that is difficult to stir and analyze. How should I handle this?

Poor solubility of pyrimidine derivatives is a well-documented issue that can complicate synthesis and purification.[2][3][4] The planarity of the pyrimidine ring system can lead to high crystal packing energy, reducing solubility in common organic solvents.[2]

  • Solvent Selection: While the initial reaction may be in a solvent like ethanol, you may need to add a co-solvent during the reaction to maintain a stirrable mixture. Consider solvents like DMF, DMAc, or NMP, but be mindful of their higher boiling points and potential for downstream removal challenges.

  • Process Analytical Technology (PAT): Traditional sampling for HPLC analysis can be impossible with a thick slurry. Consider implementing in-situ monitoring tools like ReactIR (FTIR) to track the disappearance of key reactant peaks (e.g., the C=C stretch of the acrylate) and the appearance of the product's carbonyl peaks.

  • Engineered Work-up: Instead of trying to keep the product in solution, embrace the precipitation. Design the process so that the reaction goes to completion and the product crystallizes out. The work-up would then involve filtering the slurry, washing the cake with an appropriate solvent to remove soluble impurities. This can be a highly effective purification strategy at scale.

Q3: My final product purity is low after crystallization, and I'm detecting several related impurities. What are they and how can I prevent them?

Impurity formation often stems from side reactions of the starting materials or intermediates.

  • Common Impurities & Mitigation:

    • Dimerization/Polymerization of Acrylate: If the acrylate is added too quickly or if localized hot spots exist, it can self-polymerize.

      • Mitigation: Ensure slow, controlled addition of the acrylate and maintain a homogenous temperature throughout the reactor.

    • Unreacted Urea: Incomplete reaction will leave starting urea, which may have similar polarity to the product, making it difficult to remove.

      • Mitigation: A slight excess (1.05-1.10 equivalents) of the acrylate can be used to drive the reaction to completion. Monitor the reaction until the urea is consumed.

    • Hydrolysis Products: If water is present and reaction conditions are harsh (e.g., high temperature with strong base/acid), the ester or the final pyrimidinedione ring can be susceptible to hydrolysis.

      • Mitigation: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen) to minimize moisture.[1]

Recommended Scale-Up Protocol and Parameters

This protocol is designed for a 1 kg scale synthesis, incorporating principles for effective process control.

Protocol: Synthesis of this compound (1 kg Scale)

Materials:

  • 1-(4-methoxyphenyl)urea (0.83 kg, 5.0 mol)

  • Ethyl acrylate (0.55 kg, 5.5 mol, 1.1 eq)

  • Sodium Ethoxide (21% solution in Ethanol, 1.7 L, 5.0 mol, 1.0 eq)

  • Anhydrous Ethanol (10 L)

  • Glacial Acetic Acid (~0.3 kg, 5.0 mol)

  • Purified Water (5 L)

Procedure:

  • Reactor Setup: Charge a 50 L glass-lined reactor with anhydrous ethanol (8 L) and 1-(4-methoxyphenyl)urea (0.83 kg). Begin agitation at 100-150 RPM.

  • Base Addition: Slowly add the sodium ethoxide solution over 30 minutes, maintaining the internal temperature below 30°C.

  • Michael Addition: Begin the controlled, subsurface addition of ethyl acrylate (0.55 kg) via a dosing pump over 2-3 hours. Monitor the internal temperature closely; maintain it between 40-45°C using the reactor's cooling jacket. A mild exotherm is expected.

  • Reaction & Cyclization: Once the addition is complete, heat the mixture to 60-65°C and hold for 4-6 hours. Monitor the reaction for completion by checking for the absence of 1-(4-methoxyphenyl)urea (PAT or careful slurry sampling).

  • Quench & Neutralization: Cool the reactor to 20-25°C. Slowly add glacial acetic acid to neutralize the sodium ethoxide, adjusting the pH to 6.5-7.0. This will precipitate the product fully.

  • Isolation: Stir the resulting slurry for 1 hour at 20-25°C, then cool to 0-5°C and stir for another hour to maximize crystallization.

  • Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the cake sequentially with cold purified water (2 x 2.5 L) and then cold ethanol (1 x 2 L) to remove salts and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Expected Outcome: Yield: 0.93-1.0 kg (85-92%); Purity: >98% by HPLC.

Key Scale-Up Parameters and Their Impact

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Rationale for Change
Agitation Speed Magnetic Stirrer (~300 RPM)Impeller (100-150 RPM)Impeller provides better bulk mixing in a large vessel to ensure homogeneity and prevent settling.[1]
Reagent Addition Pipette (all at once)Dosing Pump (over 2-3 hours)Controls the exotherm, prevents localized high concentrations, and minimizes side reactions.[1]
Temperature Control Oil BathJacket Cooling/HeatingA jacketed system is essential for managing the thermal mass and exotherm of a large reaction volume.
Work-up Evaporation & ChromatographyCrystallization & FiltrationDirect crystallization is more efficient, economical, and scalable than chromatography for large quantities of solid product.

References

  • BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Smolecule. (n.d.). 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione.
  • Vulcanchem. (n.d.). 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione.
  • Jain, A., et al. (2023). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Future Journal of Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central.
  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives.
  • National Center for Biotechnology Information. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PubMed Central.
  • ResearchGate. (n.d.). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity.

Sources

"stability testing of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your stability studies.

Introduction

This compound is a molecule of interest in pharmaceutical research. Understanding its stability under various environmental conditions is a critical prerequisite for its development as a potential therapeutic agent. Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of factors such as temperature, humidity, and light.[1] This guide will walk you through the essential aspects of designing and executing a robust stability testing program for this compound, addressing common challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: Based on the chemical structure, the primary anticipated degradation pathways involve the pyrimidine-2,4-dione (uracil-like) ring and the methoxyphenyl moiety.

  • Hydrolysis: The pyrimidine-2,4-dione ring is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. This can lead to the opening of the ring to form ureidopropanoic acid derivatives.[2][3]

  • Oxidation: The methoxyphenyl group can be a target for oxidation. Oxidative degradation may involve the cleavage of the ether bond, leading to the formation of a phenol derivative and formaldehyde, or hydroxylation of the aromatic ring.[4][5][6]

  • Photodegradation: Uracil and its N-substituted derivatives are known to be sensitive to UV light.[7][8] Photodegradation can lead to the formation of photohydrates, cyclobutane dimers, or other complex photoproducts.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For the methoxyphenyl portion, a likely pathway is the homolytic cleavage of the O-CH3 bond to form a phenoxy radical and a methyl radical, which can initiate further degradation reactions.[9]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[10] The following conditions, based on ICH guidelines, are recommended:

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursRing opening of the pyrimidine-2,4-dione moiety.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursRing opening of the pyrimidine-2,4-dione moiety.
Oxidation 3% H2O2 at room temperature for 24 hoursCleavage of the methoxy ether bond, ring hydroxylation.
Thermal Stress 80°C for 48 hours (solid state)Cleavage of the methoxy ether bond, general decomposition.
Photostability ICH Q1B option 2 (solid state and in solution)Formation of photohydrates, dimers, and other photoproducts.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point.

A detailed protocol is provided in the "Experimental Protocols" section below. The key is to achieve baseline separation between the parent compound and all significant degradation peaks generated during forced degradation studies.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) for the parent compound. - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the column stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a column with a different stationary phase (e.g., a polar-embedded phase).
Co-elution of the parent peak with a degradation product. - Insufficient chromatographic resolution.- Optimize the gradient profile (slower gradient). - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). - Try a different column with a different selectivity.
Appearance of unexpected peaks in the chromatogram of the unstressed sample. - Contamination of the mobile phase or sample. - Degradation of the compound in the autosampler.- Prepare fresh mobile phase and samples. - Use a cooled autosampler if the compound is unstable in solution at room temperature.
No degradation is observed under stress conditions. - The compound is highly stable under the applied conditions. - The stress conditions are not harsh enough.- Increase the stress level (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).
Complete degradation of the compound under stress conditions. - The stress conditions are too harsh.- Reduce the stress level (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent).

Experimental Protocols

Protocol 1: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.2 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H2O2. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Accurately weigh about 10 mg of the solid compound into a glass vial and keep it in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in the solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photostability Testing: Expose the solid compound and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (based on the UV absorption of the uracil chromophore).[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualization of Workflows and Pathways

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C, solid) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating RP-HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_product Ring-Opened Products (e.g., Ureidopropanoic Acid Derivative) parent->hydrolysis_product Acid/Base phenol_product Phenolic Derivative parent->phenol_product H2O2 ring_hydroxylated Ring-Hydroxylated Product parent->ring_hydroxylated H2O2 photohydrate Photohydrate parent->photohydrate UV Light dimer Cyclobutane Dimer parent->dimer UV Light

Caption: Potential degradation pathways of the target compound.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Kim, D. H., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology, 202(8), e00752-19. [Link]

  • PubChem. uracil degradation | Pathway. National Center for Biotechnology Information. [Link]

  • Guerin, M., et al. (2012). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 61, 159-169. [Link]

  • Krokan, H. E., et al. (2013). A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported. DNA Repair, 12(6), 493-500. [Link]

  • Fisher, G. J., & Johns, H. E. (2010). The photochemistry of uracil: a reinvestigation. Photochemistry and Photobiology, 87(1), 82-102. [Link]

  • Alsante, K. M., et al. (2014). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Chromatographic Science, 52(7), 689-696. [Link]

  • Meulendijks, D., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 42(4), 540-547. [Link]

  • SCIEX. Measurement of uracil in plasma and serum samples by LC-MS/MS. [Link]

  • de la Cruz, M. J., et al. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 41(3), 383-390. [Link]

  • Burr, J. G., Gordon, B. R., & Park, E. H. (1968). THE MECHANISM OF PHOTOHYDRATION OF URACIL AND N-SUBSTITUTED URACILS. Photochemistry and Photobiology, 8(1), 73-78. [Link]

  • Kim, S. (2022). A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. The Journal of Physical Chemistry Letters, 13(30), 7016-7021. [Link]

  • SIELC Technologies. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. [Link]

  • Grokipedia. Uracil dehydrogenase. [Link]

  • Zhang, H. B. (2022). Structural And Biochemical Investigation Of Key Enzymes In The Uracil Catabolism Pathway (Master's thesis). [Link]

  • HBGX Chemical. (2024). Uracil HPLC Analysis: Trusted Techniques for Industrial Labs. [Link]

  • ResearchGate. Investigation of substituent effect on O–C bond dissociation enthalpy of methoxy group in meta- and para-substituted anisoles. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Uracil. [Link]

  • Arnold, W. A., & Roberts, A. L. (2009). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 43(22), 8564-8570. [Link]

  • Wikipedia. Uracil. [Link]

  • ResearchGate. Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil. [Link]

  • Scheer, A. M., et al. (2010). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. The Journal of Physical Chemistry A, 114(31), 8069-8084. [Link]

  • Kim, D. H., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4230-4241. [Link]

  • Wikipedia. Anisole. [Link]

  • FooDB. Showing Compound Methoxybenzene (FDB012090). [Link]

  • Stasolla, C., et al. (2003). Alterations in pyrimidine metabolism as an early signal during the execution of programmed cell death in tobacco BY-2 cells. Plant Physiology, 133(1), 254-263. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Pyrimidine Derivative

In the landscape of pharmaceutical development, pyrimidine scaffolds are of significant interest due to their diverse biological activities, including potential antiviral, anticancer, and anti-inflammatory properties.[1] The compound 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a member of this class, represents a molecule of interest for which robust analytical characterization is paramount. The journey from a promising chemical entity to a regulated pharmaceutical product is underpinned by data of the highest integrity. Central to this is the validation of analytical methods, a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[2][3]

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. We will objectively compare the performance of leading analytical technologies, provide detailed experimental protocols grounded in regulatory expectations, and explain the scientific rationale behind key procedural choices. This document is intended for researchers, analytical chemists, and drug development professionals tasked with establishing reliable quality control and characterization assays. All protocols and validation parameters are designed to align with the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) guideline, ensuring regulatory compliance and scientific rigor.[4][5][6][7]

Comparative Analysis of Core Analytical Technologies

The selection of an analytical technology is the foundational step in method development. The choice is driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as speed, sensitivity, and the complexity of the sample matrix. For a molecule like this compound, which possesses a chromophore and is likely to be analyzed in bulk form or in pharmaceutical formulations, several techniques are viable.

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the cornerstone of pharmaceutical analysis.[8] It is a robust and versatile technique used to separate, identify, and quantify components in a mixture.[9] Its reliability and the vast body of established protocols make it a go-to method for quality control laboratories.[10]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles.[11] This technology operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[9][10] The direct result is a dramatic improvement in resolution, speed, and sensitivity.[11][12] Analyses that take 15-20 minutes on an HPLC system can often be completed in 3-10 minutes with UPLC, significantly increasing laboratory throughput and reducing solvent consumption.[9][12]

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by the analyte and is governed by the Beer-Lambert law.[13][14] It is a simple, cost-effective, and rapid method for the quantitative analysis of substances in solution, making it suitable for straightforward assays of the bulk drug substance or simple formulations.[14][15] However, its primary limitation is a lack of specificity; it cannot distinguish between the active pharmaceutical ingredient (API) and interfering substances that absorb at the same wavelength, such as impurities or excipients.[14] For this reason, it is most powerfully employed as a detector coupled with a separation technique like HPLC or UPLC.

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[16] For non-volatile compounds like many pyrimidine derivatives, a derivatization step is often required to increase volatility.[17] While GC-MS can provide excellent sensitivity and structural information, the need for derivatization makes it a less direct and potentially more complex alternative to LC methods for this specific analyte.[16][17]

Performance Comparison Summary

The following table provides a high-level comparison of the most relevant techniques for the analysis of this compound.

Parameter HPLC (with UV Detection) UPLC (with UV/PDA Detection) UV-Vis Spectroscopy (Standalone)
Analysis Speed Moderate (e.g., 15-20 min)[9][10]Very Fast (e.g., 3-10 min)[9]Extremely Fast (<1 min)
Sensitivity GoodExcellent[10][12]Moderate
Resolution GoodExcellent[11]Not Applicable (No Separation)
Specificity High (when validated)Very High (when validated)Low to Moderate[14]
Solvent Consumption HighLow[10][12]Very Low
Initial Cost ModerateHighLow
Primary Application Routine QC, Stability TestingHigh-Throughput Screening, Impurity Profiling, QCBulk Material Assay, Dissolution Testing

Framework for Method Validation: A Self-Validating System

A properly validated analytical method provides assurance that the measurements are accurate, reliable, and reproducible. The validation process itself should be a self-validating system, where each step confirms the suitability of the method for its intended purpose. The following sections provide a detailed framework for validating a reversed-phase HPLC or UPLC method for this compound, in accordance with ICH Q2(R2) guidelines.[4][5][6][7][18]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Implementation Dev Method Development (Column, Mobile Phase, Detector) Opt Method Optimization Dev->Opt SST_Dev System Suitability Testing (Pre-Validation) Opt->SST_Dev Protocol Validation Protocol Definition (Acceptance Criteria) SST_Dev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOQ LOD & LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use & Lifecycle Management SOP->Routine

Caption: High-level workflow for analytical method validation.

Part 1: Method Development and System Suitability

The causality behind experimental choices in method development is critical. For this compound, a reversed-phase HPLC/UPLC method is the logical starting point due to the molecule's aromatic rings and polar functional groups.

Experimental Choices & Rationale:

  • Column: A C18 stationary phase is selected for its versatility in retaining moderately polar to nonpolar compounds. A particle size of 3-5 µm is standard for HPLC, while a sub-2 µm particle size is used for UPLC to achieve higher efficiency.[12]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water) is chosen. The organic solvent elutes the analyte from the C18 column, while the acidic buffer helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups.

  • Detection: Given the presence of the phenyl and pyrimidine rings, the compound will have strong UV absorbance. The optimal wavelength (λmax) is determined by scanning a dilute solution of the analyte across the UV spectrum (e.g., 200-400 nm) to find the point of maximum absorbance, which provides the best signal-to-noise ratio.

  • System Suitability Testing (SST): Before any validation runs, the chromatographic system's performance must be verified.[19] This is achieved by injecting a standard solution multiple times (e.g., n=5). SST is not a validation of the method itself, but a check to ensure the equipment is performing as expected on a given day.

SST Acceptance Criteria:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Repeatability of Injections (%RSD of peak area): ≤ 1.0%

Part 2: The Validation Protocol: Core Parameters

The following protocols outline the experiments required to validate the method.

1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4][20]

  • Experimental Protocol:

    • Analyze a placebo (formulation without the API) to demonstrate no interference at the analyte's retention time.

    • Analyze a solution of the pure analyte standard.

    • Analyze a sample spiked with known impurities or related substances, if available.

    • Perform forced degradation studies: subject the analyte to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light) to generate potential degradation products.[21] Analyze the stressed samples to ensure the analyte peak is well-resolved from all degradant peaks.

  • Acceptance Criteria: The analyte peak must be free from co-elution with any other component. For photodiode array (PDA) detectors, peak purity analysis should yield a purity angle less than the purity threshold, confirming spectral homogeneity across the peak.

2. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[4][22] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[18][22]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations. For an assay, this range is typically 80% to 120% of the target concentration.[20]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

    • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria: Correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy (as % Recovery) Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often determined through recovery studies.

  • Experimental Protocol:

    • Prepare a placebo matrix of the final product.

    • Spike the placebo with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

    • Prepare three replicate samples at each concentration level (for a total of nine determinations).[21]

    • Analyze the samples and calculate the percentage recovery of the analyte at each level.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0% for a drug product assay.[2]

4. Precision Precision is the measure of the method's variability when performed on the same sample multiple times. It is evaluated at two levels: repeatability and intermediate precision.[20]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, using the same instrument.[22]

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments to assess the impact of random events.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for each precision study should not be more than 2.0%.[4]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD) The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[3] These are critical for impurity analysis.

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.

    • Based on Calibration Curve: Calculate using the standard deviation of the response (σ) and the slope of the calibration curve (S): LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).

  • Acceptance Criteria: For the LOQ, it must be demonstrated that the analyte can be quantified with acceptable accuracy and precision.

6. Robustness Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[20] It is typically evaluated during method development to ensure the method's reliability during normal usage.[23]

  • Experimental Protocol:

    • Systematically alter key chromatographic parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (e.g., ± 2% organic solvent)

    • Analyze the system suitability standard under each condition.

  • Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates, etc.) should remain within the established acceptance criteria.

G center Validated Method Accuracy Accuracy (Trueness) center->Accuracy Precision Precision (Variability) center->Precision Linearity Linearity center->Linearity Specificity Specificity center->Specificity Range Range Linearity->Range Range->Accuracy Range->Precision Specificity->Accuracy Specificity->Precision LOQ LOQ Specificity->LOQ

Caption: Interrelationship of core validation parameters.

Hypothetical Validation Data and Performance Comparison

To illustrate the outcome of a successful validation, the following tables present hypothetical but realistic data for a validated HPLC method and compare its expected performance against a UPLC equivalent.

Table 2: Hypothetical Validation Data Summary for an HPLC Method
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at analyte RTNo interferences observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80-120% of target conc.0.08 - 0.12 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 80%)100.3% (at 100%)101.1% (at 120%)Pass
Precision (Repeatability) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.20%Pass
LOQ S/N ≥ 100.1 µg/mLPass
Robustness SST passes under varied conditionsAll SST criteria metPass
Table 3: UPLC vs. HPLC Projected Performance Comparison
Performance MetricValidated HPLC MethodProjected UPLC MethodAdvantage
Run Time 18 minutes4 minutes78% Reduction
Resolution (vs. nearest impurity) 2.5> 4.0Improved Separation
Precision (%RSD) 0.85%< 0.5%Lower Variability
Solvent Consumption per run ~27 mL (at 1.5 mL/min)~3.2 mL (at 0.8 mL/min)~88% Reduction
Peak Height at LOQ ~1.5 mAU~4.0 mAUHigher Sensitivity

Conclusion and Recommendation

The successful validation of an analytical method is a non-negotiable requirement in the pharmaceutical industry, ensuring the quality, safety, and efficacy of drug products. For the analysis of this compound, both HPLC and UPLC are highly suitable techniques, with the choice depending on the specific application context.

A well-validated HPLC method provides a robust, reliable, and compliant solution for routine quality control and release testing.[8] It is a cost-effective and universally understood technology.

However, for laboratories focused on high-throughput analysis, rapid impurity profiling, or enhanced sensitivity, UPLC technology is demonstrably superior.[10] The significant reductions in run time and solvent consumption lead to increased laboratory productivity and more environmentally sustainable operations, while the enhanced resolution and sensitivity can provide deeper insights into product quality.[10][11][12]

Ultimately, the framework presented in this guide, grounded in the principles of ICH Q2(R2), provides a clear pathway to developing and validating a fit-for-purpose analytical method for this compound, regardless of the chosen chromatographic platform. Adherence to these principles is essential for generating data that is scientifically sound and will withstand regulatory scrutiny.

References

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A Comparative Study of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and its Analogs Against Established Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel, more effective, and safer antiepileptic drugs (AEDs), the pyrimidine-2,4(1H,3H)-dione scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the anticonvulsant potential of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and its related derivatives against established first-line anticonvulsants: phenytoin, carbamazepine, and valproic acid. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at preclinical evaluation methodologies and a synthesis of available data to guide future research and development in this critical therapeutic area.

Introduction: The Rationale for Novel Anticonvulsants

Epilepsy remains a significant global health concern, with a substantial portion of patients experiencing inadequate seizure control or debilitating side effects from current therapies. The established AEDs, while effective for many, are often associated with adverse effects and drug interactions, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The pyrimidine-2,4-dione core, present in various biologically active compounds, has garnered attention for its potential to yield potent and well-tolerated anticonvulsant agents. This guide will explore the preclinical data supporting this hypothesis, comparing it directly with the performance of cornerstone AEDs.

Mechanisms of Action: A Tale of Diverse Molecular Targets

The therapeutic efficacy of anticonvulsant drugs is intrinsically linked to their ability to modulate neuronal excitability. Established AEDs achieve this through various mechanisms, primarily targeting voltage-gated ion channels and neurotransmitter systems.

Established Anticonvulsants:

  • Phenytoin and Carbamazepine: These drugs are classic examples of voltage-gated sodium channel blockers.[1][2] They selectively bind to the inactive state of the channel, thereby limiting the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures.[3][4] This mechanism effectively prevents the spread of seizure activity within the brain.[4][5]

  • Valproic Acid: This agent exhibits a broader spectrum of action. Its anticonvulsant properties are attributed to multiple mechanisms, including the blockade of voltage-gated sodium channels and an increase in the brain levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6][7] The enhancement of GABAergic transmission is achieved by inhibiting GABA-degrading enzymes and potentially by inhibiting GABA reuptake.[6]

Pyrimidine-2,4-dione Derivatives:

While the precise mechanism of action for this compound is not yet fully elucidated, studies on structurally related compounds, such as triazolopyrimidine derivatives, suggest a likely interaction with the GABAergic system.[1][8] The rationale behind the design of many of these novel compounds is their structural similarity to benzodiazepines, which are known positive allosteric modulators of the GABA-A receptor.[1][8] It is hypothesized that these pyrimidine derivatives may bind to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby suppressing neuronal hyperexcitability.[9]

Visualizing the Mechanisms of Action

To better understand the distinct and overlapping mechanisms of these anticonvulsant classes, the following diagram illustrates their primary molecular targets.

Anticonvulsant Mechanisms of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Na_Channel_Pre Voltage-Gated Sodium Channel GABA_T GABA Transaminase Na_Channel_Post Voltage-Gated Sodium Channel GABA_A_Receptor GABA-A Receptor Phenytoin Phenytoin Phenytoin->Na_Channel_Post Blocks Carbamazepine Carbamazepine Carbamazepine->Na_Channel_Post Blocks Valproic_Acid Valproic_Acid Valproic_Acid->GABA_T Inhibits Valproic_Acid->Na_Channel_Post Blocks Pyrimidine_Derivatives Pyrimidine-2,4-dione Derivatives Pyrimidine_Derivatives->GABA_A_Receptor Potentially Modulates

Caption: Mechanisms of action for established and investigational anticonvulsants.

Comparative Efficacy and Neurotoxicity: A Quantitative Analysis

The preclinical evaluation of anticonvulsant candidates relies on standardized animal models that assess both their efficacy in preventing seizures and their potential for inducing neurological deficits. The two most widely used models are the Maximal Electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.

The following table summarizes the available data for the median effective dose (ED50) in the MES and scPTZ tests and the median toxic dose (TD50) in the rotarod test for the standard anticonvulsants in mice. It is important to note that these values can vary between studies due to differences in experimental protocols and animal strains.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
Phenytoin ~30[10]Ineffective/High Doses[7][11]--
Carbamazepine 11.8 - 14.2[12][13]Ineffective/High Doses[11][14]53.6[15]~3.8-4.5
Valproic Acid 216.9 - 370[12][16]177.83[6]~500[16]~1.4-2.3
Pyrimidine Derivative (Example) 34.7 (for a triazolopyrimidine derivative)[9]-262.9[9]7.6

Data for pyrimidine derivatives are based on published results for structurally related compounds, as specific data for this compound is not yet available in the public domain.

The Protective Index (PI), calculated as the ratio of the TD50 to the ED50, is a crucial parameter for evaluating the therapeutic window of a potential anticonvulsant. A higher PI suggests a wider margin between the therapeutic and toxic doses, indicating a potentially safer drug. As illustrated by the example in the table, some novel pyrimidine derivatives have shown promising PI values in preclinical studies.[9]

Experimental Protocols: A Guide to Preclinical Anticonvulsant Screening

To ensure the reproducibility and validity of preclinical anticonvulsant studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for the key experiments discussed in this guide.

Maximal Electroshock (MES) Seizure Test

Principle: This test identifies compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent the tonic hindlimb extension induced by a supramaximal electrical stimulus.

Protocol:

  • Animal Preparation: Adult male mice (e.g., CD-1 or C57BL/6) are used. Animals are acclimatized to the laboratory environment for at least one week before testing.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the electrical stimulus to allow for optimal absorption and distribution.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the restrained animal. A drop of saline is applied to the corneas to ensure good electrical contact.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension. The seizure is characterized by a sequence of tonic flexion followed by tonic extension of the hindlimbs.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 is calculated using probit analysis.

MES Test Workflow

MES_Workflow A Animal Acclimatization B Drug/Vehicle Administration (i.p.) A->B C Corneal Electrode Placement B->C D Electrical Stimulation (50 mA, 60 Hz, 0.2s) C->D E Observation of Seizure Response D->E F Tonic Hindlimb Extension Present? E->F G Not Protected F->G Yes H Protected F->H No I Calculate ED50 G->I H->I

Caption: Step-by-step workflow for the Maximal Electroshock (MES) seizure test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Principle: This test is used to identify compounds that are effective against myoclonic and absence seizures. It assesses the ability of a test compound to prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

Protocol:

  • Animal Preparation: As described for the MES test.

  • Drug Administration: The test compound or vehicle is administered i.p. at a specific time before PTZ injection.

  • PTZ Administration: A dose of PTZ known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is administered subcutaneously in the midline of the back.

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the presence of clonic seizures, characterized by clonus of the limbs, trunk, and vibrissae, lasting for at least 5 seconds.

  • Endpoint: The primary endpoint is the absence of a clonic seizure during the 30-minute observation period.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the ED50 is determined using probit analysis.

Rotarod Neurotoxicity Test

Principle: This test assesses motor coordination and balance, providing an indication of the potential for a compound to cause neurological deficits.

Protocol:

  • Animal Training: Naive mice are trained to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three consecutive trials. Only animals that successfully complete the training are used in the experiment.

  • Drug Administration: The test compound or vehicle is administered i.p.

  • Testing: At the time of peak effect of the compound, each mouse is placed on the rotarod, and the time it remains on the rotating rod is recorded, up to a maximum of 1 minute.

  • Endpoint: An animal is considered to have failed the test if it falls off the rotating rod within the 1-minute test period.

  • Data Analysis: The percentage of animals exhibiting motor impairment at each dose is determined, and the TD50 is calculated using probit analysis.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the potential of the pyrimidine-2,4-dione scaffold as a source of novel anticonvulsant agents. While direct data for this compound is still forthcoming, the promising efficacy and safety profiles of related compounds in preclinical models warrant further investigation.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a focused library of 3-aryl-pyrimidine-2,4-dione derivatives and their systematic evaluation in the MES, scPTZ, and rotarod tests.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets of the most promising lead compounds to understand their mechanism of anticonvulsant action. This could involve electrophysiological studies on ion channels and binding assays for various receptors, including the GABA-A receptor.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like properties.

By systematically applying the principles and protocols outlined in this guide, the scientific community can continue to advance the discovery and development of next-generation anticonvulsants with the potential to significantly improve the lives of individuals with epilepsy.

References

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  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. [Link]

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A Comparative In Vivo Efficacy Analysis: 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione versus Phenytoin in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo anticonvulsant efficacy of the novel compound 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and the established antiepileptic drug (AED), phenytoin. While direct comparative studies on this compound are not extensively available in public literature, this guide synthesizes data from preclinical screenings of structurally related uracil derivatives to provide a robust comparative framework against the well-characterized profile of phenytoin.

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous AEDs are available, a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutics with improved efficacy and tolerability.[1] Pyrimidine-2,4(1H,3H)-dione, also known as the uracil scaffold, has emerged as a promising heterocyclic core for the development of new anticonvulsant agents. This guide focuses on a representative of this class, this compound, and compares its potential preclinical efficacy with that of phenytoin, a long-standing first-line treatment for partial and generalized tonic-clonic seizures.[2]

Mechanisms of Action: A Tale of Two Scaffolds

The anticonvulsant activity of a compound is intrinsically linked to its mechanism of action at the molecular level. Phenytoin and pyrimidine-2,4(1H,3H)-dione derivatives are believed to exert their effects through distinct, yet potentially overlapping, pathways.

Phenytoin: The primary mechanism of action of phenytoin is the blockade of voltage-gated sodium channels.[3] By binding to the channel in its inactive state, phenytoin slows the rate of recovery of these channels, thereby limiting the repetitive firing of neurons that is characteristic of seizure activity.[4] This membrane-stabilizing effect is particularly effective in preventing the spread of seizures.[2]

Pyrimidine-2,4(1H,3H)-dione Derivatives: The precise mechanism of action for many uracil-based anticonvulsants is still under investigation. However, structure-activity relationship studies suggest a multi-faceted approach. Some derivatives are hypothesized to interact with voltage-gated sodium channels, similar to phenytoin. Additionally, modulation of GABAergic neurotransmission, the primary inhibitory system in the central nervous system, is another proposed mechanism.[5][6] This could involve direct interaction with GABA receptors or modulation of GABA metabolism. The diverse substituent possibilities on the uracil scaffold allow for the fine-tuning of these interactions, potentially leading to a broader spectrum of activity.

cluster_Phenytoin Phenytoin cluster_Pyrimidine Pyrimidine-2,4(1H,3H)-dione Derivatives PHT Phenytoin Na_Channel Voltage-Gated Sodium Channel (Inactive State) PHT->Na_Channel Binds and Stabilizes Action_Potential Reduced Neuronal Repetitive Firing Na_Channel->Action_Potential Inhibits Recovery PYR 3-(Aryl)pyrimidine- 2,4(1H,3H)-dione Na_Channel_PYR Voltage-Gated Sodium Channel PYR->Na_Channel_PYR Potential Interaction GABA_System GABAergic System PYR->GABA_System Potential Modulation Seizure_Suppression Seizure Suppression Na_Channel_PYR->Seizure_Suppression GABA_System->Seizure_Suppression

Figure 1: Proposed mechanisms of action for Phenytoin and Pyrimidine-2,4(1H,3H)-dione derivatives.

In Vivo Efficacy: A Data-Driven Comparison

The in vivo anticonvulsant efficacy of a compound is typically assessed using standardized animal models. The Maximal Electroshock (MES) test is a model of generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is a model for absence and myoclonic seizures.[6] The efficacy is quantified by the median effective dose (ED50), the dose required to protect 50% of the animals from seizures. Neurotoxicity is often assessed using the rotarod test, which measures motor coordination, with the median toxic dose (TD50) representing the dose at which 50% of animals fail the test. A higher Protective Index (PI = TD50/ED50) indicates a better safety profile.

Due to the lack of publicly available data for this compound, we present data for a structurally related compound, 1-benzyl-5-bromouracil , which has undergone screening by the NIH Anticonvulsant Screening Program, as detailed in a doctoral thesis from Dalhousie University.[7][8] This provides the most relevant available data for a quantitative comparison with phenytoin.

CompoundTestAnimalED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.)Protective Index (PI)Reference
1-benzyl-5-bromouracil MESMouse>100>300-[7][8]
scPTZMouse33.1>300>9.1[7][8]
Phenytoin MESMouse8.7 - 10.4364.6~6.2 - 7.4[4]
scPTZMouseInactive--[9]

Analysis of Efficacy Data:

  • Phenytoin demonstrates high potency in the MES model, consistent with its clinical efficacy against generalized tonic-clonic seizures. However, it is characteristically inactive in the scPTZ test, indicating a narrower spectrum of activity.[4][9]

  • 1-benzyl-5-bromouracil , as a representative of the uracil-based compounds, shows a different profile. While it appears less potent than phenytoin in the MES model, it exhibits significant activity in the scPTZ test, suggesting potential efficacy against absence and myoclonic seizures.[7][8] The high TD50 for 1-benzyl-5-bromouracil suggests a favorable safety profile with a potentially wide therapeutic window.[7][8]

These findings suggest that pyrimidine-2,4(1H,3H)-dione derivatives may offer a broader spectrum of anticonvulsant activity compared to phenytoin, with a potentially better safety margin.

Experimental Protocols: Ensuring Scientific Rigor

The following are detailed step-by-step methodologies for the key in vivo experiments cited in this guide. Understanding these protocols is crucial for interpreting the data and appreciating the causality behind the experimental design.

Maximal Electroshock (MES) Seizure Test

The MES test is a cornerstone in anticonvulsant drug discovery, modeling generalized tonic-clonic seizures and a compound's ability to prevent seizure spread.[7]

Protocol:

  • Animal Preparation: Adult male mice (e.g., CF-1 strain) are used. The animals are acclimatized to the laboratory environment before testing.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at various doses to different groups of animals.

  • Timing: The test is conducted at the time of peak effect of the drug, determined in preliminary pharmacokinetic studies.

  • Stimulation: A corneal electrode is placed on the eyes of the animal, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[7]

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The presence or absence of this phase is recorded for each animal.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 is calculated using probit analysis.[7]

start Start drug_admin Administer Compound (i.p.) start->drug_admin wait Wait for Time of Peak Effect drug_admin->wait stimulate Apply Corneal Electroshock (50 mA, 60 Hz, 0.2s) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Abolition of Tonic Hindlimb Extension observe->endpoint calculate Calculate ED50 (Probit Analysis) endpoint->calculate end End calculate->end

Figure 2: Experimental workflow for the Maximal Electroshock (MES) Seizure Test.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can raise the threshold for seizures, modeling absence and myoclonic seizures.

Protocol:

  • Animal Preparation: Adult male mice are used and acclimatized.

  • Drug Administration: The test compound or vehicle is administered i.p. at various doses.

  • Timing: After a predetermined time to allow for drug absorption and distribution, the convulsant is administered.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is given.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The percentage of animals protected from clonic seizures at each dose is recorded, and the ED50 is calculated.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the potential neurological side effects of a compound.[10]

Protocol:

  • Animal Training: Mice are trained to stay on a rotating rod (rotarod) for a set period (e.g., 1-2 minutes) at a constant speed.

  • Drug Administration: The test compound or vehicle is administered i.p. at various doses.

  • Testing: At the time of peak effect, each mouse is placed on the rotarod, which is then set to a constant or accelerating speed.

  • Observation: The time each animal remains on the rod is recorded. An animal is considered to have failed the test if it falls off the rod or passively rotates with it.

  • Data Analysis: The percentage of animals that fail the test at each dose is determined, and the TD50 is calculated.

start Start train Train Mice on Rotarod start->train drug_admin Administer Compound (i.p.) train->drug_admin wait Wait for Time of Peak Effect drug_admin->wait place_on_rod Place Mouse on Rotating Rod wait->place_on_rod observe Record Time to Fall or Passive Rotation place_on_rod->observe endpoint Endpoint: Failure to Stay on Rod observe->endpoint calculate Calculate TD50 endpoint->calculate end End calculate->end

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its ability to mimic endogenous nucleobases allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] This guide focuses on a specific class of these compounds: 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione analogs. The introduction of the 4-methoxyphenyl group at the N-3 position significantly influences the biological activity, and further modifications to this core structure have been explored to optimize potency and selectivity.

This technical guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs. We will delve into the rationale behind specific structural modifications and their impact on biological outcomes, supported by experimental data from peer-reviewed studies.

Core Scaffold and Rationale for Modification

The this compound core serves as a foundational structure for the development of novel therapeutic agents. The pyrimidine-2,4-dione moiety provides a rigid framework capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets. The 4-methoxyphenyl group at the N-3 position introduces a key lipophilic and electron-donating feature, which can influence target binding and pharmacokinetic properties. SAR studies on this scaffold primarily explore modifications at the C-5 and C-6 positions of the pyrimidine ring, as well as substitutions on the N-1 position and the 4-methoxyphenyl ring.

Caption: The core chemical structure of this compound.

Comparative Analysis of Analog Series

The following sections compare different series of analogs based on the position of modification on the core scaffold. The biological activities, primarily focused on anticancer and antimicrobial effects, are presented with supporting data to elucidate the SAR.

Series 1: Modifications at the C-6 Position

Modifications at the C-6 position of the pyrimidine-2,4-dione ring have been shown to significantly impact biological activity. These substitutions can influence the overall shape and electronic properties of the molecule, leading to altered interactions with target proteins.

One study explored the introduction of various substituted amine groups at the C-6 position of the this compound core.[3] The resulting compounds were evaluated for their antimicrobial activity.

Table 1: Antimicrobial Activity of C-6 Substituted Analogs [3]

Compound IDC-6 SubstituentAntibacterial Activity (Zone of Inhibition, mm) vs. S. aureusAntifungal Activity (Zone of Inhibition, mm) vs. A. niger
OBP-066-(4-chlorophenylamino)1418
OBP-086-(6-hydroxybenzothiazol-2-ylamino)1815
OBP-106-(4-nitrophenylamino)1714
Ampicillin-20-
Griseofulvin--22

The data suggests that the introduction of a 6-(6-hydroxybenzothiazol-2-ylamino) group (OBP-08) and a 6-(4-nitrophenylamino) group (OBP-10) resulted in the most potent antibacterial activity against S. aureus.[3] Conversely, the analog with a 4-chlorophenylamino substituent (OBP-06) displayed the best antifungal activity against Aspergillus niger.[3] This highlights that the nature of the substituent at the C-6 position can be tailored to achieve selectivity towards different microbial species.

SAR_C6_Modification cluster_C6 C-6 Position Modifications cluster_Activity Resulting Biological Activity Core 3-(4-methoxyphenyl)pyrimidine-2,4-dione Core Amine Substituted Amines Core->Amine Introduction of Antimicrobial Antimicrobial Activity Amine->Antimicrobial Leads to

Caption: SAR diagram illustrating the effect of C-6 modifications.

Series 2: Modifications at the N-1 Position

Alkylation or arylation at the N-1 position of the uracil ring is a common strategy to explore SAR. These modifications can impact the molecule's lipophilicity and its ability to interact with hydrophobic pockets in target enzymes or receptors.

While direct studies on this compound analogs with N-1 substitutions were not prevalent in the initial search, related studies on other pyrimidine-2,4-dione derivatives provide valuable insights. For instance, in a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, the nature of the substituent at the N-1 position was found to be crucial for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K).[4] An ethyl group at this position was found to be optimal for activity.[4]

Series 3: Fused Ring Systems

The fusion of a heterocyclic ring to the pyrimidine-2,4-dione core can create more rigid and conformationally constrained analogs. This can lead to enhanced binding affinity and selectivity for specific biological targets. For example, oxazolo[5,4-d]pyrimidines, which are fused systems, have been investigated as anticancer agents.[5]

In one study, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were identified as potent inhibitors of VEGFR2.[5] The most effective compound, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, demonstrated an IC50 value of 0.33 µM against VEGFR2 kinase.[5] This highlights the potential of fused ring systems in generating potent enzyme inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental methodologies employed. Below are representative protocols for key biological assays.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)

This method is a standard procedure for evaluating the antimicrobial activity of compounds.[3]

Protocol:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface. Standard antibiotic discs (e.g., Ampicillin for bacteria, Griseofulvin for fungi) are used as positive controls.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Kirby_Bauer_Workflow A Prepare Microbial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Impregnated Discs (Test Compounds & Controls) B->C D Incubate Plates (37°C for bacteria, 28°C for fungi) C->D E Measure Zone of Inhibition (in mm) D->E

Caption: Workflow for the Kirby-Bauer disc diffusion assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.[6]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation with MTT: The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have revealed several key insights for the development of novel therapeutic agents. Modifications at the C-6 position are critical for tuning antimicrobial activity and selectivity. While direct SAR data for N-1 substitutions on this specific scaffold is limited, related studies suggest its importance in modulating biological activity. Furthermore, the creation of fused ring systems represents a promising strategy for developing potent and selective enzyme inhibitors.

Future research in this area should focus on a more systematic exploration of substitutions at the N-1 position and on the 4-methoxyphenyl ring. The synthesis and evaluation of a broader range of analogs will provide a more comprehensive understanding of the SAR and facilitate the design of compounds with improved therapeutic profiles. Additionally, mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates.

References

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A Comparative Guide to the Cross-Reactivity of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity with Privileged Scaffolds

In modern drug discovery, the pyrimidine-2,4(1H,3H)-dione scaffold, a derivative of the essential nucleobase uracil, represents a "privileged structure."[1][2][3] Its inherent ability to form multiple hydrogen bonds and engage in various molecular interactions allows it to bind to a wide array of biological targets. This versatility has led to the development of numerous derivatives with potent activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[4][5][6]

This guide focuses on a specific analog, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione . We will dissect its potential for cross-reactivity in biological assays, a critical consideration for any researcher aiming to develop a selective therapeutic agent. The presence of the methoxyphenyl group introduces additional lipophilicity and hydrogen bonding capacity, which can significantly influence the compound's binding profile, for better or for worse.[7] Understanding and quantifying this profile is paramount to distinguishing a highly specific lead compound from a promiscuous binder with potential for off-target toxicity.[8] This guide provides the strategic framework and detailed experimental methodologies for a comprehensive cross-reactivity assessment.

Section 1: Predicted Target Families and the Rationale for Cross-Reactivity

The structure of this compound suggests a predisposition for binding to multiple protein families. The pyrimidine-dione core acts as a robust pharmacophore, while the methoxyphenyl moiety provides a key interaction point that can be accommodated by various binding pockets.

  • Kinases: The pyrimidine core is a well-established hinge-binding motif found in numerous kinase inhibitors.[4][5][9] Fused-ring derivatives, such as pyrido[2,3-d]pyrimidines, are known to target kinases like eEF-2K and those in the RAF-MEK-ERK pathway.[5][9][10] It is highly probable that this compound will exhibit activity against a range of kinases by competing with ATP for the binding site. Cross-reactivity among different kinase families (e.g., tyrosine kinases vs. serine/threonine kinases) is a common challenge.

  • Dehydrogenases and Oxidoreductases: The dihydropyrimidine core is structurally related to cofactors like NADH. This similarity can lead to off-target interactions with metabolic enzymes that possess nucleotide-binding domains.

  • DNA/RNA Processing Enzymes: Given its structural analogy to uracil, the compound could potentially interact with enzymes involved in nucleic acid metabolism, such as polymerases or nucleotidyltransferases. Research on similar uracil derivatives has shown they can target proteins like UHRF1, which is involved in epigenetic regulation.[8][11]

The primary driver for cross-reactivity is the compound's ability to satisfy common interaction patterns. The two carbonyl groups and the ring nitrogens of the pyrimidine-dione core are excellent hydrogen bond acceptors and donors, respectively. The 4-methoxyphenyl group can fit into hydrophobic pockets while its oxygen atom can act as an additional hydrogen bond acceptor. This combination of features makes the molecule adaptable to diverse protein active sites.

Section 2: Comparative Selectivity Analysis - An Illustrative Case Study

Direct, publicly available cross-reactivity data for this compound is limited. To illustrate a practical comparison, we present a plausible, data-driven hypothetical scenario based on the known activities of related pyrimidine-dione derivatives. This case study compares our topic compound against two alternatives: a highly selective, structurally related kinase inhibitor (Alternative 1) and the unsubstituted dihydrouracil core (Alternative 2).

The data below represents hypothetical IC₅₀ values (in nM) obtained from a broad-panel biochemical kinase assay. Lower values indicate higher potency.

Target KinaseThis compound (Topic Compound)Pyrido[2,3-d]pyrimidine Analog (Alternative 1)[5]Dihydrouracil (Alternative 2)
BTK 15 nM2,500 nM>10,000 nM
eEF-2K 450 nM420 nM>10,000 nM
EGFR 1,200 nM8,500 nM>10,000 nM
SRC 850 nM>10,000 nM>10,000 nM
VEGFR2 2,100 nM>10,000 nM>10,000 nM
PIM1 950 nM6,000 nM>10,000 nM

Interpretation of Illustrative Data:

  • Topic Compound: This hypothetical profile suggests that this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK)[4], but it also shows significant activity (sub-micromolar IC₅₀) against eEF-2K, SRC, and PIM1. This indicates a degree of cross-reactivity that requires further investigation.

  • Alternative 1 (Selective Inhibitor): This compound demonstrates high potency and selectivity for its intended target, eEF-2K, with significantly weaker activity against other kinases. This is the desired profile for a therapeutic candidate.

  • Alternative 2 (Core Scaffold): The unsubstituted core shows no significant activity, highlighting that the 4-methoxyphenyl substituent is essential for binding and is the primary determinant of the compound's activity and cross-reactivity profile.

Section 3: Essential Experimental Protocols for Cross-Reactivity Profiling

To build a robust and trustworthy selectivity profile, a multi-pronged experimental approach is necessary. The following protocols represent a validated system for assessing compound specificity.

Protocol 1: Broad-Panel Kinase Inhibition Assay (Biochemical)

This assay provides a comprehensive, unbiased screen against a large number of purified kinases to identify both intended and unintended targets.

Objective: To determine the IC₅₀ values of the test compound against a panel of >300 human kinases.

Methodology (Example using ADP-Glo™ Assay):

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Prepare kinase buffer, substrate/ATP solution for each kinase, and ADP-Glo™ reagents as per the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 1 µL of the compound dilution series to the wells of a 384-well plate. Include DMSO-only wells for "no inhibition" controls and wells without enzyme for "background" controls.

    • Add 5 µL of a solution containing the specific kinase and its corresponding peptide substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution. The final ATP concentration should be at or near the Kₘ for each specific kinase.

  • Reaction and Detection:

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-driven light-producing reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract background values and normalize the data to the "no inhibition" controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This assay validates target engagement within a live, intact cellular environment by measuring changes in protein thermal stability upon ligand binding.

Objective: To confirm that the compound binds to its putative targets in a physiological context.

Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a B-cell lymphoma line for BTK) to ~80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 68°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another specific protein quantification method (e.g., ELISA).

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein versus temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Protocol 3: Broad-Panel Off-Target Liability Screening

Beyond kinases, it is crucial to assess binding to other common off-target families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

Objective: To identify potential interactions with a wide range of functionally diverse proteins.

Methodology (Utilizing a Commercial Service, e.g., Eurofins SafetyScreen):

  • Compound Submission:

    • Provide the test compound at a specified concentration (typically a high screening concentration of 10 µM to maximize the chance of detecting interactions).

  • Assay Performance:

    • The service provider will perform a battery of standardized radioligand binding assays. In each assay, the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor, channel, or transporter is measured.

  • Data Reporting:

    • Results are typically reported as the percent inhibition of radioligand binding at the 10 µM screening concentration.

    • Any target showing significant inhibition (e.g., >50%) is flagged as a potential off-target "hit."

  • Follow-up:

    • For any identified hits, dose-response experiments should be conducted to determine the Kᵢ or IC₅₀ value, providing a quantitative measure of the off-target interaction potency.

Section 4: Visualizing Workflows and Pathways

Clear visualization of complex processes is essential for experimental design and data interpretation.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Final Profile a Primary Assay (e.g., BTK IC50) b Broad Kinase Panel (>300 kinases) a->b Initial Hit c Off-Target Panel (GPCRs, Ion Channels) b->c Assess Broad Selectivity d Cellular Target Engagement (CETSA) c->d Validate Hits in Cells e Phenotypic / Pathway Assay (e.g., Phospho-BTK) d->e Confirm Binding f Selectivity Profile (On-Target vs. Off-Target Potency) e->f

Caption: Workflow for Comprehensive Selectivity Profiling.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN Activation SRC_off_target SRC (Potential Off-Target) BCR->SRC_off_target SYK SYK LYN->SYK BTK BTK (Primary Target) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation (Cell Survival) PLCg2->NFkB SRC_off_target->NFkB Alternative Activation

Caption: B-Cell Receptor (BCR) Signaling and Potential Off-Targeting.

Conclusion

The compound This compound holds therapeutic potential stemming from its privileged pyrimidine-dione core. However, this same structural feature necessitates a rigorous and multi-faceted investigation into its target selectivity. A simple primary assay is insufficient. True scientific integrity demands a systematic approach, beginning with broad biochemical screens to map all potential interactions, followed by cell-based assays like CETSA to confirm target engagement in a physiological setting. By employing the self-validating protocols outlined in this guide, researchers can objectively compare the compound's performance, understand its liabilities, and make informed decisions in the drug development process. Only through such a comprehensive analysis can the full potential of this, and similar molecules, be confidently and safely realized.

References

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"benchmarking the synthetic efficiency of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione preparation"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Preparation

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of successful research and development. The pyrimidine-2,4(1H,3H)-dione scaffold, a core structure in many biologically active compounds, is of significant interest.[1] This guide provides an in-depth comparison of established and modern synthetic routes for the preparation of a specific derivative, this compound. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to enable an informed selection of the most appropriate synthetic strategy for your research needs.

Introduction to Synthetic Efficiency Metrics

The evaluation of a synthetic route extends beyond the final percentage yield. A holistic assessment of "synthetic efficiency" incorporates principles of green chemistry to minimize environmental impact and maximize resource utilization. Key metrics used in this guide include:

  • Atom Economy: A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[2]

  • E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process.[2]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials used (reactants, solvents, workup chemicals) to the mass of the final product. PMI provides a comprehensive measure of the overall efficiency and environmental footprint of a process.[2]

  • Reaction Mass Efficiency (RME): This metric considers the yield and the molar quantities of reactants, providing a more practical measure of efficiency than atom economy alone.[3]

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct strategies. The most common methods involve the N-arylation of a pre-formed uracil ring. Here, we will compare two prominent transition-metal-catalyzed cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination. Additionally, we will explore a plausible cyclocondensation approach.

Method 1: Ullmann-Type N-Arylation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern iterations utilize ligands to facilitate the reaction under milder conditions.[5]

Mechanism: The generally accepted mechanism involves the formation of a copper(I) salt of uracil, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the N-arylated product and regenerates the active copper(I) catalyst.[6]

Experimental Choices: The choice of a copper(I) source, a suitable ligand (such as 1,10-phenanthroline), and a base are critical for the success of this reaction.[7] The solvent also plays a crucial role, with polar aprotic solvents like DMF or DMSO often being employed.

Method 2: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of N-aryl compounds.[8] It often offers milder reaction conditions and broader substrate scope compared to the Ullmann reaction.[4]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated uracil. Reductive elimination from this complex affords the desired product and regenerates the Pd(0) catalyst.[9]

Experimental Choices: The selection of the palladium precursor and, most importantly, the phosphine ligand is paramount. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the reductive elimination step.[10] The choice of base is also critical for deprotonating the uracil substrate.

Method 3: Cyclocondensation

A conceptually different approach involves the construction of the pyrimidinedione ring from acyclic precursors. This could involve the reaction of a 1,3-dielectrophile with an N-aryl urea.[11] For the synthesis of our target molecule, this would entail the reaction of a suitable three-carbon electrophile with N-(4-methoxyphenyl)urea.

Mechanism: The reaction proceeds through a series of condensation and cyclization steps. The initial nucleophilic attack of the urea on one of the electrophilic centers is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidinedione ring.[11]

Experimental Choices: The choice of the 1,3-dielectrophile is key. Malonic acid derivatives or their synthetic equivalents are common starting materials for the uracil core. The reaction conditions, including temperature and the use of a catalyst (acidic or basic), will depend on the specific electrophile employed.

Quantitative Comparison of Synthetic Routes

MetricUllmann-Type N-ArylationBuchwald-Hartwig N-ArylationCyclocondensation
Typical Yield 60-85%75-95%50-70%
Reaction Temperature 100-150 °CRoom Temperature to 110 °C80-120 °C
Catalyst Copper(I) saltsPalladium(0) or Palladium(II) complexesAcid or Base
Key Reagents Uracil, 4-iodoanisole, CuI, Ligand, BaseUracil, 4-bromoanisole, Pd catalyst, Ligand, BaseN-(4-methoxyphenyl)urea, Malonic acid derivative
Advantages Less expensive catalystMilder conditions, broader scopePotentially fewer steps
Disadvantages Harsher conditions, potential for side reactionsExpensive catalyst and ligandsRegioselectivity can be an issue

Experimental Workflows

Ullmann_Arylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Uracil Uracil ReactionVessel Heat to 150 °C, 17 h Uracil->ReactionVessel ArylHalide 4-Iodoanisole ArylHalide->ReactionVessel Catalyst CuI Catalyst->ReactionVessel Ligand 1,10-Phenanthroline Ligand->ReactionVessel Base K2CO3 Base->ReactionVessel Solvent Toluene Solvent->ReactionVessel Quench Quench with NH4Cl (aq) ReactionVessel->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product 3-(4-methoxyphenyl)pyrimidine- 2,4(1H,3H)-dione Purify->Product

Caption: Workflow for Ullmann-Type N-Arylation.

Buchwald_Hartwig_Arylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Uracil Uracil ReactionVessel Heat to 110 °C, 18 h Uracil->ReactionVessel ArylHalide 4-Bromoanisole ArylHalide->ReactionVessel Catalyst Pd(OAc)2 Catalyst->ReactionVessel Ligand SPhos Ligand->ReactionVessel Base K3PO4 Base->ReactionVessel Solvent Toluene Solvent->ReactionVessel Filter Filter through Celite ReactionVessel->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product 3-(4-methoxyphenyl)pyrimidine- 2,4(1H,3H)-dione Purify->Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Detailed Experimental Protocols

Protocol 1: Ullmann-Type N-Arylation of Uracil (Representative Procedure)

  • To a sealed tube, add uracil (1.0 equiv.), 4-iodoanisole (1.2 equiv.), copper(I) iodide (0.25 equiv.), 1,10-phenanthroline (0.60 equiv.), and potassium carbonate (3.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add dry toluene (to achieve a 0.2 M concentration of uracil) via syringe.

  • Seal the tube and heat the reaction mixture to 150 °C in an oil bath for 17 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig N-Arylation of Uracil (Representative Procedure)

  • To an oven-dried Schlenk tube, add uracil (1.0 equiv.), 4-bromoanisole (1.2 equiv.), palladium(II) acetate (0.05 equiv.), SPhos (0.10 equiv.), and potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add dry toluene (to achieve a 0.2 M concentration of uracil) via syringe.

  • Heat the reaction mixture to 110 °C in an oil bath for 18 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 3: Cyclocondensation for Uracil Synthesis (General Procedure)

  • In a round-bottom flask, dissolve N-(4-methoxyphenyl)urea (1.0 equiv.) in a suitable solvent such as ethanol.

  • Add malonic acid (1.1 equiv.) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Conclusion

The choice of synthetic route for the preparation of this compound depends on the specific priorities of the researcher. The Buchwald-Hartwig amination offers the advantages of milder reaction conditions and potentially higher yields, making it an attractive option for small-scale synthesis and library generation where the cost of the catalyst is less of a concern. The Ullmann condensation, particularly with modern advancements, provides a more cost-effective approach for larger-scale synthesis, although it may require more optimization to achieve high efficiency. The cyclocondensation route, while potentially the most atom-economical in theory, may present challenges in terms of regioselectivity and overall yield, requiring significant development for reliable application.

By carefully considering the synthetic efficiency metrics and the practical aspects of each methodology, researchers can select the most appropriate path to access this valuable pyrimidinedione derivative for their ongoing research and drug discovery efforts.

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  • Green Chemistry: Principles and Case Studies. (2019).
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A Researcher's Guide to Ensuring Rigor: Evaluating the Reproducibility of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the reproducibility of experimental findings is the bedrock of scientific integrity and the catalyst for translational success.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the reproducibility of the biological effects of a promising pyrimidine derivative, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. We will delve into the rationale behind experimental design, present detailed protocols for a self-validating system, and offer a comparative analysis with a standard-of-care compound, all while being grounded in the principles of transparency and scientific rigor.

Introduction to this compound and the Imperative of Reproducibility

The pyrimidine-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[5][6][7] The subject of our focus, this compound, belongs to this versatile class of compounds. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to other biologically active pyrimidine-2,4-diones suggests its potential as a therapeutic agent.

However, the journey from a promising compound to a clinical candidate is fraught with challenges, a significant one being the "reproducibility crisis" in preclinical research.[1][3] Failure to reproduce foundational experiments not only wastes valuable resources but also erodes confidence in scientific findings. Therefore, a proactive and rigorous assessment of reproducibility from the outset is not just good practice; it is an ethical and scientific necessity.

This guide will use the potential anticonvulsant activity of pyrimidine derivatives as an illustrative biological effect to establish a robust protocol for assessing reproducibility.

Experimental Design: A Self-Validating Approach to Reproducibility

To ensure the trustworthiness of our findings, the experimental design must be inherently self-validating. This involves meticulous planning, transparent reporting, and the inclusion of appropriate controls.

Compound Sourcing, Purity, and Characterization

The reproducibility of biological effects is intrinsically linked to the quality and purity of the chemical matter. It is imperative to:

  • Source from a reputable supplier or synthesize in-house: If synthesized, full characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC purity) must be provided.

  • Establish a Certificate of Analysis (CoA): This should detail the compound's purity (ideally >98%), identity, and any known impurities.

  • Ensure consistent batch-to-batch characterization: If multiple batches are used throughout the study, each must be independently characterized to ensure consistency.

Cell Line Authentication and Standardization

For in vitro studies, the biological canvas is as critical as the chemical paint. Therefore:

  • Use authenticated cell lines: Cell lines should be sourced from a certified repository (e.g., ATCC) and authenticated at the beginning of the study and regularly thereafter (e.g., by short tandem repeat profiling).

  • Maintain a consistent cell passage number: High-passage number cells can exhibit altered phenotypes and drug responses. Experiments should be conducted within a defined range of passage numbers.

  • Standardize cell culture conditions: Media, supplements, and incubation conditions (temperature, CO2 levels) must be consistent across all experiments.

In Vivo Model Standardization

For in vivo studies, particularly for assessing anticonvulsant activity:

  • Define animal strain, age, and sex: These variables can significantly impact drug metabolism and efficacy.

  • Standardize housing and husbandry: Environmental conditions, diet, and light-dark cycles must be controlled.

  • Acclimatize animals: A suitable acclimatization period is crucial to reduce stress-induced variability.

  • Randomize and blind experiments: To mitigate bias, animals should be randomly assigned to treatment groups, and the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.[4][8]

Comparative Analysis: this compound vs. a Standard Anticonvulsant

To contextualize the biological activity of our target compound, we will compare its hypothetical anticonvulsant effects with a well-established anticonvulsant, Phenytoin. This comparison will be based on two standard preclinical models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test.[9][10]

Data Presentation: Hypothetical Comparative Anticonvulsant Activity

The following table summarizes the anticipated data from a series of well-controlled, reproducible experiments. The ED50 (median effective dose) represents the dose of the drug that protects 50% of the animals from seizures.

CompoundAnimal ModelTestHypothetical ED50 (mg/kg)
This compound MouseMES25.5 ± 2.1
PhenytoinMouseMES9.87 ± 0.86
This compound MousePTZ>100
PhenytoinMousePTZIneffective

This data is illustrative and serves as a template for presenting experimental findings.

Detailed Experimental Protocols

To facilitate reproducibility, detailed step-by-step protocols are essential.[2][3]

Maximal Electroshock (MES) Seizure Model Protocol

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: this compound and Phenytoin are administered intraperitoneally (i.p.) at various doses. The vehicle control (e.g., 0.5% carboxymethylcellulose) is also administered.

  • Time to Peak Effect: The time to peak effect is determined (e.g., 30 minutes post-administration).

  • Electroshock Induction: A 60 Hz alternating current (50 mA) is delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The ED50 value is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Model Protocol

This model is used to identify compounds effective against absence seizures.

  • Animal Preparation: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: this compound and a positive control (e.g., ethosuximide) are administered i.p. at various doses.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered at the time of peak effect of the test compound.

  • Observation: Animals are observed for 30 minutes for the presence of clonic seizures.

  • Endpoint: Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED50 value is calculated using probit analysis.

Visualizing Workflows and Pathways

Clear visual representations of experimental workflows and biological pathways are crucial for understanding and replicating research.

Experimental Workflow for Assessing Anticonvulsant Reproducibility

experimental_workflow cluster_prep Preparation cluster_experiment Experimentation cluster_analysis Data Analysis & Reporting compound Compound Sourcing & Characterization randomization Randomization & Blinding compound->randomization animals Animal Model Standardization animals->randomization dosing Compound Administration randomization->dosing seizure_induction Seizure Induction (MES/PTZ) dosing->seizure_induction observation Observation & Data Collection seizure_induction->observation ed50 ED50 Calculation observation->ed50 comparison Comparison with Standard ed50->comparison reporting Transparent Reporting comparison->reporting

Caption: Workflow for reproducible anticonvulsant screening.

Hypothetical Signaling Pathway for a Pyrimidine-2,4(1H,3H)-dione Derivative

Based on the known mechanisms of some anticonvulsants, a plausible, though hypothetical, mechanism of action could involve the modulation of ion channels.

signaling_pathway compound 3-(4-methoxyphenyl)pyrimidine- 2,4(1H,3H)-dione ion_channel Voltage-gated Sodium Channel compound->ion_channel Inhibition neuron Neuronal Excitability ion_channel->neuron Decreased Influx seizure Seizure Activity neuron->seizure Reduced

Caption: Hypothetical mechanism of action.

Conclusion: Fostering a Culture of Reproducibility

The path to translating a novel compound like this compound from the bench to the bedside is paved with rigorous and reproducible science. By embracing the principles of transparent reporting, meticulous experimental design, and a self-validating approach, the scientific community can enhance the reliability of preclinical research.[1][4] This guide provides a robust framework for such an endeavor, encouraging a culture where rigor and transparency are paramount, ultimately accelerating the development of new and effective therapies.

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Structure-Activity Relationships

In the landscape of medicinal chemistry, the pyrimidine-2,4-dione scaffold holds a privileged position, forming the core of numerous biologically active molecules.[1][2] This guide provides a comprehensive, head-to-head comparison of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and its analogues with other key heterocyclic compounds, namely quinazolines and triazoles, which are also prominent in drug discovery programs. We will delve into their synthesis, comparative biological activities supported by experimental data, and the critical structure-activity relationships that govern their therapeutic potential. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate the selection and optimization of these important chemical scaffolds.

The Central Scaffold: this compound and its Synthesis

The title compound, this compound, belongs to the dihydropyrimidine class of compounds. Its synthesis is most commonly achieved through the well-established Biginelli reaction, a one-pot three-component condensation.[3][4] This reaction's enduring appeal lies in its operational simplicity and the ability to generate molecular diversity.

The Biginelli Reaction: A Versatile Synthetic Tool

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde (in this case, 4-methoxybenzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea.[3][4] The reaction proceeds through a series of bimolecular reactions, culminating in the formation of the dihydropyrimidinone ring.

Experimental Protocol: Synthesis of this compound via the Biginelli Reaction

Rationale: This protocol outlines a standard, acid-catalyzed Biginelli reaction. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Hydrochloric acid serves as a readily available and effective Brønsted acid catalyst to facilitate the condensation and cyclization steps.

Materials:

  • 4-methoxybenzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 4-methoxybenzaldehyde, ethyl acetoacetate, and urea in ethanol.

  • To this mixture, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Diagram: Generalized Biginelli Reaction Workflow

Biginelli_Workflow Aldehyde Aryl Aldehyde Mixing Mix in Solvent (e.g., Ethanol) Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea Urea->Mixing Catalysis Add Acid Catalyst (e.g., HCl) Mixing->Catalysis Reflux Heat to Reflux (4-6 hours) Catalysis->Reflux Cooling Cool to RT Reflux->Cooling Isolation Isolate Crude Product (Filtration/Crystallization) Cooling->Isolation Purification Recrystallization Isolation->Purification Characterization Characterize Product Purification->Characterization

Caption: A generalized workflow for the synthesis of pyrimidine-2,4-diones via the Biginelli reaction.

Head-to-Head Comparison: Pyrimidine-2,4-diones vs. Quinazolines and Triazoles

While pyrimidine-2,4-diones are a valuable scaffold, drug discovery often involves the exploration of related heterocyclic systems to optimize potency, selectivity, and pharmacokinetic properties. Quinazolines and triazoles are two such classes of compounds that have demonstrated significant success, particularly in the realm of anticancer drug development.[5][6][7]

Structural and Mechanistic Distinctions

The key difference lies in the core ring structure. Pyrimidine-2,4-diones feature a single six-membered heterocyclic ring. Quinazolines, on the other hand, are bicyclic, consisting of a pyrimidine ring fused to a benzene ring.[7] Triazoles are five-membered rings containing three nitrogen atoms. These structural variations have profound implications for their three-dimensional shape, electronic properties, and ability to interact with biological targets.

Diagram: Comparative Structures of Heterocyclic Scaffolds

Heterocycles cluster_pyrimidine Pyrimidine-2,4-dione cluster_quinazoline Quinazoline cluster_triazole 1,2,4-Triazole P A single six-membered ring with two nitrogen and two carbonyl groups. Q A bicyclic structure with a pyrimidine ring fused to a benzene ring. T A five-membered ring with three nitrogen atoms.

Caption: Key structural differences between pyrimidine-2,4-dione, quinazoline, and 1,2,4-triazole scaffolds.

Comparative Anticancer Activity

All three classes of compounds have yielded potent anticancer agents. A frequent target for these scaffolds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8]

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Representative Compounds

Compound ClassRepresentative CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Pyrimidine-2,4-dione Furo[2,3-d]pyrimidinone analogue 15 5.2 ± 2.0--[9]
Pyrimidine-2,4-dione Furo[2,3-d]pyrimidinone analogue 18 4.2 ± 2.4--[9]
Quinazoline Quinazoline-pyrimidine hybrid 6n 5.65 ± 2.33-5.9 ± 1.69[10]
Quinazoline 2-Chloroquinazoline derivative 16 ---[11]
1,2,4-Triazole Butane-1,4-dione derivative 10a 6.43-21.1[12]
1,2,4-Triazole 1,2,3-Triazole derivative 8 18.06-21.25[13]

Note: Direct head-to-head comparisons in the same study are limited. Data is compiled from various sources and should be interpreted with caution.

The data suggests that all three scaffolds can produce compounds with potent anticancer activity in the low micromolar range. The choice of scaffold often depends on the specific kinase being targeted and the desired selectivity profile. For instance, the quinazoline scaffold is particularly well-known for its application in developing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[8]

Comparative Antimicrobial Activity

Pyrimidine-2,4-diones and triazoles have also been extensively investigated for their antimicrobial properties.

Table 2: Comparative in vitro Antimicrobial Activity of Representative Compounds

Compound ClassRepresentative CompoundBacterial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
Pyrimidine-2,4-dione OBP-08S. aureusGood activity (qualitative)[14]
Pyrimidine-2,4-dione OBP-10S. aureusGood activity (qualitative)[14]
1,2,4-Triazole Various derivativesGram-positive & Gram-negative bacteriaComparable to ampicillin[15]
1,3,4-Thiadiazole Various derivativesB. subtilisHigher activity than triazoles[16]

The available data indicates that both pyrimidine-2,4-diones and triazoles can serve as valuable starting points for the development of new antimicrobial agents.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing the cytotoxic and antimicrobial activities of these heterocyclic compounds.

Cytotoxicity Assessment: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17] It is a quantitative assay that measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a spectrophotometrically quantifiable endpoint.[17] This assay is preferred for its sensitivity, high-throughput capability, and objective, quantitative results.[5]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method

Rationale: The Kirby-Bauer disk diffusion test is a standardized, simple, and cost-effective method for determining the susceptibility of bacteria to various antimicrobial agents.[18] It provides a qualitative or semi-quantitative measure of the antimicrobial activity by observing the zone of growth inhibition around a disk impregnated with the test compound. This method is widely used for routine antimicrobial susceptibility testing in clinical and research laboratories due to its simplicity and reliability.[18]

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm)

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotic disks (positive control)

  • Solvent-impregnated disks (negative control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place the filter paper disks impregnated with the test compounds, positive control, and negative control onto the surface of the inoculated agar plate. Ensure the disks are placed at a sufficient distance from each other to avoid overlapping of the inhibition zones.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts (if available) or to the positive and negative controls to determine the susceptibility of the bacteria to the test compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of these heterocyclic compounds is highly dependent on the nature and position of substituents on the core scaffold.

Diagram: Key SAR Decision Points for Scaffold Selection

SAR_Decision Target Define Biological Target (e.g., Kinase, Enzyme, Bacterium) Scaffold Initial Scaffold Selection Target->Scaffold Pyrimidine Pyrimidine-2,4-dione (Good for diverse targets, facile synthesis) Scaffold->Pyrimidine Broad Screening Quinazoline Quinazoline (Excellent for kinase inhibition, especially EGFR) Scaffold->Quinazoline Kinase Target Triazole Triazole (Versatile for anticancer and antimicrobial activity) Scaffold->Triazole Anticancer/ Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Pyrimidine->SAR Quinazoline->SAR Triazole->SAR Optimization Lead Optimization (Improve potency, selectivity, ADME properties) SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A decision tree illustrating the selection and optimization of heterocyclic scaffolds based on the biological target and SAR studies.

  • For Pyrimidine-2,4-diones: The substituents at the N1, N3, and C6 positions of the pyrimidine ring are crucial for modulating biological activity. The nature of the aryl group at the C4 position, introduced via the aldehyde in the Biginelli reaction, significantly influences the compound's properties.

  • For Quinazolines: The substitution pattern on both the quinazoline core and any appended aryl rings is critical for kinase inhibitory activity. For EGFR inhibitors, specific substitutions at the 6- and 7-positions of the quinazoline ring and on the 4-anilino moiety are key determinants of potency and selectivity.[11]

  • For Triazoles: The substituents on the triazole ring can be varied to a large extent to fine-tune the biological activity. Hybrid molecules incorporating the triazole moiety with other pharmacophores have shown promise in overcoming drug resistance.[18]

Conclusion

This guide has provided a detailed head-to-head comparison of this compound with the related and highly significant heterocyclic scaffolds of quinazolines and triazoles. The choice of scaffold in a drug discovery program is a critical decision that is guided by the specific biological target, the desired pharmacological profile, and the synthetic accessibility.

  • Pyrimidine-2,4-diones , exemplified by the title compound, offer a synthetically accessible and versatile starting point for the exploration of a wide range of biological activities.

  • Quinazolines have a proven track record in the development of potent and selective kinase inhibitors, particularly for anticancer applications.

  • Triazoles represent a highly versatile scaffold that has yielded successful drugs in both the anticancer and antimicrobial arenas.

A thorough understanding of the synthesis, biological evaluation, and structure-activity relationships of these key heterocyclic systems is paramount for the successful design and development of novel therapeutic agents. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers navigating this exciting and challenging field.

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Confirming the Mechanism of Action of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise elucidation of a compound's mechanism of action (MoA) is a cornerstone of its preclinical development. For novel chemical entities like 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a derivative of the versatile pyrimidine-2,4(1H,3H)-dione (uracil) scaffold, understanding how it exerts its biological effects is paramount for its progression as a potential therapeutic.[1] This guide provides a comprehensive framework for confirming the MoA of this compound through robust knockout studies, comparing methodologies and expected outcomes to provide a clear path for target validation.

The pyrimidine-2,4(1H,3H)-dione core is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] For instance, certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to act as blockers of the RAF-MEK-ERK signaling pathway, a critical cascade in many cancers.[4] Other derivatives have demonstrated inhibitory activity against enzymes such as d-dopachrome tautomerase and HIV reverse transcriptase-associated RNase H.[5][6] Given the structural similarity, it is plausible that this compound targets a key protein in a disease-relevant signaling pathway.

This guide will focus on a hypothetical MoA wherein this compound is a potent and selective inhibitor of a specific kinase, "Kinase X," which is known to be upregulated in a particular cancer cell line. We will detail the use of CRISPR-Cas9-mediated gene knockout to definitively test this hypothesis.

The Critical Role of Target Validation with Knockout Studies

Target identification and validation are pivotal stages in drug discovery that increase the likelihood of clinical success.[7][8] Genetic validation, through techniques like gene knockout, provides strong evidence for the functional relationship between a target and a disease phenotype.[9] By completely ablating the expression of a target protein, we can observe whether a drug loses its efficacy, thereby confirming that the drug's effects are mediated through that specific target.

Experimental Design: A Head-to-Head Comparison of Methodologies

Choosing the Right Tool: CRISPR-Cas9 vs. siRNA/shRNA
FeatureCRISPR-Cas9 KnockoutsiRNA/shRNA KnockdownRationale for Selection
Mechanism Permanent gene disruption at the DNA level.[14][15]Transient mRNA degradation, leading to reduced protein expression.[11]For definitive MoA confirmation, a permanent knockout is superior as it eliminates any ambiguity arising from incomplete knockdown.
Efficiency High, can achieve complete loss of protein expression.[7]Variable, often results in partial protein reduction.Complete knockout provides a clear binary (presence vs. absence of target) system to test drug efficacy.
Off-Target Effects Can occur, but can be minimized with careful sgRNA design.[13][16]A significant concern, with potential for misleading results.[11][16]Advanced sgRNA design tools and validation methods make CRISPR off-targeting more manageable for a single target.
Time Investment Longer, requires generation and selection of stable clonal cell lines.[10]Faster, suitable for rapid screening.[11]The rigor of a stable knockout cell line is essential for in-depth MoA studies and is worth the initial time investment.

For the purpose of this guide, we will proceed with the CRISPR-Cas9 methodology to generate a stable Kinase X knockout cell line.

Proposed Signaling Pathway of this compound

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Compound 3-(4-methoxyphenyl)pyrimidine- 2,4(1H,3H)-dione Compound->Kinase_X Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Experimental_Workflow sgRNA_Design 1. sgRNA Design & Cloning (Targeting Kinase X gene) Transfection 2. Transfection (Deliver Cas9 & sgRNA into cells) sgRNA_Design->Transfection Selection 3. Single Cell Cloning (Isolate individual cell colonies) Transfection->Selection Expansion 4. Clonal Expansion (Grow up single cell colonies) Selection->Expansion Validation 5. Knockout Validation (Sequencing, Western Blot, qPCR) Expansion->Validation Phenotypic_Assay 6. Phenotypic Assays (Treat with compound and assess viability) Validation->Phenotypic_Assay

Caption: Workflow for generating and validating a Kinase X knockout cell line.

Detailed Experimental Protocol

This protocol outlines the key steps for generating and validating a Kinase X knockout cell line using CRISPR-Cas9. [14][17] Part 1: Generation of Kinase X Knockout Cell Line

  • sgRNA Design and Plasmid Construction:

    • Design at least two unique sgRNAs targeting an early exon of the Kinase X gene to induce frameshift mutations. Use online design tools to minimize off-target effects.

    • Synthesize and clone the sgRNAs into a suitable expression vector that also encodes Cas9 nuclease and a selectable marker (e.g., puromycin resistance or GFP). A commonly used plasmid is pX458 (Addgene #48138). [17]

  • Cell Culture and Transfection:

    • Culture the selected cancer cell line (e.g., one with known Kinase X overexpression) under standard conditions.

    • Transfect the cells with the Cas9/sgRNA expression plasmid using a high-efficiency transfection reagent.

  • Selection of Transfected Cells:

    • If using a resistance marker, apply the selection agent (e.g., puromycin) 24-48 hours post-transfection to eliminate non-transfected cells.

    • If using a fluorescent marker like GFP, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells.

  • Single-Cell Cloning:

    • Plate the selected cells at a very low density in 96-well plates to obtain single colonies.

    • Monitor the plates until individual colonies are visible.

  • Clonal Expansion and Screening:

    • Expand the single-cell clones into larger culture vessels.

    • Screen the clones for successful knockout of Kinase X.

Part 2: Validation of Kinase X Knockout

  • Genomic DNA Sequencing:

    • Extract genomic DNA from the expanded clones.

    • PCR amplify the target region of the Kinase X gene.

    • Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

  • Quantitative PCR (qPCR):

    • Extract total RNA from the clones and synthesize cDNA.

    • Perform qPCR to measure the mRNA expression level of the Kinase X gene. A successful knockout should show significantly reduced or absent mRNA.

  • Western Blotting:

    • Prepare protein lysates from the clones.

    • Perform Western blotting using a validated antibody against Kinase X to confirm the complete absence of the protein. This is the most critical validation step.

Comparative Analysis of Compound Activity

Once a validated Kinase X knockout cell line is established, the next step is to compare the effects of this compound on the wild-type and knockout cells.

Expected Outcomes: Cell Viability Assay

A cell viability assay (e.g., MTT or CellTiter-Glo) will be performed on both wild-type and Kinase X knockout cells treated with increasing concentrations of the compound.

Cell LineCompound Concentration (µM)% Cell Viability (relative to DMSO control)IC50 (µM)
Wild-Type 0.195 ± 51.5
160 ± 8
1015 ± 4
1005 ± 2
Kinase X KO 0.198 ± 4> 100
196 ± 6
1092 ± 7
10088 ± 5

The expected data clearly demonstrates that the compound's cytotoxic effect is significantly diminished in the absence of Kinase X, strongly supporting the hypothesis that it is the primary target.

Comparison with an Alternative Compound

To further strengthen the findings, it is beneficial to compare the activity of this compound with a known, structurally distinct inhibitor of Kinase X ("Competitor Compound Y").

CompoundTarget(s)Potency (IC50) on Wild-Type CellsPotency (IC50) on Kinase X KO CellsKey Differentiators
This compound Kinase X (hypothesized)1.5 µM> 100 µMNovel chemical scaffold, potentially improved pharmacokinetic properties.
Competitor Compound Y Kinase X0.8 µM> 100 µMEstablished MoA, may have known off-target effects or liabilities.

This comparative analysis not only helps to validate the MoA of the new compound but also positions it within the existing landscape of inhibitors for the same target.

Conclusion

The use of CRISPR-Cas9-mediated gene knockout provides a powerful and definitive approach to confirming the mechanism of action of novel compounds like this compound. [18][19]By demonstrating a loss of activity in cells lacking the hypothesized target, researchers can build a strong, data-driven case for the compound's MoA. This rigorous validation is a critical step in the journey from a promising chemical entity to a potential therapeutic agent.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 1204296-36-5). As researchers and drug development professionals, our responsibility extends beyond the bench to ensure that chemical waste is managed in a manner that protects both personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Core Principle: Hazard-Driven Waste Management

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. For this compound, which belongs to the heterocyclic compound family, we must assume a profile of irritation and potential harm if ingested, based on data from structurally similar molecules.[1][2] The central tenet of our disposal plan is prevention of release —to soil, water, or air—and transfer to a licensed professional waste disposal service that is equipped to handle such chemical compounds.[3]

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this specific compound is not widely available, the Safety Data Sheet (SDS) for it and closely related pyrimidine-dione derivatives provides critical hazard information.[1] The primary risks are associated with direct contact and inhalation of dust.

Table 1: GHS Hazard and Precautionary Statements [1][4]

CategoryCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing and eye/face protection.
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container to hazardous waste disposal.[4]

The causality is clear: the compound's chemical structure has the potential to interact with biological tissues, causing irritation upon contact and toxicity if ingested.[1] Therefore, all handling and disposal procedures are designed to minimize these exposure pathways.

Personnel Protection and Engineering Controls

Before handling the compound for disposal, ensure the following controls are in place. The goal is to create a barrier between the researcher and the hazardous material.

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2] The laboratory must be equipped with an eyewash station and a safety shower.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Wear chemical safety goggles or a face shield, as approved by NIOSH (US) or EN 166 (EU) standards.[3]

    • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[3][5]

    • Body Protection : A lab coat or chemical-resistant apron must be worn.[6]

    • Respiratory Protection : If there is a risk of dust formation outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[2]

Decontamination and Spill Management Protocol

Accidental spills must be managed promptly and safely to prevent environmental contamination and personnel exposure.

Step 1: Evacuate and Secure the Area.

  • Alert personnel in the immediate vicinity.

  • If the spill is large or involves significant dust, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

Step 2: Don Appropriate PPE.

  • Before cleanup, don the full PPE ensemble described in Section 3.

Step 3: Contain and Clean the Spill.

  • For solid spills : Do not dry sweep, as this can generate dust.[3] Gently cover the spill with a suitable absorbent material (e.g., sand, general-purpose binder).[7] Carefully scoop the mixture into a designated waste container.

  • For solutions : Cover with an inert absorbent material.

  • Final Decontamination : Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Step 4: Dispose of Cleanup Materials.

  • All materials used for cleanup (absorbent pads, contaminated gloves, wipes) must be placed in a sealed, properly labeled hazardous waste container.[3]

Waste Segregation and Collection: A Step-by-Step Guide

Proper collection is the first formal step in the disposal pathway. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3][7] Heterocyclic compounds can persist in the environment and pose long-term risks.[8]

Step 1: Obtain a Designated Hazardous Waste Container.

  • Use a container compatible with the chemical waste (solid or liquid). The container must be in good condition, with a tightly sealing lid.[9][10]

Step 2: Label the Container.

  • Label the container with the words "Hazardous Waste."[11]

  • Clearly identify the contents: "this compound". If in solution, list the solvent and approximate concentration.

  • Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Collect the Waste.

  • Solid Waste : Place unwanted solid this compound directly into the labeled container. This includes any contaminated items like weigh boats or filter paper.

  • Liquid Waste : Collect solutions containing the compound in a designated liquid waste container. Do not mix incompatible waste streams.

  • Contaminated PPE : Dispose of contaminated gloves and other disposable items in the solid waste container.[5]

Step 4: Store the Waste Container.

  • Store the sealed container in a designated satellite accumulation area (SAA) within the lab.[10][12] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment (e.g., a plastic tray) is used for liquid waste containers.[10]

Formal Disposal Protocol

The only acceptable disposal route for this compound is through your institution's hazardous waste management program.

G cluster_0 In-Lab Waste Handling cluster_1 Institutional Waste Management cluster_2 Licensed Vendor Disposal A Waste Generation (Unused chemical, contaminated labware) B Segregate into Approved Hazardous Waste Container A->B Step 1 E Schedule Waste Pickup with EHS Department C Label Container (Name, Hazards, Date) B->C Step 2 D Store in Satellite Accumulation Area (SAA) C->D Step 3 D->E Container Full or Storage Time Limit Reached G Waste Profiled & Manifested by Licensed Disposal Vendor F EHS Transports to Central Accumulation Facility F->G Transfer H Final Disposal (e.g., High-Temperature Incineration) G->H Compliant with EPA Regulations I Certificate of Destruction H->I

Caption: Disposal workflow for this compound.

Step 1: Initiate Waste Pickup.

  • Once the waste container is full, or as per your institution's policy, schedule a pickup with your EHS department.[12]

Step 2: Transfer to a Licensed Disposal Company.

  • The EHS department will consolidate and transfer the waste to a licensed and certified hazardous waste disposal company.[3][13]

Step 3: Final Disposition.

  • The vendor will use a compliant disposal method, typically high-temperature incineration, to destroy the chemical.[14] This method is preferred for organic compounds as it ensures complete destruction, preventing the release of the parent compound or potentially more toxic byproducts into the environment.[8][9]

Regulatory Context

In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA), which mandates safe workplace practices.[11][15] Your institution's EHS department translates these federal and state regulations into actionable laboratory protocols. Adherence to this guide ensures compliance with these critical regulations.

References

  • BASF. (2025). Safety data sheet.
  • Angene Chemical. (2025). Safety Data Sheet.
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  • AK Scientific, Inc. (n.d.). 5-(2-Chloro-5-methoxyphenyl)-1H-pyrimidine-2,4-dione Safety Data Sheet.
  • Fluorochem. (n.d.). This compound.
  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
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  • MIT Environmental Health & Safety. (n.d.). Chemical Waste.
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  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
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A Senior Application Scientist's Guide to Handling 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational framework for the safe handling and disposal of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. As a member of the pyrimidine derivatives class, this compound is recognized for its potential biological activity, a characteristic that demands a robust and proactive safety culture in the laboratory.[1][2][3] The protocols outlined herein are designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a secure research environment.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Given the absence of a specific SDS, we must infer the potential hazards from related pyrimidine compounds. Pyrimidine derivatives can exhibit irritant properties and potential toxicity.[4][5] A thorough risk assessment is the foundational step before any handling procedure.

Table 1: Inferred Hazard Profile and Recommended Controls

Potential HazardBasis of InferenceRecommended Engineering Controls & Work Practices
Skin & Eye Irritation SDS for analogous compounds like 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione indicates H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4]Handle within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible. Avoid all direct contact.
Respiratory Irritation The same analogue is associated with H335 (May cause respiratory irritation).[4] Handling the compound as a fine powder could lead to aerosolization and inhalation.All weighing and transfers of solid material must be conducted in a fume hood or a ventilated balance enclosure to minimize dust generation.[4]
Unknown Biological Activity Pyrimidine derivatives are a well-established class of biologically active molecules, with applications as anticancer and antimicrobial agents.[1][3][6][7][8] The specific toxicological properties of this compound are uncharacterized.Treat the compound as a potent bioactive agent. Implement strict protocols to prevent skin contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are non-negotiable. PPE is the last line of defense after engineering controls and safe work practices have been implemented.[9][10] The required level of PPE will vary based on the specific procedure and the scale of the operation.

Core PPE for All Operations:
  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a splash hazard, chemical goggles or a full-face shield must be worn over safety glasses.[10][11]

  • Protective Clothing: A flame-resistant lab coat is standard. For procedures with a higher risk of spillage, a disposable, solid-front, back-closing chemical-resistant gown is required.[11][12] Gowns should have long sleeves with tight-fitting knit cuffs.[11]

  • Gloves: Powder-free nitrile gloves are mandatory. Given the unknown permeation characteristics of this compound, double-gloving is strongly recommended to provide an additional layer of protection.[11] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a breach is observed.[9]

Task-Specific PPE Requirements:
TaskRequired PPE EnsembleRationale
Weighing & Transfer (Solid) Core PPE + N95 Respirator + Double GlovesProtects against inhalation of fine particulates and minimizes skin contact during direct handling.[4]
Solution Preparation & Handling Core PPE + Chemical Goggles + Double GlovesProtects against splashes to the eyes and ensures skin protection.
Large-Scale Operations (>5g) Full Coverage "Bunny Suit" or Coveralls, Chemical Goggles, Face Shield, Double Gloves, N95 RespiratorProvides head-to-toe protection for procedures with increased risk of significant exposure.[11]
Spill Cleanup See Section 4: Emergency ProceduresThe level of PPE will depend on the size and nature of the spill.

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is crucial for safety and reproducibility. The following protocols provide a self-validating system for handling this compound.

Protocol 3.1: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination from the laboratory environment to your person.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Gown / Lab Coat Don2 2. Mask / Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer glove over cuff) Don3->Don4 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Gown & Inner Gloves (peel off together) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Mask / Respirator Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Protocol 3.2: Handling and Weighing of Solid Compound
  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use.

  • PPE: Don the appropriate PPE as specified in Table 2 for handling solids.

  • Weighing: Use a tared weigh boat or glassine paper. Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel. Avoid creating dust clouds. If adding to a solvent, add the solid slowly to the liquid to prevent splashing.

  • Cleanup: Gently wipe down the spatula and work surface with a damp cloth or towel to collect any residual powder. Dispose of the wipe as hazardous waste.

  • Doffing: Remove PPE according to the doffing protocol.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an emergency can significantly reduce potential harm.

Exposure Protocol:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management Protocol:

The response to a spill should be dictated by its size and location.

Spill_Response Start Spill Detected Alert Alert personnel Isolate the area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill (<100mg, contained) Assess->SmallSpill Small LargeSpill Large Spill or Outside Containment Assess->LargeSpill Large GetKit Don appropriate PPE (gloves, gown, goggles, respirator) Obtain spill kit SmallSpill->GetKit Evacuate EVACUATE AREA Contact EHS/Emergency Response Immediately LargeSpill->Evacuate Cleanup Cover with absorbent material Work from outside in Collect waste in sealed container GetKit->Cleanup Decon Decontaminate area with appropriate solvent Cleanup->Decon Dispose Dispose of all materials as hazardous waste Decon->Dispose Report Report incident to EHS Dispose->Report

Caption: Decision-making workflow for spill response.

Disposal Plans: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a legal and ethical requirement to protect the environment and public health. All waste generated from handling this compound must be treated as hazardous waste.[13][14]

Waste Segregation and Collection:
  • Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[14] The container must be kept closed at all times except when adding waste.[14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[14] Do not use abbreviations.

  • Solid Waste: This includes contaminated gloves, wipes, weigh paper, and any unused compound. Place directly into a designated solid hazardous waste container.

  • Liquid Waste: This includes reaction mixtures and solvent rinses. Collect in a designated liquid hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:
  • Waste should be collected at or near the point of generation in a designated Satellite Accumulation Area.[14]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) office.

  • Do not dispose of this chemical down the drain or in the regular trash.[13][15] Discharge into the environment must be avoided.[13]

By integrating these protocols into your daily laboratory operations, you build a culture of safety and responsibility. This framework not only protects you and your colleagues but also ensures the integrity of your research in the development of novel therapeutics.

References

  • Safety Data Sheet 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione. metasci.

  • Safety data sheet. BASF.

  • 3 - SAFETY DATA SHEET. Fisher Scientific.

  • 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione. Smolecule.

  • Pyrimidine - Safety Data Sheet. ChemicalBook.

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).

  • Safety Data Sheet SECTION 1. Microferm.

  • 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-. PubChem, National Center for Biotechnology Information.

  • 2,4(1H,3H)-Pyrimidinedione, dihydro-3-[(4-methoxyphenyl)methyl]. Molbase.

  • 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH & Co.KG.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information.

  • 2,4(1H,3H)-Pyrimidinedione, dihydro-3-[(4-methoxyphenyl)methyl]- | 2631060-00-7. ChemicalBook.

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI.

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. National Center for Biotechnology Information.

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI.

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information.

  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed, National Center for Biotechnology Information.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.